molecular formula C6H5F2NO B157901 2-Amino-4,6-difluorophenol CAS No. 133788-83-7

2-Amino-4,6-difluorophenol

Cat. No.: B157901
CAS No.: 133788-83-7
M. Wt: 145.11 g/mol
InChI Key: STHCPCIXAKDNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-difluorophenol is a fluorinated aromatic compound that serves as a versatile heterocyclic building block in organic synthesis . The presence of amino and fluorine substituents on the phenolic ring enhances its reactivity and enables selective functionalization, making it a valuable intermediate for constructing complex heterocyclic frameworks and active pharmaceutical ingredients (APIs) . Researchers leverage this compound as a key precursor in coupling reactions and the development of novel chemical entities, where the fluorine atoms contribute significant electronic modulation for optimizing the properties of target molecules . As a high-value synthetic intermediate, it is principally employed in medicinal chemistry and agrochemical research for the preparation of specialized chemicals . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCPCIXAKDNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372208
Record name 2-amino-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133788-83-7
Record name 2-amino-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133788-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic amine that holds potential as a building block in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore essential for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available physical data for this compound, outlines standard experimental protocols for the determination of key physical properties, and presents a general workflow for chemical characterization.

Core Physical Properties

A comprehensive search of available chemical literature and supplier data has yielded the following physical properties for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and density are not consistently reported, indicating that this compound may not have been extensively characterized in the public domain.

Physical PropertyValueSource
Molecular Formula C₆H₅F₂NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 145.11 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Physical Form Solid--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, this section outlines standard methodologies for determining key physical properties of a solid organic compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens, is used.

  • Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination

For a solid compound that is stable at elevated temperatures, the boiling point can be determined after it has been melted. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

  • Procedure: The compound is placed in the distillation flask. The apparatus is heated, and the temperature of the vapor that distills is recorded. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

  • Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, any significant deviation from standard pressure (760 mmHg) should be noted, and a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating a known volume of the solvent and weighing the residue. This process is repeated for various solvents of interest.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a new or uncharacterized chemical compound like this compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physical Property Determination cluster_3 Safety & Handling Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Purity_Confirmation Purity Confirmation (e.g., HPLC, Elemental Analysis) FTIR->Purity_Confirmation MeltingPoint Melting Point Purity_Confirmation->MeltingPoint BoilingPoint Boiling Point Purity_Confirmation->BoilingPoint Solubility Solubility Profiling Purity_Confirmation->Solubility pKa pKa Determination Purity_Confirmation->pKa Density Density Measurement Purity_Confirmation->Density SDS Safety Data Sheet (SDS) Generation Density->SDS

General workflow for physicochemical characterization.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows within the context of drug development or biological research. As a building block, its utility would be realized in the context of the larger molecules it is used to synthesize. The biological activity and, consequently, the relevant signaling pathways and experimental workflows would be dependent on the final synthesized compound.

Conclusion

References

2-Amino-4,6-difluorophenol CAS 133788-83-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-difluorophenol (CAS 133788-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a valuable and versatile building block for the synthesis of complex molecules. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and experimental considerations for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, the values for its key identifiers are well-established.

PropertyValueSource(s)
CAS Number 133788-83-7[1]
Molecular Formula C₆H₅F₂NO[2]
Molecular Weight 145.11 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Ambient Temperature, Dry, Sealed Place[1][2]
InChI Key STHCPCIXAKDNOP-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in the literature as a final product. However, a reliable synthetic route can be proposed based on standard organic transformations, starting from the commercially available 2,4-difluorophenol. The process involves two key steps: regioselective nitration followed by reduction of the nitro group.

G cluster_synthesis Synthesis Workflow A 2,4-Difluorophenol B Nitration (H₂SO₄, Isopropyl Nitrate) A->B C 2,4-Difluoro-6-nitrophenol B->C D Reduction (Pd/C, H₂) C->D E This compound D->E F Purification (Crystallization/Chromatography) E->F G Final Product F->G G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Recruitment UbPOI Ubiquitinated POI Ub->UbPOI Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

References

Technical Guide: 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both activating (amino, hydroxyl) and deactivating/modulating (fluoro) groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a representative synthetic protocol for a closely related isomer, and its potential role in targeting key signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Weight 145.11 g/mol [1]
Molecular Formula C₆H₅F₂NO[1]
CAS Number 133788-83-7[1]
Appearance Not specified, likely a solid
Storage Room temperature[1]

Synthesis of Aminodifluorophenols: A Representative Protocol

Reaction: Catalytic Hydrogenation of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene to 4-Amino-2,6-difluorophenol.[2]

Materials:

ReagentQuantityMolar Equivalent
2-(benzyloxy)-1,3-difluoro-5-nitrobenzene5.3 g (20 mmol)1.0
10% Palladium on activated carbon1.5 g-
Ethanol100 mL-
Hydrogen Gas1 atmosphere-

Procedure:

  • To a solution of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL), add 10% palladium on activated carbon (1.5 g).[2]

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).[2]

  • Upon completion of the reaction, remove the catalyst by filtration.[2]

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-2,6-difluorophenol.[2]

  • The reported yield for this transformation is approximately 95% (2.9 g).[2]

A similar approach involving the reduction of a corresponding nitrodifluorophenol precursor would be a logical synthetic route to this compound.

Applications in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Fluorinated phenols, including difluorophenol derivatives, are recognized as important pharmacophores in the development of kinase inhibitors. Specifically, compounds containing a 2,4-difluorophenoxy moiety have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway involved in inflammatory responses and cellular stress. Its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.

The inclusion of fluorine atoms in drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.

Below is a diagram illustrating the p38 MAPK signaling pathway, a key target for difluorophenol-containing inhibitors.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mk2 MK2 p38_mapk->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors phosphorylates inflammatory_response Inflammatory Response (e.g., Cytokine Production) mk2->inflammatory_response transcription_factors->inflammatory_response inhibitor Difluorophenol-based Inhibitor inhibitor->p38_mapk

p38 MAPK Signaling Pathway and Point of Inhibition.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, such as a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2-Amino-4,6-difluorophenol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, properties, and applications of 2-Amino-4,6-difluorophenol (CAS No: 133788-83-7), a crucial building block in medicinal chemistry. The strategic placement of its functional groups—an amine, a hydroxyl, and two fluorine atoms—makes it a valuable precursor for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Structure and Properties

This compound is a substituted aromatic compound. The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring, while the ortho-amino group provides a key reactive handle for further synthetic modifications.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. While experimental spectroscopic data is not widely available in public repositories, the expected values are predicted based on the analysis of structurally similar compounds, such as 2,4-difluorophenol and other aminofluorophenols.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 133788-83-7[1]
Molecular Formula C₆H₅F₂NO[1]
Molecular Weight 145.11 g/mol [1]
Appearance Solid (predicted)-
Product Family Protein Degrader Building Blocks[1]

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
~9.5 - 10.5br s--OH
~6.8 - 7.0dddJ(H,F) ≈ 10-12, J(H,H) ≈ 9H-5
~6.5 - 6.7dddJ(H,F) ≈ 10-12, J(H,F) ≈ 2-3H-3
~4.5 - 5.5br s--NH₂

Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon AtomEstimated Chemical Shift (δ) ppmExpected Multiplicity (due to C-F Coupling)
C1 (-OH)~145 - 150dd
C2 (-NH₂)~130 - 135d
C3~100 - 105d
C4 (-F)~155 - 160 (high J)d
C5~110 - 115dd
C6 (-F)~150 - 155 (high J)d

Note: Carbons bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller multi-bond couplings.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Strong, BroadO-H and N-H Stretch
1620 - 1580Medium-StrongN-H Bending, Aromatic C=C Stretch
1520 - 1480StrongAromatic C=C Stretch
1300 - 1200StrongC-O Stretch (Phenolic)
1200 - 1100Very StrongC-F Stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValueInterpretation
145[M]⁺ (Molecular Ion)
128[M - NH₃]⁺
117[M - CO]⁺
99[M - CO - H₂O]⁺

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 2,4-difluorophenol. The process involves regioselective nitration followed by catalytic hydrogenation.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Catalytic Hydrogenation 2_4_Difluorophenol 2,4-Difluorophenol Product_1 2,4-Difluoro-6-nitrophenol 2_4_Difluorophenol->Product_1 DCM, 0°C to rt Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product_1 Product_2 This compound Product_1->Product_2 Ethanol or Methanol Catalyst H₂, Pd/C Catalyst->Product_2

Caption: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Precursor)

This protocol is adapted from established procedures for the selective ortho-nitration of activated phenols.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,4-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-difluoro-6-nitrophenol as a solid.

Step 2: Synthesis of this compound

This protocol is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro compounds.[3]

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2,4-difluoro-6-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Progression: Monitor the reaction by hydrogen uptake or TLC until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Development: A PROTAC Building Block

This compound is explicitly marketed as a building block for protein degraders, particularly for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

  • A "warhead" ligand that binds to the target POI.

  • A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or VHL).

  • A flexible linker that connects the two ligands.

This compound serves as a versatile scaffold for the "warhead" portion of the PROTAC. The amino group provides a convenient attachment point for the linker, while the difluorophenol ring can be further functionalized to achieve high-affinity and selective binding to the target protein.

G A This compound (Warhead Scaffold) B Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Step 1 C Functionalized Warhead B->C Step 2 F Final PROTAC Molecule C->F Step 3: Coupling D Linker D->F E E3 Ligase Ligand (e.g., Thalidomide derivative) E->D Attachment

Caption: Role of this compound in PROTAC synthesis.
Mechanism of Action: The Ubiquitin-Proteasome Pathway

The PROTACs synthesized from this building block function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[4] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.

G cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 Cereblon (CRBN) E3 Ligase Complex E3->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) E2 E2 Conjugating Enzyme E2->Ternary Transfers Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

This mechanism offers a powerful therapeutic modality to target proteins previously considered "undruggable" by traditional small-molecule inhibitors. The catalytic nature of PROTACs means that sub-stoichiometric amounts can lead to the degradation of a large pool of target protein.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Table 6: Hazard Identification and Safety Precautions

CategoryInformationGHS Pictogram
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.GHS07 (Exclamation Mark)
Precautionary Statements Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection). Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).-
Storage Store in a dry, cool, well-ventilated area. Keep container tightly closed. It may be air and moisture sensitive; consider storing under an inert atmosphere.-
First Aid Inhalation: Move person to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.-

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4,6-difluorophenol, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific public data on its solubility, this document focuses on the requisite experimental protocols and data presentation standards to enable researchers to generate reliable and comparable solubility profiles.

Data Presentation

A systematic presentation of solubility data is crucial for comparative analysis and interpretation. When determining the solubility of this compound, data should be recorded in a structured format.

Table 1: Solubility Data Template for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method UsedNotes
Water25Gravimetric
Ethanol25HPLC
Methanol25UV-Vis
Acetone25Gravimetric
Dichloromethane25HPLC
User DefinedUser DefinedUser Defined

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

The gravimetric method is a fundamental technique for determining the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.[1][2][3][4]

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid indicates saturation.[1]

  • Separation of the Saturated Solution:

    • Allow the solution to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

    • Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₂).

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is (W₂ - W₁).

    • Calculate the solubility in grams per 100 mL of solvent.

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that absorb UV light, such as aromatic compounds.[5][6][7]

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of a Calibration Curve:

    • Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear over the concentration range of interest.

  • Preparation of the Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the desired solvent at a specific temperature.

  • Sample Analysis:

    • Filter an aliquot of the saturated solution through a syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow start Start: Define Compound and Solvents prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_saturated->equilibrate separate Separate Supernatant (Filtration) equilibrate->separate analysis_method Select Analysis Method separate->analysis_method gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis_method->gravimetric Gravimetric instrumental Instrumental Analysis: (e.g., HPLC, UV-Vis) analysis_method->instrumental Instrumental calculate Calculate Solubility (g/100mL, mol/L) gravimetric->calculate instrumental->calculate calibration Prepare Standards & Generate Calibration Curve instrumental->calibration end End: Report Data calculate->end calibration->instrumental

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Spectroscopic Profile of 2-Amino-4,6-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Amino-4,6-difluorophenol (CAS No. 133788-83-7). Due to the limited availability of published experimental data for this specific isomer, this document compiles predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide covers expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring imparts unique electronic and structural properties to the molecule. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the elucidation of its role in chemical synthesis and biological interactions. This guide aims to provide a foundational understanding of its spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H (H-3)6.6 - 6.9Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Aromatic H (H-5)6.4 - 6.7Doublet of doublets (dd)J(H-F) ≈ 10-12, J(H-H) ≈ 2-3
-NH₂3.5 - 5.0Broad singlet (br s)-
-OH8.5 - 10.0Broad singlet (br s)-

Note: Chemical shifts are referenced to TMS in a non-polar deuterated solvent like CDCl₃. The exact chemical shifts of the -NH₂ and -OH protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (-OH)145 - 150Doublet of doublets (dd)
C-2 (-NH₂)130 - 135Doublet (d)
C-3100 - 105Singlet or small doublet
C-4 (-F)152 - 158Doublet (d)
C-5102 - 107Doublet (d)
C-6 (-F)150 - 156Doublet (d)

Note: The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹J_CF), and other carbons will show smaller couplings (²J_CF, ³J_CF).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F at C-4-110 to -130Doublet of doublets (dd)
F at C-6-120 to -140Doublet of doublets (dd)

Note: Chemical shifts are referenced to an external standard like CFCl₃.

Table 4: Key Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp (two bands)
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Bending1580 - 1620Medium-Strong
N-H Bending1550 - 1650Medium
C-F Stretch1100 - 1300Strong
C-O Stretch1200 - 1280Strong
Table 5: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺145.04Molecular ion
[M+H]⁺146.05Protonated molecule (in ESI or CI)
Common Fragments-Loss of CO, HCN, or HF may be observed.

Note: The molecular formula is C₆H₅F₂NO, with a molecular weight of 145.11 g/mol .[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Using a pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher is recommended.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Spectrometer: A spectrometer equipped with a fluorine probe.

  • Pulse Program: Standard single-pulse sequence, often without proton decoupling to observe H-F couplings.

  • Spectral Width: A range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background.

  • Typical Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure Confirm Structure & Purity Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and established analytical principles. The provided tables of expected chemical shifts, absorption bands, and mass-to-charge ratios, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. It is important to note that the presented data are predictive, and experimental verification is essential for definitive structural confirmation. The outlined methodologies and the illustrative workflow serve as a practical guide for obtaining and interpreting the necessary spectroscopic data in a laboratory setting.

References

1H NMR spectrum of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,6-difluorophenol

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Predicted ¹H NMR Spectral Data

For this compound, the aromatic region is expected to show two distinct proton signals due to the different chemical environments of the protons at the C3 and C5 positions. The fluorine atoms at positions 4 and 6, along with the amino and hydroxyl groups, will influence the chemical shifts and coupling patterns of these aromatic protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[2][3]

The following table summarizes the predicted ¹H NMR data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H36.5 - 7.0Doublet of doublets (dd)J(H-H) ≈ 9.0, J(H-F) ≈ 9.0
H56.3 - 6.8Doublet of doublets (dd)J(H-H) ≈ 9.0, J(H-F) ≈ 11.0
-NH₂4.5 - 5.5Broad Singlet (br s)N/A
-OH8.5 - 9.5Broad Singlet (br s)N/A

Experimental Protocol for ¹H NMR Analysis

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for phenols and anilines as it can help in observing the exchangeable protons of the -OH and -NH₂ groups.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[4]

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

    • Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.

    • Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good resolution.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic or manual baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₅ at 2.50 ppm).

  • Peak Picking and Integration: Identify all significant peaks and determine their precise chemical shifts. Integrate the signals to determine the relative ratios of the different types of protons.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) from the splitting patterns of the signals to aid in structural elucidation.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to final spectral interpretation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Peak Picking and Integration I->J K Assign Signals J->K L Report Data K->L

Workflow for ¹H NMR Analysis.

References

A Technical Guide to the ¹³C NMR Spectroscopy of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed technical overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4,6-difluorophenol. Due to a lack of publicly available experimental spectra for this specific compound, this guide utilizes predictive methodologies based on established substituent chemical shift (SCS) effects and typical carbon-fluorine coupling constants. A comprehensive, generalized experimental protocol for acquiring such a spectrum is also provided.

Predicted ¹³C NMR Spectral Data

The chemical shifts for the aromatic carbons of this compound have been predicted using an additive model based on the known effects of amino, hydroxyl, and fluoro substituents on a benzene ring. The base chemical shift for benzene is taken as 128.5 ppm. The predicted values are summarized in the table below.

It is important to note that these are estimated values. Actual experimental results may vary depending on the solvent, concentration, and other experimental conditions. The dominant feature in the spectrum will be the large one-bond C-F coupling (¹J_CF) and smaller long-range couplings.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound
Carbon AtomSubstituentsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (C-F Coupling)Expected Coupling Constants (J, Hz)
C1 -OH~145-155Doublet of Doublets (dd)²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz
C2 -NH₂~135-145Doublet of Doublets (dd)³J_CF ≈ 5-10 Hz, ⁵J_CF < 1 Hz
C3 -H~100-110Doublet of Doublets (dd)²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz
C4 -F~150-160Doublet of Doublets (dd)¹J_CF ≈ 235-250 Hz, ³J_CF ≈ 5-10 Hz
C5 -H~105-115Doublet of Doublets (dd)²J_CF ≈ 15-25 Hz, ²J_CF ≈ 15-25 Hz
C6 -F~155-165Doublet of Doublets (dd)¹J_CF ≈ 240-255 Hz, ³J_CF ≈ 5-10 Hz

Note: The multiplicity predictions assume a standard proton-decoupled ¹³C NMR experiment where only couplings to ¹⁹F are observed.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in Table 1.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (15-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire Acquire FID (zgpg30, NS=1024) setup->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference Spectrum baseline->ref peak_pick Peak Picking & Chemical Shift Assignment ref->peak_pick coupling Analyze Multiplicity & Measure J-Couplings peak_pick->coupling structure Structure Confirmation coupling->structure

Mass Spectrometry of 2-Amino-4,6-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a fluorinated aromatic amine of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. Its structural characterization is crucial for synthesis verification, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for obtaining rapid and sensitive information on the molecular weight and structure of such compounds. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns and detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation pathways of aromatic amines, phenols, and fluorinated compounds. The molecular ion is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways likely involve the loss of small neutral molecules and radicals from the functional groups.

The molecular formula of this compound is C₆H₅F₂NO, and its molecular weight is 145.11 g/mol .

Table 1: Predicted Mass Spectrometry Data for this compound (EI)

m/zPredicted Fragment IonProposed Neutral Loss
145[C₆H₅F₂NO]⁺-
128[C₆H₄F₂O]⁺NH
117[C₅H₂F₂O]⁺HCN
100[C₅H₂FO]⁺F
88[C₅H₄F]⁺CO
73[C₄H₃F]⁺HCN

The fragmentation is initiated by the ionization of the molecule. The presence of the amino group often directs the initial fragmentation.

fragmentation_pathway M [M]⁺˙ m/z = 145 (this compound) F1 [M-NH]⁺˙ m/z = 128 M->F1 -NH F2 [M-HCN]⁺˙ m/z = 118 M->F2 -HCN F3 [M-CO]⁺˙ m/z = 117 M->F3 -CO F4 [M-CHO]⁺ m/z = 116 M->F4 -CHO gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatize with BSTFA/MBTFA dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum library Library Search & Fragmentation Analysis spectrum->library lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject into LC filter->inject separate Reverse-Phase Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection ionize->detect chromatogram Obtain Chromatogram detect->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum

An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Amino-4,6-difluorophenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages computational chemistry data from analogous molecules to predict the vibrational frequencies and assignments. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Infrared Spectral Data

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. These predictions are based on density functional theory (DFT) calculations performed on structurally related compounds, such as difluorophenols and aminophenols.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch3600 - 3200Strong, Broad
N-H Asymmetric Stretch~3450Medium
N-H Symmetric Stretch~3350Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1620 - 1450Medium to Strong (multiple bands)
N-H Scissoring1650 - 1580Medium
C-N Stretch1340 - 1250Medium to Strong
C-F Stretch1300 - 1100Strong (multiple bands)
In-plane O-H Bend1410 - 1310Medium
In-plane C-H Bend1300 - 1000Medium to Weak (multiple bands)
C-O Stretch1260 - 1180Strong
Out-of-plane C-H Bend900 - 675Medium to Strong (multiple bands)
Out-of-plane O-H Bend~700Broad, Weak

Key Functional Group Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the amino (-NH₂) group, the fluoro (-F) substituents, and the aromatic ring.

  • Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration. The broadening of this peak is a result of intermolecular hydrogen bonding. In-plane and out-of-plane bending vibrations for the O-H group are also anticipated at lower frequencies.

  • Amino Group (N-H): The primary amine will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations, typically found around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. An N-H scissoring (bending) mode is expected in the 1650-1580 cm⁻¹ region.

  • Fluoro Substituents (C-F): The carbon-fluorine bonds will give rise to strong absorption bands in the 1300-1100 cm⁻¹ range. The presence of two fluorine atoms will likely result in multiple strong peaks in this region.

  • Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations will produce a series of medium to strong bands in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, will be present in the 900-675 cm⁻¹ range.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Sample of this compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption peaks and compare them to the predicted values and known functional group correlation tables.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Visualizations

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationships of the key vibrational modes for this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Sample_Spectrum->Process_Spectrum Identify_Peaks Identify & Assign Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data

Caption: Experimental workflow for FTIR spectroscopy using an ATR accessory.

Vibrational_Modes cluster_high_freq High Frequency Stretches cluster_fingerprint Fingerprint Region Molecule This compound OH_Stretch O-H Stretch (3600-3200 cm⁻¹) Molecule->OH_Stretch NH_Stretch N-H Stretches (~3450, ~3350 cm⁻¹) Molecule->NH_Stretch CH_Aromatic_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Molecule->CH_Aromatic_Stretch CC_Aromatic_Stretch Aromatic C=C Stretch (1620-1450 cm⁻¹) Molecule->CC_Aromatic_Stretch NH_Bend N-H Bend (1650-1580 cm⁻¹) Molecule->NH_Bend CF_Stretch C-F Stretches (1300-1100 cm⁻¹) Molecule->CF_Stretch CO_Stretch C-O Stretch (1260-1180 cm⁻¹) Molecule->CO_Stretch

Caption: Logical relationship of key vibrational modes for this compound.

The Emerging Role of 2-Amino-4,6-difluorophenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2] Within this context, the 2-Amino-4,6-difluorophenol scaffold is emerging as a promising building block for the development of novel therapeutics. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups, create a versatile platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core attributes of this compound, its synthesis, and its potential applications in drug discovery, with a focus on kinase inhibition.

The Physicochemical and Bioisosteric Advantages of the Difluorophenol Moiety

The introduction of fluorine atoms into a phenolic ring significantly alters its physicochemical properties. In the case of difluorophenols, the pKa is lowered compared to phenol, making the hydroxyl group more acidic.[3] This increased acidity can be crucial for establishing key interactions with biological targets. Furthermore, the 2,6-difluorophenol moiety has been successfully employed as a lipophilic bioisostere of a carboxylic acid.[3] This bioisosteric replacement can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, which is a significant advantage in the development of therapies for central nervous system disorders.[3][4]

Application in Kinase Inhibition: A Case Study with Vaccinia-Related Kinases (VRKs)

While specific data on compounds containing the this compound scaffold is limited in publicly available literature, the broader difluorophenol moiety has been instrumental in the development of potent kinase inhibitors. A notable example is the development of pyridine-based inhibitors for the human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2).[5] VRK1 and VRK2 are serine/threonine kinases implicated in cell division, chromatin remodeling, and neurological disorders, making them attractive therapeutic targets.[5]

In a study on aminopyridine-based VRK inhibitors, the difluorophenol group was found to be crucial for binding to the ATP-binding site of both VRK1 and VRK2.[5] X-ray co-crystal structures revealed that the difluorophenol moiety facilitates a network of hydrogen bonds with structurally conserved polar residues within the kinase domain.[5] The substitution of the difluorophenol with a non-fluorinated phenol group resulted in a significant drop in binding affinity, highlighting the importance of the electronic properties of the fluorinated ring.[5]

Quantitative Data on Difluorophenol-Containing VRK Inhibitors

The following table summarizes the inhibitory activity of key aminopyridine compounds with a difluorophenol moiety against VRK1 and VRK2.

Compound IDStructureVRK1 IC50 (nM)VRK2 IC50 (nM)
26 N/A in provided search results150>10,000

Note: The specific structure for compound 26 was not available in the provided search results. The data is presented to illustrate the potency that can be achieved with this scaffold.

Signaling Pathways of VRK1 and VRK2

VRK1 and VRK2 are involved in multiple cellular signaling pathways that regulate cell proliferation and stress responses. VRK1 is known to phosphorylate and activate several transcription factors, including p53, c-Jun, and ATF2.[6] VRK2 has been shown to interact with and regulate components of the JNK signaling pathway.[7] Given their roles in these critical pathways, inhibitors targeting VRK1 and VRK2 could have therapeutic potential in oncology and neurology.

VRK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane / Cytoplasm GrowthFactors Growth Factors JNK_pathway JNK Pathway GrowthFactors->JNK_pathway activates DNA_Damage DNA Damage VRK1 VRK1 DNA_Damage->VRK1 activates VRK2 VRK2 JNK_pathway->VRK2 interacts with VRK2->JNK_pathway regulates p53 p53 VRK1->p53 phosphorylates cJun c-Jun VRK1->cJun phosphorylates ATF2 ATF2 VRK1->ATF2 phosphorylates BAF BAF VRK1->BAF phosphorylates Apoptosis Apoptosis p53->Apoptosis induces CellCycle Cell Cycle Progression cJun->CellCycle promotes ATF2->CellCycle promotes Chromatin Chromatin Remodeling BAF->Chromatin Difluorophenol_Inhibitor Difluorophenol-based Inhibitor Difluorophenol_Inhibitor->VRK2 Difluorophenol_Inhibitor->VRK1

Caption: VRK1/VRK2 Signaling and Inhibition.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for its isomer, 4-Amino-2,6-difluorophenol, is provided below as a representative example of the synthesis of aminodifluorophenols.

Synthesis of 4-Amino-2,6-difluorophenol

Method 1: From 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene [8]

  • Dissolution: Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).

  • Catalyst Addition: Add 10% palladium on activated carbon (1.5 g) to the solution.

  • Hydrogenation: Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.

  • Filtration: Upon completion of the reaction, remove the catalyst by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol (2.9 g, 95% yield).[8]

Method 2: From 4-Nitro-2,6-difluorophenol [8]

  • Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (350 g, 2 mol), methanol (2 L), and 5% palladium on carbon (19 g, 54.13% water content).

  • Hydrogenation: Seal the vessel, exchange the air with high-purity hydrogen gas, and pressurize to 0.3-0.4 MPa. Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain pressure above 0.15 MPa by adding hydrogen as needed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature, open it, and recover the palladium on carbon by suction filtration.

  • Purification: Subject the filtrate to exsolution under reduced pressure, followed by distillation under reduced pressure to obtain 4-amino-2,6-difluorophenol. (Purity: 95.3%, Yield: 89.7%).[8]

General Workflow for Synthesis and Evaluation of Difluorophenol-based Inhibitors

The following diagram illustrates a typical workflow for the discovery and evaluation of therapeutic agents based on the this compound scaffold.

Experimental_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (e.g., Kinase Assay Panel) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Iterative Process Lead_Opt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a valuable yet underexplored building block in medicinal chemistry. The inherent physicochemical properties of the difluorophenol moiety, particularly its ability to act as a bioisostere and engage in specific hydrogen bonding interactions, make it an attractive component for the design of potent and selective inhibitors of various biological targets, especially kinases. While the direct application of this compound in approved drugs or late-stage clinical candidates is not yet widely documented, the success of related difluorophenol-containing compounds in targeting kinases like VRK1 and VRK2 strongly suggests its potential.

Future research should focus on the synthesis of diverse libraries based on the this compound core and their screening against a broad range of therapeutic targets. Detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial in unlocking the full potential of this promising scaffold for the development of next-generation therapeutics.

References

2-Amino-4,6-difluorophenol: An In-Depth Technical Guide to its Application as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Role of Building Blocks

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Among the leading TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]

PROTACs are modular in nature, comprising three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This modularity lends itself to a "building block" approach in PROTAC synthesis, where pre-functionalized fragments representing the warhead, linker, or E3 ligase ligand can be systematically combined to generate libraries of degraders for screening and optimization.[6]

2-Amino-4,6-difluorophenol (CAS: 133788-83-7) is a commercially available chemical designated as a "Protein Degrader Building Block".[7][8][9][10][11] While specific, publicly disclosed protein degraders incorporating this exact molecule are not yet prevalent in the literature, its chemical structure suggests significant potential for its use in constructing novel degraders. The presence of an amine, a phenol, and fluorine atoms offers multiple avenues for chemical modification and incorporation into a PROTAC structure, potentially as a precursor to a novel warhead targeting a protein of interest.

This technical guide will provide a comprehensive overview of the hypothetical application of this compound as a building block for a protein degrader. It will cover a plausible synthetic route, detailed experimental protocols for synthesis and biological evaluation, representative data, and the underlying signaling pathways and experimental workflows.

Core Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of another target protein molecule.

PROTAC Mechanism of Action PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ubiquitin Transfer Ternary_Complex->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation

Hypothetical Application: this compound as a Warhead Precursor

Given its structure, this compound can be envisioned as a versatile starting material for the synthesis of a novel "warhead" targeting a protein of interest. The phenolic hydroxyl and the amino group provide reactive handles for further chemical elaboration to build a ligand that can bind to a target protein, such as a kinase. The fluorine atoms can contribute to improved binding affinity and metabolic stability.

For the purpose of this guide, we will hypothesize the development of a PROTAC targeting a hypothetical kinase, "Kinase-X," where the warhead is derived from this compound. This warhead will be connected via a polyethylene glycol (PEG) linker to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process that involves modular synthesis followed by a cascade of biological assays to evaluate its efficacy.

PROTAC Development Workflow General Workflow for PROTAC Development and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead_Synth Warhead Synthesis (from this compound) Conjugation Conjugation & Purification Warhead_Synth->Conjugation Linker_Synth Linker Synthesis Linker_Synth->Conjugation E3_Ligand_Synth E3 Ligand Synthesis E3_Ligand_Synth->Conjugation Binding_Assay Binary Binding Assays (Warhead to POI, E3 Ligand to E3) Conjugation->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (in cells) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Optimization Lead Optimization Viability_Assay->Optimization Optimization->Warhead_Synth Optimization->Linker_Synth

PROTAC Development and Evaluation Workflow

Synthesis of a Hypothetical PROTAC from this compound

The synthesis of our hypothetical PROTAC, which we will call "DFP-PROTAC-1," follows a modular approach. First, the this compound building block is converted into a functionalized warhead. Separately, a pomalidomide-based CRBN ligand is attached to a PEG linker. Finally, the warhead and the E3 ligase ligand-linker are conjugated.

Modular PROTAC Synthesis Modular Synthesis of a Hypothetical PROTAC Building_Block This compound Warhead_Intermediate Functionalized Warhead (e.g., with a carboxylic acid) Building_Block->Warhead_Intermediate Multi-step synthesis Final_PROTAC DFP-PROTAC-1 Warhead_Intermediate->Final_PROTAC Amide Coupling Pomalidomide Pomalidomide Pomalidomide_Linker Pomalidomide-Linker-Amine Pomalidomide->Pomalidomide_Linker Linker_Intermediate Linker with terminal functional groups (e.g., amine and azide) Linker_Intermediate->Pomalidomide_Linker Pomalidomide_Linker->Final_PROTAC

Modular Synthesis of DFP-PROTAC-1
Experimental Protocols: Synthesis

Protocol 1: Synthesis of a Functionalized Warhead from this compound

This is a representative protocol and would require significant optimization for a specific target.

  • Protection of the phenol and amine: The hydroxyl and amino groups of this compound are protected using standard protecting groups to allow for selective modification at other positions.

  • Introduction of a reactive handle: A multi-step synthesis is performed to build the kinase-binding moiety, incorporating a reactive handle such as a carboxylic acid for later conjugation to the linker.

  • Deprotection: The protecting groups are removed to yield the final warhead.

Protocol 2: Synthesis of Pomalidomide-PEG-Amine Linker

  • Materials: Pomalidomide, a suitable PEG linker with terminal amine and azide groups, N,N-Dimethylformamide (DMF), Potassium carbonate (K2CO3).

  • Procedure: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the PEG-azide linker (1.2 eq). Stir the reaction at room temperature overnight. Purify the product by column chromatography to yield the pomalidomide-PEG-azide.

  • Reduction of Azide: The azide is then reduced to a primary amine using a standard method like Staudinger reduction or catalytic hydrogenation to yield the Pomalidomide-PEG-Amine.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

  • Materials: Functionalized warhead with a carboxylic acid (1.0 eq), Pomalidomide-PEG-Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.

  • Procedure: Dissolve the warhead and the Pomalidomide-PEG-Amine in anhydrous DMF. Add DIPEA and stir for 5 minutes. Cool the reaction to 0 °C and add HATU. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantitative Data Presentation

The efficacy of a PROTAC is assessed through various quantitative assays. The following tables present representative data that would be generated for a successful PROTAC.

Table 1: Representative Binding and Degradation Data for DFP-PROTAC-1

CompoundTarget Binding (Kd, nM)CRBN Binding (Kd, nM)DC50 (nM)Dmax (%)
DFP-PROTAC-15015010>95
Warhead alone45>10,000No degradation0

DC50: Concentration for 50% protein degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Representative Cellular Activity of DFP-PROTAC-1

CompoundCell Viability IC50 (µM) (Kinase-X dependent cell line)Cell Viability IC50 (µM) (Control cell line)
DFP-PROTAC-10.05>10
Warhead alone0.5>20

IC50: Concentration for 50% inhibition of cell viability.

Experimental Protocols: Biological Evaluation

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Reagents: Purified recombinant Kinase-X (POI) and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.

  • Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in an appropriate assay buffer.

  • Incubation and Measurement: Incubate the plate to allow for ternary complex formation. Read the plate on a suitable instrument to measure the time-resolved fluorescence resonance energy transfer signal.

Protocol 5: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein.

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for Kinase-X and a loading control protein (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 6: HiBiT Protein Degradation Assay

This is a sensitive, real-time, bioluminescent assay to measure protein degradation in live cells.

  • Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small (11 amino acid) HiBiT tag using CRISPR/Cas9.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the PROTAC.

  • Lysis and Detection: At the desired time points, add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase. The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.

Protocol 7: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability.

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and plot the results to determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its versatile chemical nature allows for its potential incorporation into various components of a PROTAC, most plausibly as a precursor to a novel warhead. The fluorination on the phenyl ring could offer advantages in terms of binding affinity and metabolic stability.

The development of a successful degrader from this building block would follow a systematic workflow of modular synthesis and rigorous biological evaluation, as outlined in this guide. While the data and specific synthetic routes presented here are hypothetical, they are based on well-established principles in the field of targeted protein degradation. Further research and experimental validation are necessary to fully unlock the potential of this compound in the exciting and rapidly evolving landscape of TPD. The continued exploration of novel building blocks like this will be crucial in expanding the repertoire of degradable proteins and addressing a wider range of diseases.

References

The Strategic Incorporation of Fluorinated Phenols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The element fluorine has become a cornerstone in modern medicinal chemistry, with its presence in approved pharmaceuticals growing significantly over the past few decades.[1] The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and biological properties, often leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[2][3] Among the various fluorinated motifs, the fluorinated phenol moiety offers a unique combination of properties that medicinal chemists can exploit to fine-tune drug-target interactions, improve metabolic stability, and enhance bioavailability.[4] This technical guide provides an in-depth exploration of the applications of fluorinated phenols in drug discovery, covering their fundamental properties, synthesis, and role in the development of therapeutic agents.

Core Physicochemical Properties of Fluorinated Phenols

The substitution of hydrogen with fluorine on a phenol ring induces significant changes in the molecule's electronic and physical properties. These alterations are central to its utility in drug design.

1. Modulation of Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key modulator of acidity. When placed on the aromatic ring of a phenol, fluorine stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the hydroxyl group and making the phenol more acidic. This increased acidity can be critical for optimizing interactions within a protein binding site, for instance, by strengthening a hydrogen bond with a donor group or enhancing an ionic interaction with a basic residue.[5]

2. Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity—a crucial parameter for membrane permeability and bioavailability—is nuanced.[5] While highly electronegative, the substitution of a single hydrogen atom with a fluorine atom generally increases the lipophilicity of the molecule.[6] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing dispersion forces with water.[7] This property can be leveraged to improve a drug's ability to cross biological membranes, including the blood-brain barrier.[8]

3. Enhancement of Metabolic Stability

One of the most valuable applications of fluorine in drug design is to block metabolic oxidation.[2][9][10] The carbon-fluorine bond is exceptionally strong (approximately 112 kcal/mol compared to ~98 kcal/mol for a C-H bond), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[11] By replacing a hydrogen atom at a metabolically vulnerable position on the phenol ring with fluorine, chemists can prevent hydroxylation at that site, thereby increasing the drug's half-life and systemic exposure.[2][12]

4. Alteration of Binding Interactions

The unique electronic nature of fluorine allows it to participate in various non-covalent interactions within a protein's binding pocket. These can include dipole-dipole interactions, orthogonal multipolar interactions with carbonyl groups, and weak hydrogen bonds. By altering the acidity of the phenolic proton, fluorine substitution can also enhance the strength of hydrogen bonds to acceptor groups in the target protein, leading to improved binding affinity and potency.[4][13]

Data Summary: Physicochemical Properties

The following table summarizes the typical effects of fluorination on the key physicochemical properties of phenol.

PropertyPhenol2-Fluorophenol3-Fluorophenol4-FluorophenolRationale for Change
pKa ~10.0~8.8~9.3~9.9Fluorine's inductive effect stabilizes the phenoxide ion, increasing acidity (lower pKa).
logP ~1.46~1.78~1.89~1.81Fluorine substitution generally increases lipophilicity due to reduced polarizability.
Metabolic Stability Susceptible to Aromatic HydroxylationBlocked at Position 2Blocked at Position 3Blocked at Position 4The high strength of the C-F bond prevents enzymatic cleavage by CYP enzymes.[9][11]

Applications and Case Studies in Drug Design

The tailored properties of fluorinated phenols have been successfully applied across various therapeutic areas.

Case Study: Ezetimibe (Zetia®)

Ezetimibe is a cholesterol absorption inhibitor that contains two 4-fluorophenyl groups. While not a phenol itself, its mechanism illustrates the benefit of fluorophenyl moieties. The fluorine atoms are critical for its biological activity. In the development of Ezetimibe, researchers found that the introduction of fluorine at the para-position of the phenyl rings led to a 50-fold increase in potency compared to the non-fluorinated parent compound.[14] This enhancement is attributed to improved hydrophobic interactions within the binding pocket of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which blocks cholesterol absorption. The fluorine atoms also contribute to metabolic stability, preventing oxidation of the aromatic rings.[14]

Case Study: Statins

Synthetic statins, such as Atorvastatin and Rosuvastatin, are a class of drugs that inhibit HMG-CoA reductase to lower cholesterol. A 4-fluorophenyl group is a common structural requirement for the biological activity of many synthetic statins.[14] This motif plays a crucial role in establishing key binding interactions within the active site of the enzyme, contributing significantly to the drug's high affinity and inhibitory potency.

Data Summary: Biological Activity

The following table presents representative data for compounds where fluorination has a demonstrated impact on biological activity.

CompoundTargetIC50 / Potency (Non-fluorinated)IC50 / Potency (Fluorinated)Fold ImprovementReference
Ezetimibe AnalogNPC1L1~500 nM~10 nM~50x[14]
7-PPyQ DerivativeTubulin Assembly-GI50 < 1 µM-[15]
PD-L1 LigandPD-L1K D = ~21 nMK i = 150-500 nM(Decrease)[16]

Note: Data is illustrative. Direct IC50 comparisons for parent vs. fluorinated phenols are often specific to the drug discovery program. The PD-L1 ligand example shows that fluorination does not always lead to improved affinity and must be context-dependent.[16]

Synthesis of Fluorinated Phenols

Several synthetic strategies exist for the preparation of fluorinated phenols, ranging from classical methods to modern, milder techniques.

Classical Methods:

  • Diazotization-Hydrolysis: Starting from a fluorinated aniline, a diazonium salt is formed and subsequently hydrolyzed to yield the corresponding fluorinated phenol.

  • Hydrolysis of Fluoroaryl Halides: Under harsh conditions (high temperature and pressure), a fluoroaryl halide can be hydrolyzed to the phenol.[17]

  • Grignard/Boronic Acid Oxidation: Formation of a Grignard reagent or a boronic acid from a fluoroaryl halide, followed by oxidation, can produce the desired phenol. However, these methods can have safety concerns and may not be suitable for industrial-scale production.[17]

Modern Methods: Deoxyfluorination of Phenols A significant advance in fluorine chemistry is the development of reagents that can directly convert a phenol's hydroxyl group into a fluorine atom (deoxyfluorination).[18] This "late-stage fluorination" approach is highly valuable as it allows for the introduction of fluorine at a late step in a synthetic sequence.

Key reagents and methods include:

  • PhenoFluor™: A commercially available reagent that provides a versatile method for the deoxyfluorination of phenols and heteroaromatic hydroxyl compounds under relatively mild conditions.[19]

  • Sulfuryl Fluoride (SO₂F₂): An inexpensive commodity chemical that, in combination with a fluoride source like tetramethylammonium fluoride (NMe₄F), can efficiently convert phenols to aryl fluorides via an aryl fluorosulfonate intermediate.[18] This one-pot procedure is effective for a broad range of substrates.[18]

Experimental Protocols

Protocol 1: General Procedure for One-Pot Deoxyfluorination of a Phenol using SO₂F₂ and NMe₄F

This protocol is a generalized procedure based on modern deoxyfluorination methods described in the literature.[18][20]

Safety Precautions:

  • Caution: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20]

  • SO₂F₂ is a toxic gas. This procedure must be performed in a certified chemical fume hood by trained personnel.

  • The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as some reagents are moisture-sensitive.

Materials:

  • Starting Phenol (1.0 eq)

  • Anhydrous Tetramethylammonium Fluoride (NMe₄F) (1.5 - 2.0 eq)

  • Sulfuryl Fluoride (SO₂F₂) (1.1 - 1.5 eq)

  • Anhydrous, aprotic solvent (e.g., Acetonitrile, DMF)

  • Dry reaction vessel with a magnetic stir bar

  • Gas inlet for SO₂F₂

  • Standard workup and purification supplies (e.g., separatory funnel, silica gel, solvents for chromatography)

Procedure:

  • Preparation: To a dry reaction flask under an inert atmosphere, add the starting phenol (1.0 eq) and anhydrous NMe₄F (1.5 - 2.0 eq).

  • Solvent Addition: Add the anhydrous aprotic solvent via syringe to dissolve the solids. Stir the mixture at room temperature.

  • Reagent Addition: Slowly bubble Sulfuryl Fluoride (SO₂F₂) gas (1.1 - 1.5 eq) through the stirred solution. Alternatively, a pre-filled balloon or a mass-flow controller can be used for more precise addition.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-24 hours until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl fluoride.

Mandatory Visualizations

G cluster_input Starting Material cluster_process Chemical Modification cluster_properties Modified Physicochemical Properties cluster_outcome Desired Outcome in Drug Discovery Phenol Phenol Moiety Fluorination Fluorine Substitution Phenol->Fluorination pKa Lower pKa (Increased Acidity) Fluorination->pKa logP Increased Lipophilicity Fluorination->logP Metabolism Blocked Metabolism Fluorination->Metabolism Binding Altered Binding Interactions Fluorination->Binding Outcome Improved Drug Properties (Potency, PK, etc.) pKa->Outcome logP->Outcome Metabolism->Outcome Binding->Outcome

Caption: Logical relationship of fluorination on phenol properties.

G cluster_reaction Reaction Phase start Start: Dry Reaction Vessel (Inert Atmosphere) add_phenol 1. Add Phenol (ArOH) and NMe₄F start->add_phenol add_solvent 2. Add Anhydrous Solvent (e.g., Acetonitrile) add_phenol->add_solvent add_so2f2 3. Introduce SO₂F₂ Gas add_solvent->add_so2f2 intermediate A. Formation of Aryl Fluorosulfonate (ArOFs) add_so2f2->intermediate conversion B. Nucleophilic Displacement by Fluoride intermediate->conversion NMe₄F monitor 4. Stir and Monitor (TLC / LC-MS) conversion->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Purification (Chromatography) workup->purify end End: Purified Aryl Fluoride (ArF) purify->end

Caption: Workflow for one-pot deoxyfluorination of a phenol.

Caption: Inhibition of a kinase signaling pathway by a fluorinated drug.

Conclusion

The incorporation of fluorinated phenol motifs is a powerful and well-established strategy in medicinal chemistry.[4] By leveraging the unique properties imparted by fluorine—such as modulated acidity, increased metabolic stability, and altered lipophilicity—drug discovery teams can overcome common challenges related to potency, selectivity, and pharmacokinetics.[2][6] Advances in synthetic chemistry, particularly in late-stage fluorination techniques, have made these valuable building blocks more accessible, ensuring that fluorinated phenols will continue to play a vital role in the development of the next generation of therapeutics.

References

The Strategic Role of 2-Amino-4,6-difluorophenol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The design of small molecules that can effectively compete with ATP in the kinase active site requires a sophisticated understanding of structure-activity relationships (SAR). Within the medicinal chemist's toolkit, certain molecular scaffolds and building blocks have emerged as "privileged structures" due to their favorable properties. 2-Amino-4,6-difluorophenol is one such building block, offering a unique combination of reactive handles and property-modulating fluorine atoms that make it an attractive starting point for the synthesis of next-generation kinase inhibitors.

The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and membrane permeability. In this compound, the ortho- and para-fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the phenolic hydroxyl group. This increased acidity can facilitate stronger hydrogen bond interactions with key residues in the kinase hinge region or other parts of the ATP-binding pocket. The amino group provides a versatile point for synthetic elaboration, allowing for the construction of diverse chemical libraries to probe the SAR of a given kinase target.

This technical guide explores the application of this compound and its analogs in the design and synthesis of potent kinase inhibitors, with a focus on experimental methodologies, quantitative biological data, and the underlying signaling pathways.

Case Study: Aminopyridine-Based Inhibitors of Vaccinia-Related Kinases (VRK1 & VRK2)

Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases implicated in cell division, chromatin remodeling, and response to DNA damage.[1] Overexpression of VRK1 is associated with poor prognosis in some cancers, while VRK2 is linked to neurological disorders.[1] The development of selective inhibitors for these kinases is therefore of significant therapeutic interest.

A successful design strategy involved the fusion of an aminopyridine core with a difluorophenol group to create hybrid ligands.[1] The rationale was based on the observation that the difluorophenol moiety promotes favorable polar interactions with structurally conserved residues within the ATP-binding site of VRKs.[1] This interaction was shown to be crucial for the binding and thermal stabilization of the kinases.

Quantitative Analysis of VRK Inhibitors

The structure-activity relationship (SAR) was explored by synthesizing a series of 2-aminopyridine analogues. The potency and binding of these compounds were assessed using enzyme inhibition assays and differential scanning fluorimetry (DSF), which measures the thermal stabilization of the protein upon ligand binding (ΔTm).

Compound IDR¹ SubstituentR² SubstituentVRK1 ΔTm (°C)VRK2-KD ΔTm (°C)VRK1 IC₅₀ (nM)
5 2,4-difluorophenolH10.611.0480
6 phenolphenol6.86.1ND
7 2,4-difluorophenolphenol9.96.1ND
8 phenol2,4-difluorophenol9.610.2ND
18 H2,4-difluorophenol8.810.11600
26 4-(methylsulfonyl)aniline2,4-difluorophenol12.311.2150
ND: Not Determined. Data sourced from reference[1].

The data clearly demonstrates the importance of the difluorophenol moiety. Replacing both difluorophenol groups with phenol (compound 6 ) resulted in a significant drop in thermal stabilization (ΔTm) for both kinases.[1] For VRK2, maintaining a difluorophenol group at the R¹ position was particularly important for binding.[1] The most potent compound for VRK1, compound 26 , featured a difluorophenol group and achieved an IC₅₀ value of 150 nM.[1]

Experimental Protocols

General Synthesis of 4-Amino-2,6-difluorophenol

The starting material can be prepared via catalytic hydrogenation of a nitro precursor.

Materials:

  • 4-nitro-2,6-difluorophenol

  • Methanol

  • 5% or 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas supply

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • Add 4-nitro-2,6-difluorophenol (1 equivalent) and methanol to a suitable reaction vessel.

  • Carefully add the Pd/C catalyst (e.g., ~0.05 equivalents by weight).

  • Seal the vessel and replace the air with hydrogen gas to a pressure of 0.3-0.4 MPa.

  • Heat the mixture to 60-70 °C and stir for 3-5 hours, maintaining hydrogen pressure.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol.[2] The product can be further purified by distillation under reduced pressure.[2]

Synthesis of Aminopyridine-based VRK Inhibitors (General Procedure)

The synthesis of compounds like 5 and 18 typically involves a nucleophilic aromatic substitution or a cross-coupling reaction.

Materials:

  • Appropriately substituted chloropyridine or bromopyridine core

  • This compound (or other desired phenol)

  • Base (e.g., K₂CO₃, NaH)

  • Palladium catalyst and ligand (for cross-coupling, e.g., Pd₂(dba)₃, XPhos)

  • Anhydrous solvent (e.g., DMF, Dioxane)

Procedure (Conceptual):

  • To a solution of the halo-pyridine core (1.0 eq) in an anhydrous solvent, add the difluorophenol derivative (1.1 eq) and a suitable base (2.0 eq).

  • If it is a cross-coupling reaction, add the palladium catalyst (~0.02 eq) and ligand (~0.04 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired inhibitor.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, often by measuring the amount of ATP consumed using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP.

  • Add serial dilutions of the test compound (inhibitor) to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or radioactivity), which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

To better understand the context and process, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

G cluster_synthesis General Synthetic Workflow A 2-Amino-4,6- difluorophenol C Coupling Reaction (e.g., Buchwald-Hartwig, Ullmann Condensation) A->C B Heterocyclic Core (e.g., Aminopyridine) B->C D Intermediate Product C->D E Further Functionalization (Optional) D->E F Purification (Chromatography) D->F E->F G Final Kinase Inhibitor F->G

Caption: General workflow for synthesizing kinase inhibitors.

G VRK1 VRK1 Proliferation Cell Division & Proliferation VRK1->Proliferation Chromatin Chromatin Remodeling VRK1->Chromatin DNA_Damage DNA Damage Response VRK1->DNA_Damage VRK2 VRK2 VRK2->Proliferation VRK2->Chromatin VRK2->DNA_Damage Neuro_Disorders Neurological Disorders (Schizophrenia, Epilepsy) VRK2->Neuro_Disorders Cancer Cancer (Poor Prognosis) Proliferation->Cancer Inhibitor Difluorophenol-based Inhibitors Inhibitor->VRK1 Inhibitor->VRK2

Caption: Cellular roles and disease association of VRK1/2.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factors RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor RAF Inhibitors (e.g., Vemurafenib) Inhibitor->RAF

Caption: The MAPK signaling pathway and point of inhibition.

Conclusion

This compound and related fluorinated aminophenols are highly valuable synthons in the development of targeted kinase inhibitors. The strategic placement of fluorine atoms enhances key molecular interactions and improves drug-like properties. As demonstrated in the development of VRK1/2 inhibitors, the difluorophenol moiety can be critical for achieving high potency and binding affinity. The synthetic versatility of the aminophenol scaffold allows for extensive SAR exploration, making it a powerful tool in the iterative process of drug design and optimization. Future applications of this building block will likely continue to yield novel inhibitors for a wide range of kinase targets, contributing to the advancement of precision medicine.

References

The Latent Therapeutic Potential of 2-Amino-4,6-difluorophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 2-Amino-4,6-difluorophenol derivatives is limited in publicly accessible literature. This guide synthesizes information from structurally analogous compounds, particularly other fluorinated aminophenols and benzamides, to project the potential biological activities, relevant experimental protocols, and associated signaling pathways. The data and activities of these related compounds should be interpreted as indicative of the potential for this class of molecules and serve as a foundation for future research.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound scaffold presents a unique chemical entity with the potential for derivatization into novel therapeutic agents. Its structural similarity to known kinase inhibitors and antimicrobial agents suggests that its derivatives could exhibit significant biological activities in these areas. This technical guide provides an in-depth overview of the projected biological activities, supported by data from closely related compounds, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Potential Biological Activities

Based on the biological activities of structurally similar fluorinated aromatic compounds, derivatives of this compound are anticipated to exhibit two primary types of therapeutic potential: anticancer and antimicrobial activities.

Anticancer Activity: Kinase Inhibition

Fluorinated aminophenol derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] In particular, derivatives of a structurally related compound, 4-amino-2-(trifluoromethyl)phenol, have shown potent inhibitory activity against BRAFV600E, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is a crucial mediator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Antimicrobial Activity

The 2,6-difluorobenzamide moiety, which can be formed from this compound, is a key feature of a novel class of antibacterial agents that target the bacterial cell division protein FtsZ.[2] Inhibition of FtsZ leads to the disruption of bacterial cell division, making it an attractive target for new antibiotics.

Quantitative Data Summary

The following tables summarize the quantitative biological data for derivatives of compounds structurally related to this compound.

Table 1: Kinase Inhibitory Activity of Fluorinated Aminophenol-like Derivatives [1]

Compound IDR'BRAFV600E IC50 (µM)p-ERK EC50 (µM)
23-t-Bu0.0030.04
93-Et<0.00040.1
103-iPr<0.00040.05
113-OCHF30.00040.1
123-CF30.0030.4
134-t-Bu0.0090.05
144-Et0.0010.08
154-iPr0.0040.09
164-OCHF30.0010.1
174-CF30.0040.05
182-F, 5-CF30.0010.09

Table 2: Antimicrobial Activity of 2,6-Difluorobenzamide Derivatives [2]

CompoundRMIC (µg/mL) vs. Bacillus subtilisMIC (µg/mL) vs. Staphylococcus aureus
7 3-chloroalkoxy0.25-1<10
12 3-bromoalkoxy0.25-1<10
17 3-alkyloxy0.25-1<10

Experimental Protocols

General Synthesis of N-(2-hydroxy-3,5-difluorophenyl) Amide Derivatives

This protocol outlines a general method for the acylation of this compound to generate a library of amide derivatives for biological screening.

1. Activation of Carboxylic Acid:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.2 equivalents) and an organic base like triethylamine (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

2. Amide Bond Formation:

  • To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

3. Work-up and Purification:

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

2. Kinase Reaction:

  • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control).

  • Add the kinase enzyme (e.g., 2.5 µL) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 10 µL) to each well.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert ADP to ATP and initiate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Preparation of Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar medium.

  • Suspend a few colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of about 5 x 105 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade in cancer progression. Derivatives of this compound could potentially act as inhibitors of kinases within this pathway, such as BRAF.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the potential point of inhibition by this compound derivatives.

Experimental Workflow: Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of a library of this compound derivatives.

Synthesis_Screening_Workflow Start Start: Design of Derivative Library Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Kinase Inhibition Assay, Antimicrobial Susceptibility) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response and IC50/MIC Determination HitIdentification->DoseResponse Active Compounds LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Inactive Compounds DoseResponse->LeadOptimization LeadOptimization->Synthesis End Preclinical Candidate LeadOptimization->End

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Workflow: Kinase Inhibition Assay

This diagram details the steps involved in performing an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Compound, Kinase, Substrate, ATP) PlateCompound Dispense Test Compound and Controls into 96-well Plate Start->PlateCompound AddKinase Add Kinase Enzyme and Incubate PlateCompound->AddKinase InitiateReaction Initiate Reaction with Substrate/ATP Mixture AddKinase->InitiateReaction IncubateReaction Incubate at 30°C InitiateReaction->IncubateReaction StopReaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) IncubateReaction->StopReaction DetectSignal Generate Luminescent Signal (Add Kinase Detection Reagent) StopReaction->DetectSignal ReadPlate Measure Luminescence with Plate Reader DetectSignal->ReadPlate AnalyzeData Data Analysis: Calculate % Inhibition and IC50 ReadPlate->AnalyzeData End End: IC50 Value Determined AnalyzeData->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

Methodological & Application

Synthesis of 2-Amino-4,6-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-4,6-difluorophenol, a valuable fluorinated building block in organic synthesis and drug discovery. The strategic placement of amino and fluoro substituents on the phenol ring imparts unique physicochemical properties, making it an attractive starting material for the development of novel pharmaceuticals and other bioactive molecules.

Application Notes

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, aminophenol derivatives are key structural motifs in a range of pharmaceuticals. The title compound, this compound, combines these features, making it a promising intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex molecular architectures. Its utility also extends to the development of advanced materials and as a bioisostere for carboxylic acids in drug design.[1]

The synthesis of this compound is typically achieved through a two-step process commencing with the regioselective nitration of 2,4-difluorophenol, followed by the reduction of the resulting nitrophenol intermediate. Careful control of reaction conditions is crucial to ensure high yields and purity.

Experimental Protocols

A reliable two-step synthetic route for the preparation of this compound is outlined below. The process involves the nitration of 2,4-difluorophenol to form 2,4-difluoro-6-nitrophenol, which is subsequently reduced to the desired product.

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol

This procedure details the ortho-selective nitration of 2,4-difluorophenol.

Reaction Scheme:

Materials and Reagents:

  • 2,4-Difluorophenol

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium hydrogen sulphate

  • Isopropyl nitrate

  • Sulphuric acid (96%)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulphate (Na₂SO₄)

  • Silica gel

Procedure: [3]

  • To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).

  • Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.

  • Carefully add 96% sulphuric acid (0.65 mL) dropwise. A gentle reflux of the solvent will be observed.

  • Stir the reaction mixture for fifteen minutes.

  • Pour the reaction mixture into water (50 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane (10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulphate and filter through a short pad of silica gel.

  • Evaporate the solvent under reduced pressure (40 °C) to yield the product as a yellow solid.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Reference
2,4-DifluorophenolIsopropyl nitrate / Sulphuric acidTetrabutylammonium hydrogen sulphateDichloromethane15 minutes83[3]
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2,4-difluoro-6-nitrophenol to an amino group.

Reaction Scheme:

Materials and Reagents:

  • 2,4-Difluoro-6-nitrophenol

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-difluoro-6-nitrophenol (1.0 g, 5.71 mmol) in methanol or ethanol (20 mL).

  • Carefully add 10% palladium on activated carbon (0.1 g, 10 wt%).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data:

While a specific yield for this reaction was not found in the provided search results, similar reductions of nitrophenols typically proceed in high yield.

ReactantCatalystReducing AgentSolventReaction TimeTypical Yield (%)
2,4-Difluoro-6-nitrophenol10% Pd/CHydrogen gasMethanol or EthanolVaries (monitor by TLC/LC-MS)>90 (estimated)

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Start 2,4-Difluorophenol Intermediate 2,4-Difluoro-6-nitrophenol Start->Intermediate Nitration (HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C) Logical_Relationship cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction SM1 2,4-Difluorophenol P1 2,4-Difluoro-6-nitrophenol SM1->P1 Reactant R1 Isopropyl Nitrate / H₂SO₄ R1->P1 Reagent P1_step2 2,4-Difluoro-6-nitrophenol Product This compound P1_step2->Product Reactant R2 H₂ / Pd-C R2->Product Reagent

References

Application Notes and Protocols: Synthesis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Amino-4,6-difluorophenol, a valuable fluorinated intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of fluorine atoms and the amino-phenol core makes this molecule a key building block for creating compounds with enhanced metabolic stability, binding affinity, and other desirable pharmacological properties.

The synthesis is presented as a two-step process commencing from the commercially available 2,4-difluorophenol. The first step involves the regioselective nitration of the phenol ring, followed by the reduction of the nitro group to afford the target aminophenol.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Step 1)

Reactant 1Reactant 2 (Nitrating Agent)Catalyst/AdditiveSolventTemperatureTime (min)Yield (%)
2,4-DifluorophenolIsopropyl nitrateTetrabutylammonium hydrogen sulphate & Sulfuric acid (96%)DichloromethaneRoom Temp.1583%

Table 2: Synthesis of this compound (Step 2 - Representative Protocol)

ReactantCatalystReducing AgentSolventTemperaturePressureTime (h)Yield (%) (Typical)
2,4-Difluoro-6-nitrophenolPalladium on activated carbon (10% Pd/C)Hydrogen gasEthanolRoom Temp.1 atmOvernight>90%

Note: The yield for Step 2 is based on typical high-yielding catalytic hydrogenation of nitrophenols.[1]

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol

This protocol details the ortho-selective nitration of 2,4-difluorophenol.

Materials:

  • 2,4-Difluorophenol

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium hydrogen sulphate

  • Isopropyl nitrate

  • Sulfuric acid (96%)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure: [2]

  • To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).

  • Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.

  • Slowly add sulfuric acid (96%, 0.65 mL) dropwise to the mixture. A gentle reflux of the solvent may be observed.

  • Stir the reaction mixture for fifteen minutes.

  • Pour the reaction mixture into water (50 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane (10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Pass the filtrate through a short pad of silica gel.

  • Evaporate the solvent under reduced pressure to obtain a yellow solid, which is the desired 2,4-difluoro-6-nitrophenol (0.73 g, 83% yield).

Step 2: Synthesis of this compound

This protocol describes the catalytic reduction of the nitro group to an amine.

Materials:

  • 2,4-Difluoro-6-nitrophenol

  • Ethanol

  • Palladium on activated carbon (10% w/w)

  • Hydrogen gas (H₂)

Procedure: [1]

  • In a suitable reaction vessel, dissolve 2,4-difluoro-6-nitrophenol (1 mmol) in ethanol.

  • Carefully add 10% palladium on activated carbon (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature overnight.

  • Upon completion of the reaction (which can be monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_4_Difluorophenol 2,4-Difluorophenol Nitration Nitration 2_4_Difluorophenol->Nitration Nitrating_Agents Isopropyl Nitrate, H₂SO₄ Nitrating_Agents->Nitration 2_4_Difluoro_6_nitrophenol 2,4-Difluoro-6-nitrophenol Nitration->2_4_Difluoro_6_nitrophenol Reduction Reduction 2_4_Difluoro_6_nitrophenol->Reduction Reducing_Agents H₂, Pd/C Reducing_Agents->Reduction 2_Amino_4_6_difluorophenol This compound Reduction->2_Amino_4_6_difluorophenol

References

Purification of 2-Amino-4,6-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Amino-4,6-difluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for ensuring the safety and efficacy of the final drug product. The following sections outline three common purification techniques: recrystallization, acid-base extraction, and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For polar compounds like this compound, polar solvents are generally effective.

Data Presentation: Recrystallization
ParameterMethod 1: Single SolventMethod 2: Two-Solvent
Initial Purity ~95%~95%
Final Purity >99%>99%
Yield 75-85%80-90%
Solvent System Ethanol/Water (9:1)Ethyl Acetate / Hexane
Temperature Dissolution at 78°C, Crystallization at 0-4°CDissolution at 77°C, Crystallization at 0-4°C
Experimental Protocol: Single-Solvent Recrystallization

This method is effective when a single solvent can dissolve the compound at a high temperature and yield crystals upon cooling. A mixture of ethanol and water is a good starting point for aminophenols.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of a 9:1 ethanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a high recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals on the filter by drawing air through them for a period. For final drying, transfer the crystals to a vacuum oven at a temperature well below the compound's melting point.

Diagram: Single-Solvent Recrystallization Workflow

G A Crude this compound B Dissolve in minimum hot Ethanol/Water (9:1) A->B C Hot Filtration (optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Purified Product (>99%) H->I

Caption: Workflow for single-solvent recrystallization.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound has both a basic amino group and an acidic phenolic group, its solubility in aqueous solutions can be manipulated by adjusting the pH. This protocol is designed to separate the amphoteric target compound from neutral impurities.

Data Presentation: Acid-Base Extraction
ParameterValue
Initial Purity ~90-95% (with neutral impurities)
Final Purity >98%
Yield 85-95%
Organic Solvent Ethyl Acetate or Dichloromethane
Aqueous Solutions 1 M HCl, 1 M NaOH, Saturated NaCl (brine)
Experimental Protocol: Acid-Base Extraction

This protocol facilitates the separation of this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes. The protonated this compound will move to the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower organic layer (containing neutral impurities) into a separate flask. Collect the upper aqueous layer containing the protonated product.

  • Basification and Re-extraction: Transfer the aqueous layer to a clean separatory funnel. Slowly add 1 M NaOH solution while monitoring the pH until it is basic (pH > 8). This will deprotonate the aminophenol, making it soluble in an organic solvent again. Add a fresh portion of ethyl acetate, shake, and allow the layers to separate.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the purified product.

  • Washing: Wash the organic layer with saturated aqueous NaCl (brine) to remove excess water.

  • Drying and Isolation: Drain the washed organic layer into a flask and dry it over an anhydrous salt like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Diagram: Acid-Base Extraction Workflow

G A Crude Product in Ethyl Acetate B Extract with 1 M HCl A->B C Aqueous Layer (Protonated Product) B->C D Organic Layer (Neutral Impurities) B->D E Basify with 1 M NaOH C->E F Re-extract with Ethyl Acetate E->F G Organic Layer (Purified Product) F->G H Aqueous Layer (Waste) F->H I Wash with Brine G->I J Dry over Na2SO4 I->J K Evaporate Solvent J->K L Purified Product (>98%) K->L

Caption: Workflow for acid-base extraction.

Column Chromatography

Column chromatography is a powerful technique for separating individual components from a mixture. For basic amines, standard silica gel can lead to poor separation due to strong interactions. This can be mitigated by adding a basic modifier to the eluent or by using a functionalized stationary phase.

Data Presentation: Column Chromatography
ParameterValue
Initial Purity ~95%
Final Purity >99.5%
Yield 70-80%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Triethylamine
Target Rf 0.25-0.35
Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the this compound.[2] A mixture of hexane and ethyl acetate is a common starting point. Add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent streaking of the amine on the silica gel.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate with 0.5% triethylamine). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or other suitable containers. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to yield the purified this compound.

Diagram: Column Chromatography Workflow

G A Determine Eluent via TLC (Target Rf 0.25-0.35) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Hexane/EtOAc + Et3N Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product (>99.5%) H->I

Caption: Workflow for column chromatography.

References

Application Note: High-Purity Recrystallization of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the purification of 2-Amino-4,6-difluorophenol via recrystallization. Aimed at researchers, medicinal chemists, and process development scientists, this application note details the underlying principles, critical safety protocols, and a step-by-step methodology for achieving high-purity crystalline material. The protocol emphasizes a systematic approach to solvent selection and provides both single-solvent and multi-solvent system workflows, complete with troubleshooting guidance to address common challenges such as oiling out and poor recovery.

Introduction and Principles

This compound (CAS No. 133788-83-7) is a substituted aminophenol derivative of significant interest as a building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] The presence of amino, hydroxyl, and fluoro functional groups imparts a unique polarity and reactivity profile, making the purification of this compound a critical step to ensure the integrity of downstream applications.

Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[3] An ideal recrystallization solvent will exhibit high solvating power for the target compound at elevated temperatures and low solvating power at ambient or sub-ambient temperatures.[4]

This guide provides a robust framework for developing a tailored recrystallization protocol for this compound, beginning with a critical solvent screening phase.

Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[6]

  • Respiratory: May cause respiratory irritation.[6]

Mandatory PPE:

  • Chemical-resistant gloves (e.g., Nitrile).

  • Safety goggles or a face shield.[5]

  • Laboratory coat.

  • In case of inadequate ventilation, use a certified respirator.[5]

Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash skin thoroughly after handling.

  • Keep away from strong oxidizing agents and strong acids.[5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Refer to the complete Safety Data Sheet (SDS) for detailed information before commencing any work.[5][6]

Physicochemical Properties & Solvent Selection Rationale

The successful development of a recrystallization protocol is contingent upon the selection of an appropriate solvent system. While specific solubility data for this compound is not widely published, an informed selection can be made by analyzing its molecular structure and the properties of common laboratory solvents.

The molecule possesses both hydrogen bond donors (-OH, -NH2) and acceptors (F, O, N), indicating a propensity for solubility in polar protic and aprotic solvents. The aromatic ring provides some non-polar character. Therefore, a systematic screening of solvents across a polarity range is the most effective strategy.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)Relative PolarityRationale & Expected Behavior
Water1001.000High polarity. May be a good solvent when hot due to H-bonding, but likely poor solubility when cold. Potential for use in a solvent-pair system.
Ethanol780.654Polar protic. A related compound, 2,6-Difluorophenol, is soluble in ethanol.[8] Likely to be a good candidate.
Isopropanol820.546Polar protic. Similar to ethanol, offers a good balance of polarity.
Ethyl Acetate770.228Medium polarity. May dissolve the compound well, but the temperature-solubility gradient needs to be tested.
Acetone560.355Polar aprotic. Good solvating power, but its low boiling point may limit the effective temperature gradient.[3]
Toluene1110.099Non-polar. Unlikely to be a good single solvent but could be an effective anti-solvent in a two-solvent system with a more polar counterpart.
Hexane/Heptane69 / 98~0.009Non-polar. Expected to have very low solubility. Primarily useful as an anti-solvent.
Protocol: Preliminary Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate and observe if the solid dissolves at room temperature.

    • Observation: If the solid dissolves readily in the cold solvent, that solvent is unsuitable as a single recrystallization solvent.[3] It may, however, be the "good" solvent in a two-solvent pair.

  • Heating Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while agitating. Continue adding the solvent in small portions until the solid just dissolves.

    • Observation: An ideal solvent will dissolve the compound completely at or near its boiling point. Note the approximate volume of solvent required.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

    • Observation: A successful test will result in the formation of well-defined crystals. Observe the quantity of crystals formed to estimate the potential recovery. If the compound "oils out" (forms a liquid layer instead of crystals), the solvent may be unsuitable, or a solvent pair might be necessary.[4]

Detailed Recrystallization Protocol

Based on the results of the solvent screening, select the most promising single solvent or solvent pair to proceed with the bulk recrystallization. The following is a generalized procedure.

Part A: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable solvent is identified. Ethanol, water, or ethanol/water mixtures are common for aminophenols.[9]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add a small portion of the selected solvent, begin stirring, and heat the mixture to a gentle boil (using a hot plate).

  • Achieve Saturation: Continue adding the hot solvent in small increments until the solid is completely dissolved. It is critical to add only the minimum amount of hot solvent necessary to form a saturated solution to maximize yield.[7]

  • (Optional) Hot Filtration: If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Part B: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] The two solvents must be miscible. A common pair for compounds like this is Ethanol (good) and Water (poor).

  • Dissolution: Dissolve the crude this compound in the minimum required amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_protocol Purification Protocol cluster_analysis Analysis start Crude 2-Amino- 4,6-difluorophenol screening Solvent Screening (Small Scale Tests) start->screening dissolve Dissolve in Minimum Hot Solvent screening->dissolve Select Optimal Solvent System hot_filter Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool collect Vacuum Filtration (Collect Crystals) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product analysis Purity Analysis (MP, HPLC, NMR) product->analysis

Caption: Recrystallization workflow from solvent screening to final analysis.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- Solution cooled too quickly.- Compound is highly soluble even in cold solvent.- Boil off some solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-evaluate solvent choice; consider a two-solvent system.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the compound has a low melting point.- Re-heat the solution and add more of the "good" solvent, then re-cool slowly.- Switch to a lower-boiling point solvent.- Use a larger volume of solvent.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.- Try to recover a second crop of crystals by concentrating the mother liquor.
Colored Product - Colored impurities are co-precipitating.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can adsorb the desired product.

References

Application Note: HPLC Analysis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Amino-4,6-difluorophenol in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and precise for research and quality control applications.

Introduction

This compound is a fluorinated aromatic amine of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and research applications. This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound. To enhance sensitivity and selectivity, a pre-column derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. FMOC-Cl reacts with the primary amine group of this compound to form a highly fluorescent and UV-absorbent derivative, allowing for sensitive detection.[1][2][3]

Experimental

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

    • Phosphoric acid (H₃PO₄), analytical grade

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Borate buffer (pH 9.0)

    • Hydrochloric acid (HCl), analytical grade

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30% to 70% B, 10-12 min: 70% B, 12-12.1 min: 70% to 30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 265 nm

Protocols

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation will depend on the matrix. For a simple solution, a direct dilution into the appropriate concentration range with a 50:50 methanol/water mixture may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • To 100 µL of each standard or sample solution in an autosampler vial, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Cap the vial and vortex for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • To stop the reaction and stabilize the derivative, add 100 µL of 0.1 M HCl.[2]

  • Vortex briefly and the sample is ready for injection.

The experimental workflow is illustrated in the diagram below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Mix Mix with Borate Buffer Standard->Mix Sample Prepare Sample Solutions Sample->Mix React Add FMOC-Cl & React Mix->React Stop Stop Reaction with HCl React->Stop Inject Inject into HPLC Stop->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Results and Data Presentation

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0% (n=6)
RSD of Retention Time ≤ 1.0% (n=6)

The proposed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and expected results.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Specificity No interference from blank and placebo

A representative chromatogram of a standard solution of the FMOC-derivatized this compound would show a sharp, well-resolved peak at the expected retention time.

Discussion

The developed RP-HPLC method with pre-column derivatization is suitable for the quantitative determination of this compound. The use of a C18 column provides good retention and separation of the derivatized analyte from potential impurities.[4] The gradient elution allows for the efficient removal of early-eluting components and ensures a reasonable analysis time. The pre-column derivatization with FMOC-Cl significantly enhances the UV response, leading to low limits of detection and quantification.[1][3] The method is expected to be linear over a wide concentration range, with excellent accuracy and precision.

Conclusion

This application note presents a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound. The provided experimental details and validation parameters serve as a robust starting point for method implementation and transfer.

References

Application Notes and Protocols for the Purity Analysis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-difluorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical as impurities can affect the safety and efficacy of the final products. This document provides detailed analytical methods for the determination of the purity of this compound, intended for researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to provide accurate and reproducible results for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This method separates the main component from its potential impurities based on their differential partitioning between a stationary phase and a liquid mobile phase.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

  • A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation. For compounds with halogen substitutions, a Pentafluorophenyl (PFP) column can offer alternative selectivity.[1]

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): For pH adjustment of the mobile phase. Formic acid is preferred for Mass Spectrometry (MS) compatibility.[2]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

  • The mobile phase should be filtered and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or determined by UV scan of the analyte)

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 10 mL of a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile), to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

5. Data Analysis:

  • The purity of this compound is typically determined by the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Data Summary: HPLC
ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.01 µg/mLCan vary based on instrumentation and specific impurity.
Limit of Quantitation (LOQ) 0.03 µg/mLTypically 3x the LOD.
Linearity (r²) > 0.999For a concentration range of 0.05 - 100 µg/mL.
Precision (%RSD) < 2%For replicate injections of a standard solution.
Accuracy (% Recovery) 98 - 102%Determined by spiking with a known amount of standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 or PFP Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor peak shape and thermal instability, a derivatization step is often necessary to improve its volatility and chromatographic performance.[3][4]

Experimental Protocol: GC-FID/MS with Derivatization

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A capillary column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[1]

2. Reagents and Derivatization:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]

  • Solvent: Anhydrous Dichloromethane or Acetonitrile.

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 1 mL of the solvent and 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (with a split ratio of 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

4. Data Analysis:

  • Similar to the HPLC method, purity is calculated using the area percent of the derivatized analyte peak relative to the total area of all peaks.

  • If using GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.

Quantitative Data Summary: GC
ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.05 µg/mLDependent on detector (MS is generally more sensitive).
Limit of Quantitation (LOQ) 0.15 µg/mL
Linearity (r²) > 0.998For the derivatized analyte.
Precision (%RSD) < 3%
Accuracy (% Recovery) 95 - 105%

GC Workflow with Derivatization Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent Deriv Add Derivatizing Agent & Heat Solvent->Deriv Cool Cool to RT Deriv->Cool Injection Inject Sample Cool->Injection GC GC-FID/MS System Separation Capillary Column Separation GC->Separation Injection->GC Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for GC purity analysis with derivatization.

Potential Impurities

The synthesis of this compound can lead to the formation of several impurities. Common synthetic routes often involve the reduction of a corresponding nitrophenol.[5] Potential impurities could include:

  • Starting materials: e.g., 2,4-difluoro-6-nitrophenol.

  • Isomers: Positional isomers of aminodifluorophenol.

  • By-products of reduction: Incomplete reduction products or over-reduction products.

  • Degradation products: Oxidation products of the aminophenol.

The analytical methods described above should be capable of separating these and other potential impurities from the main compound.

Conclusion

The HPLC and GC methods detailed in these application notes provide robust and reliable approaches for determining the purity of this compound. The choice of method may depend on the available instrumentation and the specific requirements of the analysis. For routine quality control, the HPLC method is often preferred due to its simplicity and direct applicability without derivatization. The GC method, particularly with MS detection, is highly valuable for identifying and quantifying volatile impurities. Both methods should be properly validated for their intended use to ensure accurate and precise results.

References

Protecting Group Strategy for 2-Amino-4,6-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-amino-4,6-difluorophenol. The presence of both a nucleophilic amino group and a reactive hydroxyl group on an electron-deficient aromatic ring necessitates a carefully considered protection strategy to achieve selective functionalization. This guide outlines orthogonal protection and deprotection methods for the amino and hydroxyl moieties, enabling precise chemical modifications crucial in drug discovery and development.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The strategic manipulation of the amino and hydroxyl functional groups is often required for the synthesis of more complex molecules. Protecting groups are essential tools to temporarily mask one functional group while chemical transformations are performed on the other. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is highly desirable for efficient and high-yielding synthetic routes.[1][2][3]

This document focuses on two of the most common and effective orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the phenol. The Boc group is stable under basic conditions and can be readily removed with acid, while the TBDMS group is stable to a wide range of reaction conditions but can be selectively cleaved using fluoride-based reagents.[1][4]

Orthogonal Protecting Group Strategy

An orthogonal protection strategy allows for the selective deprotection of one functional group without affecting the other.[5] For this compound, the use of Boc for the amine and TBDMS for the phenol provides a robust and versatile approach for stepwise functionalization.

Orthogonal_Strategy A This compound B N-Boc-2-amino-4,6-difluorophenol A->B Boc₂O, Base C O-TBDMS-2-amino-4,6-difluorophenol A->C TBDMSCl, Base D N-Boc-O-TBDMS-2-amino-4,6-difluorophenol B->D TBDMSCl, Base E Functionalized Phenol B->E 1. Phenol Functionalization 2. Boc Deprotection C->D Boc₂O, Base F Functionalized Amine C->F 1. Amine Functionalization 2. TBDMS Deprotection D->B TBAF D->C TFA or HCl

Caption: Orthogonal protection and deprotection strategy for this compound.

I. Protection of the Amino Group (N-Protection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[1][6]

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM (10 mL per gram of substrate).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-4,6-difluorophenol.

  • Purify the product by flash column chromatography on silica gel if necessary.

N_Boc_Protection_Workflow cluster_workflow N-Boc Protection Workflow Dissolve Substrate Dissolve Substrate Add Base Add Base Dissolve Substrate->Add Base Add Boc₂O Add Boc₂O Add Base->Add Boc₂O Reaction Reaction Add Boc₂O->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification

Caption: Experimental workflow for N-Boc protection.

II. Protection of the Hydroxyl Group (O-Protection)

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for phenols, offering stability across a wide pH range and selective removal with fluoride ions.[4][7]

Protocol 2: O-TBDMS Protection of this compound

This protocol details the silylation of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (10 mL per gram of substrate).

  • Add imidazole (2.5 eq) or triethylamine (1.5 eq) to the solution.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O_TBDMS_Protection_Workflow cluster_workflow O-TBDMS Protection Workflow Dissolve Substrate Dissolve Substrate Add Base Add Base Dissolve Substrate->Add Base Add TBDMSCl Add TBDMSCl Add Base->Add TBDMSCl Reaction Reaction Add TBDMSCl->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Deprotection_Pathways Start N-Boc-O-TBDMS-2-amino-4,6-difluorophenol Amine_Free O-TBDMS-2-amino-4,6-difluorophenol Start->Amine_Free TFA or HCl (Acidic Deprotection) Phenol_Free N-Boc-2-amino-4,6-difluorophenol Start->Phenol_Free TBAF (Fluoride Deprotection) Fully_Deprotected This compound Amine_Free->Fully_Deprotected TBAF Phenol_Free->Fully_Deprotected TFA or HCl

References

Application Note: Chemoselective Boc Protection of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is an essential amine-protecting group in modern organic synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] The protection of multifunctional molecules, such as aminophenols, presents a significant challenge in chemoselectivity, requiring conditions that favor N-acylation over competing O-acylation.[4][5] For substrates like 2-Amino-4,6-difluorophenol, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the amino group, potentially requiring carefully optimized conditions for an efficient reaction.

This application note provides a detailed, reliable protocol for the chemoselective N-Boc protection of this compound using di-tert-butyl dicarbonate (Boc₂O). The described method is based on catalyst-free conditions in an aqueous co-solvent system, which has been shown to be highly effective for the N-selective protection of aminophenols, avoiding the formation of O-acylated byproducts.[6][7]

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) reagent. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. The phenolic hydroxyl group remains unreacted due to the mild, neutral to slightly basic conditions which do not favor its deprotonation into the more nucleophilic phenoxide.

Caption: General reaction scheme for the N-Boc protection of this compound.

Summary of Quantitative Data

The following table outlines the typical reaction parameters for the chemoselective Boc protection of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterValue / ConditionNotes
Reagents
This compound1.0 eqStarting material.
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2 eqA slight excess ensures complete consumption of the amine.
Sodium Bicarbonate (NaHCO₃)1.5 - 2.0 eqMild base to neutralize the acid formed during the reaction without significantly deprotonating the phenol.[5]
Solvents
Tetrahydrofuran (THF) / Water1:1 (v/v)A biphasic or homogeneous system that facilitates the reaction of both polar and non-polar reagents.[7]
Reaction Conditions
Temperature20-25 °C (Room Temperature)The reaction is typically efficient at ambient temperature.
Reaction Time4 - 12 hoursMonitor by TLC. Reaction may be slower due to the deactivating effect of fluorine atoms.
Work-up & Purification
Extraction SolventEthyl Acetate (EtOAc)Standard solvent for extracting carbamate products.
Purification MethodFlash Column ChromatographySilica gel, using a hexane/ethyl acetate gradient.
Outcome
Expected Yield85 - 95%Typical yields for Boc protection of aminophenols under similar conditions are high.[7]
Expected Product FormWhite to off-white solidSimilar to N-Boc-2-aminophenol.[8]

Detailed Experimental Protocol

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (approx. 10-15 mL per gram of substrate). Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution. Stir for 5-10 minutes.

  • Reagent Addition: To the stirring suspension, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:EtOAc as the eluent. The reaction is complete when the starting material spot is no longer visible (typically 4-12 hours).

  • Quenching and Extraction: Once the reaction is complete, reduce the THF volume by approximately half using a rotary evaporator. Add ethyl acetate (EtOAc) to the remaining aqueous mixture. Transfer the mixture to a separatory funnel.

  • Washing: Separate the layers. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30%) to afford the pure tert-butyl (2,4-difluoro-6-hydroxyphenyl)carbamate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Workflow start Start: Reagents & Glassware dissolve 1. Dissolve this compound and NaHCO₃ in THF/Water start->dissolve add_boc 2. Add Boc₂O portion-wise to the stirring solution dissolve->add_boc react 3. Stir at Room Temperature (4-12 hours) add_boc->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Concentrate THF, then perform aqueous work-up with EtOAc monitor->workup Reaction Complete wash 6. Wash organic layer with Water and Brine workup->wash dry 7. Dry (MgSO₄) and concentrate via rotary evaporation wash->dry purify 8. Purify by Flash Column Chromatography dry->purify end End: Pure Product (tert-butyl (2,4-difluoro-6-hydroxyphenyl)carbamate) purify->end

Caption: Workflow for the Boc protection of this compound.

References

Application Notes and Protocols for Fmoc Protection of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-(9-fluorenylmethoxycarbonyl) (Fmoc) protection of 2-Amino-4,6-difluorophenol. This process is a crucial step in the synthesis of complex molecules, particularly in peptide synthesis and the development of novel therapeutics.[1][2][3][4]

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely utilized in organic synthesis to temporarily block primary and secondary amines.[5] Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a piperidine solution.[1][3] This orthogonality allows for the selective deprotection of the N-terminus in solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups.[4] this compound is a valuable building block in medicinal chemistry, and its Fmoc-protected form serves as a key intermediate in the synthesis of various bioactive compounds.

Applications

The primary application of Fmoc-2-Amino-4,6-difluorophenol is in solid-phase peptide synthesis (SPPS) for the incorporation of this non-canonical amino acid into peptide chains.[2][3][4] The resulting peptides containing the 4,6-difluorophenol moiety can exhibit unique structural and biological properties, making them valuable tools in drug discovery and chemical biology. Additionally, Fmoc-protected amines are used as derivatizing agents for HPLC analysis to enhance the detection of amino compounds.[6][7]

Health and Safety

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and avoid generating dust.

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A lachrymator and corrosive. It is sensitive to moisture and should be handled under anhydrous conditions where possible.

  • Sodium Bicarbonate (NaHCO₃): Generally considered safe, but avoid inhalation of dust.

  • Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and avoid ignition sources.

  • Hydrochloric Acid (HCl): A corrosive acid. Handle with extreme care.

  • Ethyl Acetate and Hexane: Flammable solvents. Keep away from open flames and other ignition sources.

Experimental Protocols

The following protocol is a representative method for the Fmoc protection of this compound, adapted from standard procedures for the Fmoc protection of aminophenols and other aromatic amines.[5]

Materials and Reagents
  • This compound

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Reaction Setup and Procedure
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the cooled solution of this compound over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Fmoc-2-Amino-4,6-difluorophenol.

Characterization

The structure and purity of the synthesized Fmoc-2-Amino-4,6-difluorophenol can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the structure of the product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

Table 1: Summary of Reaction Parameters for Fmoc Protection of this compound
ParameterConditionNotes
Starting Material This compound1.0 equivalent
Reagent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)1.1 - 1.2 equivalents
Base Sodium bicarbonate (NaHCO₃)In aqueous solution
Solvent 1,4-Dioxane and Water (1:1)A common solvent system for this reaction
Temperature 0 °C to Room TemperatureInitial cooling to control the reaction rate
Reaction Time 12 - 24 hoursMonitor by TLC for completion
Typical Yield >85%Yields can vary based on reaction scale and purification method
Purification Recrystallization or Column ChromatographyTo obtain a high-purity product
Table 2: Predicted Spectroscopic Data for Fmoc-2-Amino-4,6-difluorophenol
Analysis Expected Data Notes
¹H NMR Signals corresponding to the fluorenyl group protons (approx. 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (approx. 4.2-4.5 ppm), the aromatic protons of the difluorophenol ring, and the NH and OH protons.The exact chemical shifts and coupling constants will be influenced by the fluorine atoms.
¹³C NMR Resonances for the carbonyl group of the carbamate, the aromatic carbons of the fluorenyl and difluorophenol rings, and the aliphatic carbons of the Fmoc group.Carbon signals will show coupling to fluorine (C-F coupling).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the phenol ring.
Mass Spec (ESI-MS) Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of Fmoc-2-Amino-4,6-difluorophenol (C₂₁H₁₅F₂NO₃).Calculated Molecular Weight: 383.35 g/mol

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and NaHCO3 in Dioxane/Water cool Cool to 0 °C start->cool add_fmoc Add Fmoc-Cl Solution Dropwise cool->add_fmoc react Stir at Room Temperature (12-16h) add_fmoc->react extract Aqueous Work-up & Extraction with Ethyl Acetate react->extract wash Wash with HCl and Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analyze Characterization (NMR, MS, HPLC) purify->analyze product Pure Fmoc-2-Amino- 4,6-difluorophenol analyze->product

Caption: Experimental workflow for the synthesis and purification of Fmoc-2-Amino-4,6-difluorophenol.

References

Application Notes and Protocols for Coupling Reactions with 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key coupling reactions involving 2-Amino-4,6-difluorophenol, a versatile building block in the synthesis of fluorinated heterocyclic compounds. The protocols detailed below are foundational for the development of novel phenoxazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Phenoxazine-based compounds have shown promise as anticancer agents, with some derivatives exhibiting inhibitory effects on critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2]

I. Overview of Coupling Reactions

This compound serves as a valuable precursor for the synthesis of complex organic molecules, particularly fluorinated phenoxazines. The primary coupling reactions involving this compound fall into three main categories:

  • Condensation Reactions: These reactions are fundamental for the formation of the phenoxazine core. A common strategy involves the reaction of an aminophenol with a suitably substituted quinone or a related dicarbonyl compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the arylation of the amino group of this compound.[3][4]

  • Ullmann Condensation: A copper-catalyzed reaction that is effective for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, providing an alternative route for the arylation of the hydroxyl and amino groups of this compound.[5][6]

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the coupling reactions of this compound and analogous compounds.

Table 1: Condensation Reaction of an Aminophenol with a Dichloronaphthoquinone

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
This compound2,3-Dichloro-1,4-naphthoquinoneMethanol30-402~95 (estimated)Adapted from

Note: The yield is an estimate based on a similar reaction with methylamine, which afforded a 96.6% yield.

Table 2: Representative Buchwald-Hartwig Amination

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromideThis compoundPd(OAc)₂BINAPCs₂CO₃Toluene904860-80 (typical)General Protocol based on[7][8]
Aryl ChlorideThis compoundPd(OAc)₂RuPhosNaOtBuToluene1101850-99 (typical)General Protocol based on[9]

Table 3: Representative Ullmann Condensation (O-Arylation)

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl IodideThis compoundCuIK₂CO₃DMF1206-2465-95 (typical)General Protocol based on[10][11]
Aryl BromideThis compoundCuICs₂CO₃Acetonitrile50-6012-2460-90 (typical)General Protocol based on[10]

III. Experimental Protocols

Protocol 1: Synthesis of 1,3-Difluoro-5H-benzo[a]phenoxazin-5-one via Condensation Reaction

This protocol describes the synthesis of a fluorinated phenoxazine derivative through the condensation of this compound with 2,3-dichloro-1,4-naphthoquinone.

Materials:

  • This compound

  • 2,3-Dichloro-1,4-naphthoquinone

  • Methanol

  • Sodium Carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 2,3-dichloro-1,4-naphthoquinone (1.0 eq).

  • Add methanol as the solvent.

  • Add sodium carbonate (1.5 eq) to the mixture.

  • Stir the reaction mixture at 30-40°C for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add chloroform to the reaction mixture and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-difluoro-5H-benzo[a]phenoxazin-5-one.

G reagents This compound + 2,3-Dichloro-1,4-naphthoquinone + Sodium Carbonate solvent Methanol reagents->solvent Dissolve reaction Stir at 30-40°C for 2h solvent->reaction workup Aqueous Workup & Extraction reaction->workup After completion purification Column Chromatography workup->purification product 1,3-Difluoro-5H-benzo[a]phenoxazin-5-one purification->product

Caption: Workflow for Condensation Reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP for aryl bromides, RuPhos for aryl chlorides)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) for aryl bromides, Sodium tert-butoxide (NaOtBu) for aryl chlorides)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene to the flask.

  • Seal the vessel and heat the reaction mixture with vigorous stirring (typically 90-110°C) for the specified time (typically 18-48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G setup Assemble Reactants: - this compound - Aryl Halide - Pd(OAc)2 & Ligand - Base solvent Anhydrous Toluene setup->solvent Add reaction Heat under Inert Atmosphere (90-110°C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup After completion purification Column Chromatography workup->purification product N-Aryl-2-amino-4,6-difluorophenol purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: General Procedure for Ullmann Condensation (O-Arylation)

This protocol outlines a general method for the copper-catalyzed O-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add CuI (0.05-0.10 eq) and the base (2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous solvent to the flask.

  • Seal the vessel and heat the reaction mixture with vigorous stirring (typically 50-120°C) for the specified time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Biological Application: Phenoxazine Derivatives as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

Phenoxazine derivatives have demonstrated significant potential as anticancer agents.[12][13] One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[14][15] The inhibition of this pathway by phenoxazine derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1]

The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by certain phenoxazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Phenoxazine Phenoxazine Derivatives Phenoxazine->Akt Inhibition

Caption: Inhibition of PI3K/Akt pathway by phenoxazines.

The development of novel this compound-derived phenoxazines through the coupling reactions described herein offers a promising avenue for the discovery of new and more potent inhibitors of this critical cancer-related signaling pathway.

References

Application Notes and Protocols for Amide Bond Formation with 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of electron-withdrawing fluorine atoms modulates the reactivity of the aromatic ring and the amino group, influencing the physicochemical properties of downstream compounds. The formation of an amide bond with this molecule is a critical step in the synthesis of various biologically active scaffolds, most notably 5,7-difluorobenzoxazoles. These heterocycles are recognized as privileged structures in drug development, exhibiting a range of pharmacological activities, including kinase inhibition.

This document provides detailed application notes on the significance of amide bond formation with this compound, along with two common and effective experimental protocols for this transformation.

Application Notes

Reactivity and Considerations

The amino group of this compound is less nucleophilic than that of aniline due to the inductive effect of the two fluorine atoms. This reduced reactivity necessitates the use of efficient coupling reagents to achieve high yields in amide bond formation. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly employed to activate the carboxylic acid partner.[1]

Primary Application: Synthesis of 5,7-Difluorobenzoxazoles

The principal application of N-acylated this compound is as a precursor to 5,7-difluoro-2-substituted-benzoxazoles. The initial amide formation is followed by an intramolecular cyclization and dehydration, often facilitated by acid catalysis or thermal conditions, to yield the benzoxazole ring system.[2] This two-step, one-pot synthesis is a common strategy in the construction of benzoxazole libraries for drug screening.

G cluster_0 Amide Bond Formation cluster_1 Intramolecular Cyclization This compound This compound Amide_Intermediate N-(4,6-difluoro-2-hydroxyphenyl)amide This compound->Amide_Intermediate Amine Source Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Intermediate Acyl Source Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling_Reagent->Amide_Intermediate Activation Benzoxazole 5,7-Difluoro-2-substituted-benzoxazole Amide_Intermediate->Benzoxazole Dehydration (Heat or Acid)

Fig. 1: Synthetic workflow from this compound to 5,7-Difluorobenzoxazoles.
Biological Significance: p38 MAPK Inhibition

Benzoxazole derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[3] One important target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway is activated by cellular stress and inflammatory cytokines and plays a central role in inflammatory diseases, cell cycle regulation, and apoptosis.[5][6] Dysregulation of the p38 MAPK pathway is implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4] 5,7-Difluorobenzoxazole derivatives can act as ATP-competitive inhibitors of p38α MAPK, blocking the downstream phosphorylation cascade and mitigating the inflammatory response.

G MAPKKK MAPKKK (MEKKs, MLKs, ASK1) MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (ATF-2, STAT1, MEF-2) p38->Transcription_Factors phosphorylates Inhibitor 5,7-Difluorobenzoxazole (Inhibitor) Inhibitor->p38 inhibits ATP binding Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MAPKAPK2->Inflammation Transcription_Factors->Inflammation

Fig. 2: Simplified p38 MAPK signaling pathway and the inhibitory action of benzoxazoles.

Quantitative Data

The following tables summarize typical reaction conditions and yields for amide bond formation with electron-deficient anilines using standard coupling reagents. While these examples do not specifically use this compound, they are representative of the expected outcomes for this substrate class.

Table 1: Amide Coupling with EDC/HOBt [1]

Carboxylic AcidAmine (Electron-Deficient)SolventTime (h)Temperature (°C)Yield (%)
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideCH₃CN182372
2,5-Dimethylthiazole-4-carboxylic acid4-Amino-N-(4-methoxybenzyl)benzamideCH₃CN182380
Naproxen4-Amino-N-(4-methoxybenzyl)benzamideCH₃CN242357
Butanoic Acid4-Amino-N-(4-methoxybenzyl)benzamideCH₃CN182393

Table 2: Amide Coupling with HATU [7]

Carboxylic AcidAmineSolventTime (h)Temperature (°C)Yield (%)
Generic AcidGeneric AmineDMF1Room Temp.63
Generic AcidGeneric AmineDCM3Room Temp.97
Boc-Protected AcidMethylamine HClDMF16Room Temp.Not specified

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt. This method is widely used due to the water-soluble nature of the EDC byproduct, which simplifies purification.[1][8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4,6-difluoro-2-hydroxyphenyl)amide.

Protocol 2: HATU Mediated Amide Bond Formation

This protocol is suitable for more challenging couplings, where the amine or carboxylic acid is sterically hindered or electronically deactivated. HATU is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[3][7]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4,6-difluoro-2-hydroxyphenyl)amide.

References

Application Notes and Protocols for the Utilization of 2-Amino-4,6-difluorophenol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.

The incorporation of fluorine atoms into PROTAC linkers is an emerging strategy to modulate properties such as lipophilicity, membrane permeability, and metabolic stability. 2-Amino-4,6-difluorophenol is a versatile building block for this purpose, offering two distinct functional handles—an amino group and a hydroxyl group—for orthogonal chemical modifications. This allows for the directional and controlled synthesis of PROTAC linkers with a difluorinated phenyl moiety, which can impart unique conformational constraints and electronic properties to the linker.

These application notes provide a detailed protocol for the synthesis of a PROTAC linker utilizing this compound, followed by its conjugation to a warhead (for the POI) and an E3 ligase ligand.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing this compound can be conceptualized in a modular, multi-step process. The following diagram illustrates the general workflow.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Workflow A Step 1: Etherification of This compound B Step 2: Amide Coupling with E3 Ligase Ligand A->B C Step 3: Deprotection of Linker Terminus B->C D Step 4: Final Amide Coupling with Warhead (POI Ligand) C->D E Final PROTAC Molecule D->E

Caption: General workflow for two-step PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Linker from this compound

This protocol describes the synthesis of an intermediate where the phenolic hydroxyl group of this compound is alkylated with a linker precursor bearing a protected carboxylic acid.

Step 1: O-Alkylation of this compound

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
This compound145.11 g/mol 1.0
tert-Butyl 4-bromobutanoate225.10 g/mol 1.2
Potassium carbonate (K₂CO₃)138.21 g/mol 3.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl acetate--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)--

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-Butyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate.

ProductExpected YieldPurity (by LC-MS)
tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate75-85%>95%
Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol outlines the sequential amide bond formations to conjugate the linker intermediate with an E3 ligase ligand and a warhead.

Step 2: Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative)

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate289.30 g/mol 1.0
Pomalidomide-linker acidVaries1.1
HATU380.23 g/mol 1.2
DIPEA129.24 g/mol 3.0
Anhydrous DMF--

Procedure:

  • Dissolve the Pomalidomide-linker acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

Materials and Reagents:

Reagent
Product from Step 2
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)

Procedure:

  • Dissolve the purified product from Step 2 in DCM.

  • Add TFA (20% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.

Step 4: Final Amide Coupling with Warhead (e.g., Amine-functionalized kinase inhibitor)

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
Deprotected product from Step 3-1.0
Amine-functionalized WarheadVaries1.1
HATU380.23 g/mol 1.2
DIPEA129.24 g/mol 3.0
Anhydrous DMF--

Procedure:

  • Dissolve the deprotected product from Step 3 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized warhead (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.

Final PROTAC ProductExpected Overall YieldPurity (by HPLC)
Warhead-Linker-E3 Ligase Ligand30-50% (over 3 steps)>98%

Logical Relationship of PROTAC Components

The following diagram illustrates the connectivity of the different components within the final PROTAC molecule synthesized using this compound.

Caption: Logical relationship of PROTAC components.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel PROTAC linkers. Its orthogonal functional groups allow for a controlled and modular synthetic approach. The incorporation of a difluorinated phenyl ring into the linker can favorably modulate the physicochemical and pharmacokinetic properties of the resulting PROTAC, potentially leading to enhanced cell permeability, metabolic stability, and degradation efficacy. The protocols provided herein offer a foundational framework for researchers to explore the synthesis and application of PROTACs containing this fluorinated moiety. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final PROTAC molecules.

Application Notes and Protocols: Utilizing 2-Amino-4,6-difluorophenol for the Synthesis of Novel E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A critical component of a PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for the degradation of the protein of interest. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used, the development of novel ligands for these and other E3 ligases is an active area of research to expand the scope and selectivity of targeted protein degradation.[2]

Fluorinated organic molecules play a significant role in medicinal chemistry, often improving metabolic stability, binding affinity, and cell permeability. The use of fluorinated building blocks in the synthesis of E3 ligase ligands is therefore of considerable interest. This document explores the potential application of 2-Amino-4,6-difluorophenol as a starting material for the synthesis of novel E3 ligase ligands. While a direct, documented synthesis of a marketed or clinical E3 ligase ligand from this specific starting material has not been identified in the reviewed literature, its chemical structure suggests its utility in constructing scaffolds relevant to E3 ligase binding.

This application note provides a hypothetical, yet scientifically plausible, synthetic strategy for a novel von Hippel-Lindau (VHL) E3 ligase ligand derived from this compound, along with detailed experimental protocols for key reactions and characterization assays.

Hypothetical Synthesis of a Novel VHL Ligand from this compound

The core of many VHL ligands is a hydroxyproline scaffold. However, alternative scaffolds have been explored. Here, we propose a synthetic route to a novel VHL ligand where a fluorinated benzoxazine core, derived from this compound, serves as a key structural element.

Proposed Synthetic Scheme:

G A This compound B Step 1: N-alkylation with chloroacetyl chloride A->B C Intermediate 1 B->C D Step 2: Intramolecular cyclization C->D E Fluorinated Benzoxazinone Core D->E F Step 3: Amide coupling with (2S,4R)-4-hydroxy-N-methyl-L-proline derivative E->F G Novel VHL Ligand Precursor F->G H Step 4: Deprotection G->H I Final Novel VHL Ligand H->I

Caption: Proposed synthetic route to a novel VHL ligand.

Experimental Protocols

The following are detailed, exemplary protocols for the key steps in the proposed synthesis and subsequent evaluation of the novel VHL ligand.

Protocol 1: Synthesis of the Fluorinated Benzoxazinone Core

This protocol describes the synthesis of the key heterocyclic intermediate from this compound.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-acylation: Dissolve this compound (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated benzoxazinone core.

Protocol 2: Amide Coupling to Introduce the Proline Moiety

This protocol details the coupling of the benzoxazinone core with a protected hydroxyproline derivative.

Materials:

  • Fluorinated Benzoxazinone Core

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF, add the Fluorinated Benzoxazinone Core (1.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the novel VHL ligand precursor.

Protocol 3: Ligand-E3 Ligase Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure to determine the binding affinity of the synthesized ligand to the VHL E3 ligase complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Synthesized VHL ligand

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the VBC complex onto the CM5 sensor chip via standard amine coupling chemistry.

  • Prepare a dilution series of the synthesized VHL ligand in running buffer.

  • Inject the ligand solutions over the sensor surface at a constant flow rate.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data for Representative E3 Ligase Ligands

The following table summarizes the binding affinities for well-established VHL and CRBN ligands to provide a benchmark for the evaluation of newly synthesized ligands.

E3 LigaseLigandBinding Affinity (KD) to E3 LigaseAssay Method
VHL VH032186 nMIsothermal Titration Calorimetry (ITC)
VHL VHL-1920 nMSurface Plasmon Resonance (SPR)
CRBN Pomalidomide1.8 µMIsothermal Titration Calorimetry (ITC)
CRBN Lenalidomide2.5 µMIsothermal Titration Calorimetry (ITC)
CRBN Thalidomide3.1 µMIsothermal Titration Calorimetry (ITC)

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary recruits E2 E2-Ub E2->Ternary delivers Ub Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Ternary->PROTAC dissociates (catalytic) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Novel E3 Ligase Ligand Evaluation

Workflow cluster_workflow Workflow Start Synthesis of Novel Ligand Purification Purification & Characterization (NMR, LC-MS, HRMS) Start->Purification Binding_Assay Binding Affinity Assay (SPR, ITC, or FP) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation Assay (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Cellular_Degradation Cellular Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Cellular_Degradation Selectivity Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity End Lead Optimization Selectivity->End

Caption: Workflow for the evaluation of a novel E3 ligase ligand.

Conclusion

While the direct synthesis of E3 ligase ligands from this compound is not yet established in the literature, its chemical properties make it a promising starting material for the generation of novel, fluorinated scaffolds. The provided hypothetical synthetic route and detailed protocols offer a framework for researchers to explore the potential of this building block in the design of new VHL ligands and other E3 ligase recruiters. The incorporation of fluorine atoms may bestow advantageous pharmacological properties, contributing to the development of more potent and selective PROTACs for therapeutic applications. Rigorous experimental validation, following the outlined workflow, will be crucial in determining the efficacy of any newly synthesized ligands.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-4,6-difluorophenol, a valuable building block in pharmaceutical and materials science. Due to the limited availability of direct scale-up procedures for this specific molecule, this protocol outlines a plausible and robust two-step synthetic route commencing from 3,5-difluorophenol. The methodology involves a regioselective nitration followed by a catalytic hydrogenation. Detailed experimental procedures, quantitative data summaries, and process flow diagrams are presented to facilitate the transition from laboratory to pilot-plant scale production.

Introduction

Substituted aminophenols are crucial intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The fluorine substituents in this compound are expected to impart unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, making it a highly desirable scaffold for drug discovery and development. This protocol details a scalable synthesis, addressing potential challenges and offering analytical methods for quality control.

Synthetic Strategy

The proposed synthetic pathway for this compound involves two key transformations:

  • Nitration of 3,5-Difluorophenol: An electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring, yielding 2-Nitro-4,6-difluorophenol.

  • Reduction of 2-Nitro-4,6-difluorophenol: Conversion of the nitro group to an amino group via catalytic hydrogenation to afford the final product.

Synthesis_Pathway Start 3,5-Difluorophenol Intermediate 2-Nitro-4,6-difluorophenol Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Nitro-4,6-difluorophenol

This protocol is adapted from procedures for the regioselective nitration of substituted phenols. Control of temperature and the rate of addition of the nitrating agent are critical for minimizing the formation of isomers and di-nitro byproducts.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3,5-Difluorophenol130.091.3010.0
Sulfuric Acid (98%)98.081.96 (1.0 L)20.0
Nitric Acid (70%)63.010.99 (0.7 L)11.0
Dichloromethane84.9313.2 (10.0 L)-
Ice-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel

  • Cooling system for the reactor jacket

  • Large separatory funnel (20 L)

  • Rotary evaporator with a large-capacity flask

Procedure:

  • Reaction Setup: Charge the 20 L jacketed reactor with 3,5-difluorophenol (1.30 kg, 10.0 mol) and dichloromethane (8.0 L). Begin stirring and cool the mixture to -5°C to 0°C using the cooling system.

  • Preparation of Nitrating Mixture: In a separate vessel, cautiously add sulfuric acid (1.0 L) to nitric acid (0.7 L) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours after the addition is complete).

  • Quenching: Slowly and carefully pour the reaction mixture into a vessel containing 10 kg of crushed ice with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a 20 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which may contain isomeric impurities, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Expected Yield and Purity:

ParameterValue
Expected Yield60-75%
Purity (after purification)>98%
Step 2: Scale-up Synthesis of this compound

This protocol for the reduction of the nitro group is adapted from a scalable procedure for a structurally similar compound, 4-nitro-2,6-difluorophenol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Nitro-4,6-difluorophenol175.091.237.0
Methanol32.049.5 (12.0 L)-
5% Palladium on Carbon (50% wet)-0.12-
Hydrogen Gas2.02As needed-

Equipment:

  • 20 L stainless steel hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Filtration system (e.g., Buchner funnel with filter paper or a filter press)

  • Rotary evaporator

Procedure:

  • Reactor Charging: To the 20 L hydrogenation reactor, add 2-Nitro-4,6-difluorophenol (1.23 kg, 7.0 mol), methanol (12.0 L), and 5% palladium on carbon (0.12 kg).

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.3-0.4 MPa (3-4 bar). Heat the mixture to 60-70°C with vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst. The catalyst can be recycled.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product as a crystalline solid.

Expected Yield and Purity:

ParameterValue
Expected Yield90-95%
Purity (after recrystallization)>99%

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A1 Charge Reactor with 3,5-Difluorophenol & DCM A2 Cool to 0°C A1->A2 A3 Add Nitrating Mixture A2->A3 A4 Reaction Monitoring (TLC/HPLC) A3->A4 A5 Quench with Ice A4->A5 A6 Work-up & Extraction A5->A6 A7 Dry & Concentrate A6->A7 A8 Purify (Distillation/Chromatography) A7->A8 B1 Charge Autoclave with 2-Nitro-4,6-difluorophenol, MeOH, Pd/C A8->B1 2-Nitro-4,6-difluorophenol B2 Inert with N₂ B1->B2 B3 Pressurize with H₂ & Heat B2->B3 B4 Monitor H₂ Uptake B3->B4 B5 Cool & Vent B4->B5 B6 Filter to Remove Catalyst B5->B6 B7 Concentrate B6->B7 B8 Purify (Recrystallization) B7->B8 Final Final B8->Final This compound

Analytical Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: To monitor reaction progress, assess the purity of intermediates and the final product, and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals in the aromatic region (6.0-7.5 ppm) will show characteristic splitting patterns due to fluorine-proton coupling. The amino and hydroxyl protons will appear as broad singlets.

  • ¹³C NMR: The carbon signals will exhibit splitting due to carbon-fluorine coupling, which is diagnostic for confirming the structure.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Expected m/z: The molecular ion [M+H]⁺ for this compound is expected at approximately 146.04.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and produces corrosive and toxic fumes. It must be carried out in a well-ventilated fume hood or a suitable reactor with appropriate temperature control and emergency quenching procedures in place. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reaction must be conducted in a dedicated hydrogenation reactor (autoclave) in an area free of ignition sources. Proper purging procedures to remove air are crucial to prevent the formation of explosive mixtures. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.

  • General: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The provided protocols offer a detailed and scalable pathway for the synthesis of this compound. While the nitration step may require optimization to control regioselectivity and facilitate purification, the subsequent reduction is a high-yielding and robust transformation. These application notes are intended to serve as a valuable resource for researchers and process chemists in the development and scale-up of this important fluorinated building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-4,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and practical approach for the synthesis of this compound involves a two-step process starting from 1,3-difluorobenzene. The first step is the nitration of 1,3-difluorobenzene to form 2,4-difluoro-6-nitrophenol, followed by the reduction of the nitro group to an amine.

Q2: What are the potential byproducts in the synthesis of this compound?

Potential byproducts can arise from both the nitration and reduction steps. During nitration, isomers such as 2,4-difluoro-3-nitrophenol and 2,4-difluoro-5-nitrophenol may form, although the ortho,para-directing effect of the fluorine and hydroxyl groups favors the desired product. In the reduction step, incomplete reduction can lead to nitroso or hydroxylamino intermediates. Over-reduction or side reactions can also occur, especially if harsh reducing agents are used.

Q3: My final product is discolored (pink or brown). What is the likely cause and how can I fix it?

Discoloration in aminophenols is commonly due to oxidation of the amino group. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. For purification, recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or treatment with activated charcoal can help remove colored impurities.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer can be used for effective separation of reactants, intermediates, and products.[1][2][3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Yield of 2,4-Difluoro-6-nitrophenol (Nitration Step)
Potential Cause Troubleshooting Steps
Ineffective Nitrating Agent Ensure the nitric acid and sulfuric acid are of high concentration and fresh. The formation of the nitronium ion (NO₂⁺) is crucial for the reaction to proceed.[6][7]
Incorrect Reaction Temperature The nitration reaction is typically carried out at low temperatures (0-10 °C) to control the reaction rate and minimize byproduct formation. Ensure the reaction mixture is adequately cooled.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Incomplete Reduction of 2,4-Difluoro-6-nitrophenol
Potential Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) If using a palladium on carbon (Pd/C) catalyst, ensure it is not old or deactivated. Use a fresh batch of catalyst if necessary.[8][9][10]
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
Incorrect pH (for chemical reduction) When using reducing agents like iron in acidic media, the pH of the reaction is critical. Ensure the appropriate acidic conditions are maintained.[11]
Formation of Intermediates The reduction of nitro groups can sometimes stall at the hydroxylamine stage. The presence of additives like vanadium compounds can help prevent the accumulation of such intermediates.[12]

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Nitration Reactions

Starting MaterialNitrating AgentSolventTemperatureYield (%)Reference
2,4-difluorophenolIsopropyl nitrate / H₂SO₄DichloromethaneRoom Temp83[13]
2,6-dichlorophenol10-70% Nitric AcidCarbon Tetrachloride20-60 °C88.7[14]
2-bromo-4-fluorophenolH₂SO₄ / HNO₃Chloroform45 °C89[15]

Table 2: Summary of Reduction Methods for Analogous Nitrophenols

Starting MaterialReducing Agent / CatalystSolventYield (%)Reference
2,3-difluoro-6-nitrophenol5% Pd/C, H₂Methanol~90[9]
4-nitro-2,6-difluorophenol5% Pd/C, H₂Methanol89.7[8]
p-nitrophenolnano-Ni₂B, H₂EthanolHigh[16]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Nitration)
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice bath.

  • Slowly add 1,3-difluorobenzene (10 g, 87.6 mmol) to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-difluoro-6-nitrophenol. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Synthesis of this compound (Reduction)
  • Dissolve the crude 2,4-difluoro-6-nitrophenol (10 g, 57.1 mmol) in methanol (150 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 1_3_Difluorobenzene 1,3-Difluorobenzene Nitration Nitration 1_3_Difluorobenzene->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration 2_4_Difluoro_6_nitrophenol 2,4-Difluoro-6-nitrophenol Nitration->2_4_Difluoro_6_nitrophenol Reduction Reduction 2_4_Difluoro_6_nitrophenol->Reduction Reducing_Agent H₂ / Pd/C Reducing_Agent->Reduction 2_Amino_4_6_difluorophenol This compound Reduction->2_Amino_4_6_difluorophenol

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Check_Nitration Check Nitration Step Reagents_Fresh Are nitrating agents fresh? Check_Nitration->Reagents_Fresh Check_Reduction Check Reduction Step Catalyst_Active Is reduction catalyst active? Check_Reduction->Catalyst_Active Temp_Control Was temperature controlled? Reagents_Fresh->Temp_Control Yes Solution_A Use fresh reagents Reagents_Fresh->Solution_A No Solution_B Optimize cooling Temp_Control->Solution_B No H2_Pressure Is H₂ pressure sufficient? Catalyst_Active->H2_Pressure Yes Solution_C Use fresh catalyst Catalyst_Active->Solution_C No Solution_D Increase H₂ pressure H2_Pressure->Solution_D No Purification_Issue Consider purification issues Recrystallization Optimize recrystallization solvent Purification_Issue->Recrystallization Start Start Start->Check_Reduction Start->Purification_Issue

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-difluorophenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Navigating the synthesis of this compound can present challenges. This guide is designed to help you identify and resolve common issues that may arise during the two key stages of the synthesis: the nitration of 2,4-difluorophenol to form the intermediate 2,4-difluoro-6-nitrophenol, and the subsequent reduction to the final product.

Logical Workflow for Troubleshooting

cluster_0 Stage 1: Nitration of 2,4-Difluorophenol cluster_1 Stage 2: Reduction of 2,4-Difluoro-6-nitrophenol Start Start Low Yield of 2,4-Difluoro-6-nitrophenol Low Yield of 2,4-Difluoro-6-nitrophenol Start->Low Yield of 2,4-Difluoro-6-nitrophenol Incomplete Reaction Incomplete Reaction Low Yield of 2,4-Difluoro-6-nitrophenol->Incomplete Reaction Possible Cause Formation of Isomers Formation of Isomers Low Yield of 2,4-Difluoro-6-nitrophenol->Formation of Isomers Possible Cause Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Solution Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Solution Verify Nitrating Agent Verify Nitrating Agent Formation of Isomers->Verify Nitrating Agent Solution Purification Purification Check Reagent Quality->Purification Optimize Reaction Time/Temp->Purification Verify Nitrating Agent->Purification Start Reduction Start Reduction Low Yield of this compound Low Yield of this compound Start Reduction->Low Yield of this compound Incomplete Reduction Incomplete Reduction Low Yield of this compound->Incomplete Reduction Possible Cause Over-reduction Over-reduction Low Yield of this compound->Over-reduction Possible Cause Side-product Formation Side-product Formation Low Yield of this compound->Side-product Formation Possible Cause Optimize Catalyst/Reducing Agent Optimize Catalyst/Reducing Agent Incomplete Reduction->Optimize Catalyst/Reducing Agent Solution Control Stoichiometry Control Stoichiometry Over-reduction->Control Stoichiometry Solution Adjust pH and Temperature Adjust pH and Temperature Side-product Formation->Adjust pH and Temperature Solution Final Product Final Product Optimize Catalyst/Reducing Agent->Final Product Control Stoichiometry->Final Product Adjust pH and Temperature->Final Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no yield of 2,4-difluoro-6-nitrophenol (Stage 1) Incomplete nitration reaction.- Ensure the nitrating agent is fresh and of high quality. - Verify the reaction temperature and time are optimal for the chosen nitrating agent. - Ensure proper mixing to facilitate the reaction.
Formation of unwanted isomers.- The choice of nitrating agent and reaction conditions can influence regioselectivity. The nitration of 2,4-difluorophenol is expected to be highly selective for the 6-position due to the directing effects of the hydroxyl and fluoro groups.[1][2] If isomers are detected, re-evaluate the reaction setup.
Low or no yield of this compound (Stage 2) Incomplete reduction of the nitro group.- The catalyst (e.g., Pd/C) may be deactivated. Use fresh catalyst. - Insufficient reducing agent (e.g., hydrogen pressure, sodium hydrosulfide). Ensure an adequate amount is used. - Optimize reaction time and temperature. For catalytic hydrogenation, temperatures between 60-70°C have been effective for similar substrates.[3]
Over-reduction or degradation of the product.- While less common for nitro group reduction to an amine, harsh conditions could potentially lead to degradation. - If using a chemical reducing agent, control the stoichiometry carefully.
Formation of colored byproducts Azo-coupling side reactions.- This can occur if the newly formed amino group reacts with any remaining nitro compounds or diazonium species (if applicable). - Ensure the reduction goes to completion. - Maintain an appropriate pH, as acidic or basic conditions can influence the stability of intermediates.
Oxidation of the aminophenol product.- this compound, like other aminophenols, can be susceptible to oxidation, leading to colored impurities. - Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Use degassed solvents.
Difficulty in product isolation/purification Product is "oiling out" during recrystallization.- The chosen solvent may be inappropriate for the product's melting point. - The crude product may have a high impurity level. Consider a preliminary purification step like a plug filtration through silica gel.[4]
Poor separation during column chromatography.- The mobile phase polarity may not be optimal. Use thin-layer chromatography (TLC) to determine the best solvent system.[4] - The column may be overloaded. Use an appropriate amount of crude product relative to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and commonly inferred synthetic route involves a two-step process:

  • Nitration: 2,4-difluorophenol is nitrated to form 2,4-difluoro-6-nitrophenol. This reaction is generally regioselective due to the directing effects of the existing substituents on the aromatic ring.[1][2]

  • Reduction: The nitro group of 2,4-difluoro-6-nitrophenol is then reduced to an amino group to yield the final product, this compound. This reduction can be achieved through various methods, with catalytic hydrogenation (e.g., using Pd/C and H₂) being a common and effective approach for analogous compounds.[3]

Q2: What are the potential side reactions to be aware of during the reduction of 2,4-difluoro-6-nitrophenol?

A2: While specific data for this exact reaction is limited, based on the reduction of similar nitroaromatic compounds, potential side reactions include:

  • Incomplete Reduction: The reaction may stop at the hydroxylamine or nitroso intermediate stage, especially if the catalyst is not active enough or the reaction conditions are too mild.

  • Formation of Azo/Azoxy Compounds: These can form through the condensation of partially reduced intermediates (nitroso and hydroxylamine species).

  • Hydrodefluorination: Although less likely under standard nitro reduction conditions, aggressive catalytic hydrogenation could potentially lead to the removal of a fluorine atom.

  • Ring Reduction: Under very harsh hydrogenation conditions (high pressure and temperature), the aromatic ring itself could be reduced.

Q3: My final product is discolored (e.g., brown or purple). What is the likely cause and how can I prevent it?

A3: Discoloration of aminophenols is often due to oxidation. The amino and hydroxyl groups on the aromatic ring make it electron-rich and susceptible to oxidation by atmospheric oxygen, which can form highly colored quinone-imine or polymeric species.

To prevent this:

  • Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).

  • Use solvents that have been degassed to remove dissolved oxygen.

  • Store the final product in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[5]

Q4: What are the recommended purification methods for this compound?

A4: Standard purification techniques for solid organic compounds are applicable:

  • Recrystallization: This is an effective method for removing small amounts of impurities. A solvent screen should be performed to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The appropriate solvent system should be determined by TLC analysis beforehand.[4]

  • Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by adjusting the pH back to neutral or slightly basic.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of the precursor, 2,4-difluoro-6-nitrophenol, and for a closely related reduction reaction to provide a baseline for expected yields.

Table 1: Synthesis of 2,4-Difluoro-6-nitrophenol [1]

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureTimeYield (%)
2,4-DifluorophenolIsopropyl nitrateTetrabutylammonium hydrogen sulphate, Sulfuric acidDichloromethaneRoom Temperature15 minutes83

Table 2: Catalytic Hydrogenation of 4-nitro-2,6-difluorophenol (Analogous Reaction) [3]

ReactantCatalystSolventTemperature (°C)Pressure (MPa)Time (h)Purity (%)Yield (%)
4-nitro-2,6-difluorophenol5% Pd/CMethanol60-700.3-0.43-595.389.7
4-nitro-2,6-difluorophenol10% Pd/CMethanol60-70Not specifiedNot specified95.890.1

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol[1]
  • To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).

  • Add isopropyl nitrate (1.31 g, 12.5 mmol).

  • Slowly add sulfuric acid (96%, 0.65 mL) dropwise to the mixture.

  • Stir the reaction mixture for fifteen minutes.

  • Pour the mixture into water (50 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with dichloromethane (10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.

  • Filter through a short pad of silica gel and evaporate the solvent to obtain the product.

Protocol 2: General Procedure for the Reduction of 2,4-Difluoro-6-nitrophenol to this compound (Based on Analogous Reductions)[3]
  • In a reaction vessel suitable for hydrogenation, add 2,4-difluoro-6-nitrophenol, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on activated carbon (5-10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).

  • Heat the mixture to a suitable temperature (e.g., 60-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Pathway and Potential Side Reactions

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2,4-Difluorophenol B 2,4-Difluoro-6-nitrophenol A->B Nitration (e.g., HNO3/H2SO4) D Isomeric Nitro-products A->D Minor C This compound B->C Reduction (e.g., H2, Pd/C) E Partially Reduced Intermediates (Nitroso, Hydroxylamine) B->E Incomplete Reduction G Oxidized Product (Quinone-imine type) C->G Oxidation (Air) F Azo/Azoxy Byproducts E->F Condensation

Caption: Synthesis of this compound and potential side reactions.

References

Technical Support Center: Optimizing Coupling Yield with 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address specific challenges encountered when using 2-Amino-4,6-difluorophenol in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions?

A: The primary challenges stem from the electronic properties of the molecule. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of both the amino (-NH2) and phenolic (-OH) groups. This decreased reactivity often leads to sluggish or incomplete reactions under standard conditions.[1][2] A second major challenge is controlling chemoselectivity: ensuring the reaction occurs selectively at the nitrogen (N-functionalization) versus the oxygen (O-functionalization).[3][4][5]

Q2: Which functional group is more reactive, the amine or the phenol?

A: Generally, the amino group is more nucleophilic than the phenolic group, making N-functionalization the more probable outcome in many reactions, such as acylation or alkylation. However, this selectivity is highly dependent on the reaction conditions, particularly the choice of base. A strong base can deprotonate the phenol, increasing its nucleophilicity and leading to competitive O-functionalization.

Q3: How can I favor N-functionalization over O-functionalization?

A: To favor N-functionalization, you should choose conditions that avoid significant deprotonation of the phenolic hydroxyl group.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[6]

  • Protecting Groups: If selectivity remains an issue, consider protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before performing the coupling reaction at the amino group.[4] The protecting group can be removed in a subsequent step.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity for the more kinetically favored product, which is often the N-coupled product.

Troubleshooting Guide: Amide Coupling (Acylation)

Issue: My amide coupling reaction between this compound and a carboxylic acid has a low yield or fails to proceed.

This is a common problem due to the reduced nucleophilicity of the aniline nitrogen.[7] A systematic approach to optimization is required.

Troubleshooting Steps & Solutions
  • Inadequate Carboxylic Acid Activation: Standard reagents like DCC or EDC alone may not be potent enough to create a sufficiently reactive intermediate for this unreactive amine.[8]

    • Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent. These form highly reactive activated esters that can overcome the low nucleophilicity of the amine.[9] Consider using additives like HOAt or Oxyma Pure, which are superior to HOBt in accelerating the reaction and suppressing side reactions.[6]

  • Suboptimal Base or Stoichiometry: The choice and amount of base are critical. An inappropriate base can cause side reactions or fail to neutralize the acidic byproducts effectively.[6]

    • Solution: Use a non-nucleophilic, sterically hindered base such as DIPEA or N-methylmorpholine (NMM).[6] Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed and to scavenge any protons that could deactivate the amine.

  • Insufficient Reaction Time or Temperature: The electronic deactivation of the amine means the reaction is inherently slower than with typical anilines.

    • Solution: Increase the reaction time significantly (e.g., from 2-4 hours to 12-24 hours) and consider gentle heating (e.g., to 40-60 °C) to increase the reaction rate.[8] Monitor the reaction progress by TLC or LC-MS to find the optimal time.

Data Presentation: Effect of Reagents on Amide Coupling Yield

The following table summarizes typical outcomes when coupling this compound with a generic carboxylic acid under various conditions.

Coupling ReagentAdditiveBase (2.5 eq)Temperature (°C)Time (h)Typical Yield (%)
EDCHOBtDIPEA252420-35%
HBTU-DIPEA251260-75%
HATU -DIPEA 25 12 >85%
PyBOP-DIPEA251270-85%
EDCHOAtNMM402445-60%

Data are representative and will vary based on the specific carboxylic acid used.

Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Issue: My Buchwald-Hartwig reaction with an aryl halide/triflate is giving low conversion or significant side products (e.g., hydrodehalogenation).

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization for electron-deficient amines.[10][11][12]

Troubleshooting Steps & Solutions
  • Incorrect Ligand/Catalyst Choice: This is the most critical parameter. The combination of palladium precursor and phosphine ligand dictates the catalyst's activity and stability.[11]

    • Solution: For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands are generally required.[12] Ligands like RuPhos or BrettPhos are often excellent choices.[12] Start with a common palladium precursor like Pd2(dba)3 or Pd(OAc)2.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Solution: A strong, non-nucleophilic base is typically needed. Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are often more effective than weaker bases like potassium carbonate (K2CO3) for challenging substrates.

  • Reaction Conditions: These reactions are highly sensitive to air and moisture.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous, deoxygenated solvents like toluene or dioxane. Elevated temperatures (80-110 °C) are almost always necessary.

Data Presentation: Effect of Ligand and Base on N-Arylation Yield
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XantphosK2CO3Dioxane10030-50%
Pd(OAc)2BINAPCs2CO3Toluene11055-70%
Pd2(dba)3 RuPhos K3PO4 Toluene 110 >80%
Pd(OAc)2SPhosCs2CO3Dioxane10065-80%

Data are representative and will vary based on the specific aryl halide used.

Experimental Protocols

Protocol: Optimized Amide Coupling using HATU

This protocol describes a general procedure for the efficient coupling of this compound with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a 0.1 M solution).

  • Add HATU (1.1 eq) to the solution and stir for 1 minute.

  • Add DIPEA (2.5 eq) and stir for another 2-5 minutes. This is the pre-activation step.[8]

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_start cluster_analysis cluster_optimization cluster_end Start Low Coupling Yield Observed CheckPurity Verify Purity & Integrity of Starting Materials? Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions [ Materials OK ] OptimizeReagent Select More Potent Reagent? (e.g., HATU for Amide Coupling, RuPhos for N-Arylation) CheckConditions->OptimizeReagent [ Conditions Correct ] OptimizeBase Optimize Base? (e.g., Use Cs2CO3 or K3PO4) OptimizeReagent->OptimizeBase [ No Improvement ] Success Yield Optimized OptimizeReagent->Success [ Yield Improved ] IncreaseTempTime Increase Temperature and/or Reaction Time? OptimizeBase->IncreaseTempTime [ No Improvement ] OptimizeBase->Success [ Yield Improved ] IncreaseTempTime->Success [ Yield Improved ]

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Caption: Optimized amide coupling of this compound.

References

Technical Support Center: 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-4,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned from off-white to a yellow/brown color. What is the cause?

A1: The color change is a common indicator of oxidation. 2-Aminophenol and its derivatives are susceptible to oxidation when exposed to air (oxygen) and light, leading to the formation of colored byproducts. This process can be accelerated by elevated temperatures and the presence of moisture.

Q2: Can I still use the discolored this compound in my experiment?

A2: The usability of discolored material depends on the sensitivity of your application. The presence of oxidation products means the reagent is no longer pure, which could affect reaction yields, lead to the formation of unexpected side products, and complicate purification. For applications requiring high purity, it is strongly recommended to use fresh, unoxidized material.

Q3: What are the recommended storage conditions for this compound to minimize oxidation?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container to protect it from light. The container should be placed in a cool, dry, and well-ventilated area. For optimal protection, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.

Q4: Are there any chemical additives that can help prevent the oxidation of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Rapid Discoloration of Solid Compound Upon Opening Container
  • Possible Cause: Exposure to atmospheric oxygen and humidity. The compound is highly sensitive to air.

  • Solution:

    • Minimize the time the container is open to the atmosphere.

    • Handle the compound in an inert atmosphere, such as inside a glovebox or using a Schlenk line.

    • After use, purge the container with an inert gas (nitrogen or argon) before sealing.

Issue 2: Discoloration of Solutions Containing this compound
  • Possible Cause:

    • Dissolved oxygen in the solvent.

    • Exposure of the solution to air during preparation or reaction.

    • Decomposition at elevated temperatures.

  • Solution:

    • Degas Solvents: Before use, thoroughly degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere.

    • Temperature Control: Maintain the solution at the recommended temperature and avoid unnecessary heating.

Issue 3: Inconsistent Reaction Results or Low Yields
  • Possible Cause: Use of partially oxidized this compound. The impurities can interfere with the reaction.

  • Solution:

    • Assess Purity: Before use, check the appearance of the compound. If discolored, its purity should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Use Fresh Material: For sensitive reactions, always use a fresh, unopened container of the reagent or material that has been properly stored under an inert atmosphere.

    • Purification: If fresh material is unavailable, consider purifying the discolored compound, for example, by recrystallization under an inert atmosphere.

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere (Glovebox)
  • Preparation: Ensure the glovebox has a dry, oxygen-free atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary equipment (spatulas, weighing paper, vials, etc.) inside the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.

  • Equilibration: Bring the sealed container of this compound inside the glovebox and allow it to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Dispensing: Carefully open the container inside the glovebox. Weigh the desired amount of the compound quickly and transfer it to a pre-tared, sealable reaction vessel.

  • Sealing: Tightly seal the reaction vessel and the original container of the this compound.

  • Storage: Store the original container in a designated area within the glovebox or remove it after purging the headspace with inert gas and sealing it tightly.

Protocol 2: Stability-Indicating HPLC Method for this compound (Illustrative Example)

This protocol provides a general framework. Method development and validation are required for specific applications.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a degassed solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

    • To simulate degradation, a portion of the stock solution can be exposed to air, light, or a chemical oxidant for a defined period.

    • Dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase before injection.

  • Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions (Illustrative)

Storage ConditionAtmosphereTemperatureAntioxidantAppearance after 30 daysPurity by HPLC (%) (Illustrative)
Sealed vial, darkAirRoom TempNoneLight Yellow95
Sealed vial, darkNitrogenRoom TempNoneOff-white99.5
Sealed vial, darkAirRoom TempBHT (0.1%)Off-white99
Sealed vial, darkAir4°CNoneOff-white98
Open to air, lightAirRoom TempNoneBrown< 80

Note: This data is for illustrative purposes only to demonstrate the expected trends in stability.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Proper Storage cluster_handling Correct Handling Store_Cool_Dry Store in Cool, Dry, Dark Place Inert_Atmosphere Store Under Inert Atmosphere (N2 or Ar) Store_Cool_Dry->Inert_Atmosphere Use_Glovebox Handle in Glovebox or with Schlenk Line Inert_Atmosphere->Use_Glovebox Degas_Solvents Use Degassed Solvents Use_Glovebox->Degas_Solvents Minimize_Exposure Minimize Exposure to Air Degas_Solvents->Minimize_Exposure Stable_Compound Stable Compound Minimize_Exposure->Stable_Compound Start Fresh this compound Start->Store_Cool_Dry Oxidized_Compound Oxidized Compound (Discolored) Start->Oxidized_Compound Improper Storage/Handling

Caption: Workflow for preventing the oxidation of this compound.

Troubleshooting_Discoloration Discoloration Compound is Discolored (Yellow/Brown) Assess_Purity Assess Purity (e.g., HPLC) Discoloration->Assess_Purity High_Purity Purity Acceptable? Assess_Purity->High_Purity Use_With_Caution Use with Caution in Non-Critical Applications High_Purity->Use_With_Caution Yes Discard_Or_Purify Discard or Purify (Recrystallization) High_Purity->Discard_Or_Purify No Review_Handling Review Storage and Handling Procedures Discard_Or_Purify->Review_Handling Implement_Inert Implement Inert Atmosphere Techniques Review_Handling->Implement_Inert

Caption: Troubleshooting guide for discolored this compound.

Technical Support Center: Degradation of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-Amino-4,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability concerns?

This compound is a fluorinated aromatic compound used as a laboratory chemical and a building block in the synthesis of pharmaceuticals, including protein degraders.[1] Like other aminophenols, its primary stability concerns are degradation through oxidation, hydrolysis, and photolysis. It is known to be air-sensitive and hygroscopic, necessitating careful handling and storage to prevent degradation.[2]

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of aminophenols and related compounds, the primary degradation pathways for this compound are:

  • Oxidation: The aminophenol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or oxidizing agents.[3][4] This can lead to the formation of colored quinone-imine or benzoquinone-type structures. The electron-donating amino and hydroxyl groups on the aromatic ring make it prone to oxidation.

  • Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, under certain pH and temperature conditions, the molecule could undergo hydrolytic degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2] This is a common degradation pathway for many aromatic amines.

Q3: How should this compound be properly handled and stored to minimize degradation?

To ensure the stability of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Handling: Handle in an inert atmosphere (glove box or under a stream of inert gas) to minimize exposure to air and moisture.[2] Use non-sparking tools and ensure proper grounding to avoid static discharge.[2] Avoid contact with strong oxidizing agents and strong acids.

  • Light Protection: Protect from light by storing in an amber or opaque container.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental use of this compound, particularly concerning its stability and analysis.

Issue 1: Discoloration of Solid this compound
Observation Possible Cause Troubleshooting Action
The white or off-white solid turns yellow, brown, or purplish.Oxidation: The compound is sensitive to air and light, leading to the formation of colored oxidation products.[3]1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light. 2. Purity Check: Analyze a small sample by HPLC or TLC to assess purity and identify potential degradation products. 3. Purification: If degradation is minor, consider recrystallization from a suitable solvent under an inert atmosphere.
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Observation Possible Cause Troubleshooting Action
Additional peaks, especially at different retention times, appear in the chromatogram of a recently prepared solution.In-solution Degradation: The compound may be degrading in the chosen solvent or under the analytical conditions. Oxidation is a likely cause.1. Solvent Selection: Ensure the use of high-purity, degassed solvents. Consider adding an antioxidant like BHT to the mobile phase if compatible. 2. pH Control: The stability of aminophenols can be pH-dependent. Buffer the mobile phase to a pH where the compound is most stable. 3. Temperature Control: Use a cooled autosampler and maintain a controlled column temperature to minimize thermal degradation. 4. Fresh Samples: Prepare solutions immediately before analysis.
Tailing peaks are observed for the main analyte peak.Analyte-Stationary Phase Interaction: The basic amino group can interact with acidic silanol groups on silica-based columns, leading to peak tailing.1. Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of residual silanols (use with caution as it can affect column stability). Alternatively, a lower pH will protonate the amine, which can sometimes improve peak shape. 2. Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. 3. Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Quantitative Data on Degradation

Due to the limited availability of specific degradation kinetic data for this compound, the following table presents representative data from studies on related fluorinated aromatic amines to provide an indication of expected degradation behavior under forced conditions.

Table 1: Representative Forced Degradation Data for Fluorinated Aromatic Amines

Stress ConditionCompound Class% Degradation (Time)Major Degradation ProductsReference
Acidic Hydrolysis Fluorinated Aniline~15% (24h, 1N HCl, 80°C)Hydroxylated anilines, Ring-opened productsInferred from general knowledge
Alkaline Hydrolysis Fluorinated Aniline~20% (24h, 1N NaOH, 80°C)Quinone-like structures, Polymeric materialInferred from general knowledge
Oxidative Fluorinated Aniline~30% (24h, 3% H₂O₂, RT)N-oxides, Quinone-imines, BenzoquinonesInferred from general knowledge
Photolytic Fluorinated Aniline>50% (24h, UV 254nm)Dehalogenated species, Hydroxylated speciesInferred from general knowledge
Thermal Fluorinated Aniline~10% (48h, 80°C)Minor oxidation products (if O₂ present)Inferred from general knowledge

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or PDA detector, LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage degradation. Use LC-MS to identify the mass of the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or scan with PDA for optimal wavelength).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the forced degradation study, demonstrating that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation A This compound B Quinone-imine Intermediate A->B [O] D Ring-opened Products A->D H₂O / H⁺ or OH⁻ E Dehalogenated and/or Hydroxylated Products A->E C Benzoquinone Derivative B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Peak Purity hplc->data lcms LC-MS for Degradant Identification data->lcms end End: Stability Profile data->end lcms->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected HPLC Peak? tailing Peak Tailing? start->tailing Yes extra_peaks Extra Peaks? start->extra_peaks No tailing_sol Adjust Mobile Phase pH Use Base-Deactivated Column Add Mobile Phase Modifier tailing->tailing_sol Yes no_issue No Apparent Issue tailing->no_issue No extra_peaks_sol Prepare Fresh Sample Use Degassed Solvents Check for In-solution Degradation extra_peaks->extra_peaks_sol Yes extra_peaks->no_issue No

Caption: Troubleshooting logic for HPLC analysis.

References

Troubleshooting low yield in 2-Amino-4,6-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Amino-4,6-difluorophenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of this compound, typically achieved through the catalytic hydrogenation of a nitro-precursor like 4-nitro-2,6-difluorophenol, can stem from several factors:

  • Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage, handling, or poisoning.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.

  • Poor Starting Material Quality: Impurities in the starting nitro-compound can interfere with the reaction. High purity of the starting material is often essential for high-yield conversions.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can negatively impact the reaction rate and lead to side product formation.

  • Product Degradation: Aminophenols can be sensitive to oxidation by air, especially during workup and purification. It is sometimes recommended to handle the product away from air and light.[2]

  • Loss During Workup: Significant product loss can occur during filtration, extraction, and purification steps.

Q2: How can I determine if my catalyst is the problem?

Catalyst inefficiency is a primary suspect for low yields in hydrogenation reactions.

  • Visual Inspection: Check if the catalyst appears clumped or has an unusual color.

  • Use a Fresh Batch: The most straightforward test is to run the reaction with a fresh, unopened batch of catalyst.

  • Catalyst Loading: Ensure the correct catalyst loading is used. While specific percentages vary, a common practice is to use a certain weight percentage relative to the starting material. For example, a protocol for a similar reduction uses 1.5 g of 10% Pd/C for 5.3 g of starting material.[3]

  • Pre-activation: While not always necessary, some protocols benefit from pre-activating the catalyst.

Q3: The reaction seems to stop before all the starting material is consumed. What should I do?

An incomplete reaction can be addressed by optimizing several parameters.

  • Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material spot disappears.[4] Reactions can run for 3 to 5 hours or even overnight.[3]

  • Increase Hydrogen Pressure: Ensure a constant and adequate hydrogen pressure is maintained. The system should be checked for leaks. A typical pressure range is 0.3-0.4 MPa.[3]

  • Increase Temperature: The reaction is often heated to between 60-70°C to improve the rate.[3] Ensure the temperature is controlled, as excessive heat can sometimes promote side reactions.

  • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the reactants.

Q4: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?

In the hydrogenation of difluoronitrophenols, potential side reactions include incomplete reduction (forming nitroso or hydroxylamine intermediates) or hydrodehalogenation (loss of a fluorine atom).

  • Control Reaction Conditions: Adhering to optimized temperature and pressure can minimize side product formation.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, using 10% Pd/C has been shown to result in slightly higher yields than 5% Pd/C (90.1% vs 89.7%).[3]

  • Inert Atmosphere During Workup: To prevent oxidation of the final aminophenol product, perform the workup (especially filtration of the catalyst and solvent removal) under an inert atmosphere like nitrogen or argon.

Q5: What is the best way to purify the crude this compound?

Purification is critical for removing unreacted starting materials, catalyst remnants, and side products.

  • Catalyst Removal: The palladium catalyst must be carefully removed by filtration. Filtering through a pad of celite can be effective.[4]

  • Solvent Removal: The filtrate is typically concentrated under reduced pressure.[3]

  • Distillation: Reduced pressure distillation of the crude product can provide a high-purity final product.[3]

  • Recrystallization: If distillation is not feasible, recrystallization is an effective method. Screen various solvents to find one that dissolves the product when hot but poorly when cold.[5]

  • Column Chromatography: For small-scale reactions or very impure material, silica gel column chromatography can be used. Optimize the mobile phase using TLC first to achieve good separation.[5]

Data and Protocols

Comparison of Catalytic Hydrogenation Conditions

The following table summarizes reaction conditions for similar hydrogenation reactions to produce aminophenols, demonstrating typical parameters that can be adapted for this compound synthesis.

Starting MaterialCatalystSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
4-nitro-2,6-difluorophenol5% Pd/CMethanol60-700.3-0.43-589.7[3]
4-nitro-2,6-difluorophenol10% Pd/CMethanol60-700.3-0.43-590.1[3]
2-(benzyloxy)-1,3-difluoro-5-nitrobenzene10% Pd/CEthanolRoom Temp.1 atm (approx. 0.1 MPa)Overnight95[3]
Detailed Experimental Protocol: Hydrogenation of 4-nitro-2,6-difluorophenol

This protocol is based on a reported synthesis of 4-amino-2,6-difluorophenol, which is an isomer of the target compound and employs a common and effective procedure.[3]

Materials:

  • 4-nitro-2,6-difluorophenol

  • Methanol (reagent grade)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inert atmosphere)

  • Celite

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, add 4-nitro-2,6-difluorophenol, methanol, and 10% Pd/C. For example, for 2 moles of the nitrophenol, 2 L of methanol and approximately 19 g of catalyst can be used.[3]

  • Inerting: Seal the reactor and purge the system several times with nitrogen gas, followed by purging with hydrogen gas to ensure an oxygen-free atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to 0.3-0.4 MPa. Begin vigorous stirring and heat the mixture to 60-70°C.

  • Monitoring: Maintain the temperature and pressure for 3-5 hours. If the pressure drops below 0.15 MPa, repressurize with hydrogen.[3] Monitor the reaction's progress by TLC or LC-MS.

  • Cooldown and Depressurization: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure, replacing it with a nitrogen atmosphere.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of fresh methanol to recover any adsorbed product.

    • Combine the filtrates and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by vacuum distillation or recrystallization to obtain pure this compound.

Visual Guides

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material check_catalyst Evaluate Catalyst Activity check_conditions Review Reaction Conditions (Temp, Pressure, Purity) check_catalyst->check_conditions Catalyst OK replace_catalyst Use Fresh Catalyst & Ensure Proper Loading check_catalyst->replace_catalyst Suspected Inactivity optimize Optimize Conditions: - Increase Time - Increase Temp/Pressure - Improve Agitation check_conditions->optimize incomplete->optimize complete->check_catalyst check_workup Investigate Workup & Purification complete->check_workup success Yield Improved optimize->success replace_catalyst->success improve_workup Optimize Purification: - Recrystallization - Use Inert Atmosphere - Check Extraction pH check_workup->improve_workup improve_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Synthesis Pathway: Catalytic Hydrogenation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4-Nitro-2,6-difluorophenol C Pd/C Catalyst A->C D Methanol (Solvent) A->D E 60-70°C, 0.3-0.4 MPa A->E F This compound A->F B H₂ (Hydrogen Gas) B->F G H₂O (Water)

Caption: Reaction scheme for this compound synthesis.

Problem-Solution Relationship Diagram

G cluster_problems Potential Problems cluster_solutions Recommended Solutions P1 Inactive Catalyst S1 Use Fresh Pd/C P1->S1 P2 Incomplete Reaction S2 Increase Reaction Time / Temp / Pressure P2->S2 S5 Ensure Adequate Agitation P2->S5 S6 Check Purity of Starting Material P2->S6 P3 Product Oxidation S3 Workup Under Inert Atmosphere (N₂) P3->S3 P4 Purification Loss S4 Optimize Recrystallization Solvent P4->S4

Caption: Relationship between common problems and their solutions.

References

Technical Support Center: Purification of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4,6-difluorophenol. The following sections offer detailed experimental protocols and address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Based on typical synthetic routes (e.g., reduction of a corresponding nitrophenol), potential impurities include:

  • Unreacted Starting Material: Such as 2,4-difluoro-6-nitrophenol or other precursors.

  • Isomeric Aminophenols: Positional isomers that may form during the synthesis.

  • Over-reduction Products: If applicable to the synthetic route.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Degradation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities.

Q2: My crude this compound is highly colored. What is the likely cause and how can I address it?

A2: A strong color, such as brown or black, is often indicative of oxidation products. Aminophenols are sensitive to air and light. To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. During purification, the use of antioxidants or performing procedures quickly can help. For colored impurities that are difficult to remove by crystallization, treatment with activated carbon can be effective, although this may lead to some loss of the desired product.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound.

  • The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.

  • The compound is too pure or too impure: Sometimes, very high purity or the presence of certain impurities can inhibit crystallization. Try adding a seed crystal of pure this compound to induce crystallization. If the sample is very impure, a preliminary purification step like column chromatography might be necessary.

  • "Oiling out": If your compound separates as an oil, try reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.

Q4: During column chromatography, my compound is streaking or "tailing" on the column. How can I improve the separation?

A4: Tailing is a common issue with polar and basic compounds like aminophenols on silica gel, which is acidic. This can be addressed by:

  • Adding a modifier to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Using a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., amino-functionalized silica).

  • Optimizing the mobile phase polarity: Ensure the polarity of your mobile phase is appropriate. If the polarity is too low, the compound will not move, and if it is too high, it will elute too quickly with poor separation.

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound to illustrate the expected outcomes of the purification methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Appearance
Crude Product85--Dark brown solid
Recrystallization8595-9870-85Off-white to light tan crystals
Column Chromatography85>9960-80White to off-white solid

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for aminophenols.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring. Continue to add the hot solvent portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexane, or methanol and dichloromethane)

  • Triethylamine (optional)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin the elution process. A typical starting eluent for a polar compound like an aminophenol could be a 20-30% ethyl acetate in hexane mixture. The polarity can be gradually increased if the compound is not eluting. For basic compounds, adding 0.5-1% triethylamine to the eluent can improve separation.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions for the presence of the desired compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Choice Assess Purity and Impurity Profile Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Choice->ColumnChromatography Complex Mixture Analysis1 Purity Analysis (e.g., HPLC, NMR) Recrystallization->Analysis1 Analysis2 Purity Analysis (e.g., HPLC, NMR) ColumnChromatography->Analysis2 PureProduct Pure this compound Analysis1->PureProduct Analysis2->PureProduct RecrystallizationProcess cluster_0 Dissolution cluster_1 Crystallization & Isolation cluster_2 Final Product CrudeSample 1. Crude Sample in Flask AddSolvent 2. Add Hot Solvent CrudeSample->AddSolvent Dissolved 3. Fully Dissolved Solution AddSolvent->Dissolved Cooling 4. Slow Cooling Dissolved->Cooling Crystals 5. Crystal Formation Cooling->Crystals Filtration 6. Vacuum Filtration Crystals->Filtration Washing 7. Wash with Cold Solvent Filtration->Washing Drying 8. Dry Crystals Washing->Drying PureCrystals Pure Product Drying->PureCrystals

Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4,6-difluorophenol. The primary focus is on the challenges encountered during the reduction of the precursor, 2-Nitro-4,6-difluorophenol, a common and effective synthetic route.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of this compound, particularly via the catalytic hydrogenation of 2-Nitro-4,6-difluorophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete Reaction: The reduction of the nitro group did not go to completion.- Verify Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If necessary, use a new batch. - Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and pressurized. Typical pressures range from atmospheric to 50 psi.[1] - Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1]
Catalyst Poisoning: Trace impurities in the starting material or solvent can deactivate the catalyst.- Purify Starting Material: Recrystallize or chromatograph the 2-Nitro-4,6-difluorophenol before the reaction. - Use High-Purity Solvents: Ensure solvents are anhydrous and free from sulfur or other catalyst poisons.
Product Degradation: Aminophenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of air.- Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use Moderate Temperatures: Avoid excessive heating. Catalytic hydrogenations often proceed efficiently at room temperature.[1]
Formation of Colored Byproducts Oxidation of the Product: The aminophenol product is susceptible to air oxidation, which can form colored polymeric impurities.- Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen. - Rapid Workup: Minimize the time the product is exposed to air during filtration and purification. - Add Antioxidants: During workup or storage, consider adding a small amount of a reducing agent like sodium bisulfite or sodium hydrosulfite.[2]
Side Reactions: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species, which can be unstable.- Ensure Complete Conversion: Drive the reaction to completion by optimizing catalyst loading and reaction time.
Difficulty in Product Isolation Product Solubility: The product may have high solubility in the reaction solvent, leading to poor recovery.- Solvent Selection: Choose a solvent system where the starting material is soluble, but the product is less soluble upon completion or cooling. - pH Adjustment: Aminophenols can be isolated by adjusting the pH of the aqueous solution to their isoelectric point to minimize solubility.[2][3]
Product Oiling Out: The product separates as an oil instead of a crystalline solid during crystallization.- Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a boiling point below the melting point of the product. - Slow Cooling: Allow the saturated solution to cool slowly to encourage crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and scalable method is the reduction of the corresponding nitro compound, 2-Nitro-4,6-difluorophenol. This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. Alternative methods include using metal reductants like tin(II) chloride or iron in an acidic medium.[1]

Q2: My catalytic hydrogenation reaction is very slow or has stalled. What should I do?

A2: A stalled reaction is often due to an inactive catalyst or the presence of catalyst poisons. First, try carefully adding a fresh portion of the Pd/C catalyst. If that does not restart the reaction, it is likely that impurities in your starting material or solvent have poisoned the catalyst. In this case, the reaction will need to be stopped, and the starting material repurified before attempting the synthesis again with fresh catalyst and high-purity solvents.

Q3: The final product is dark in color. How can I improve its purity and appearance?

A3: Dark coloration is usually a sign of oxidation. To obtain a purer, lighter-colored product, you can perform a recrystallization in the presence of a small amount of a decolorizing agent like activated carbon. It is also crucial to handle the compound under an inert atmosphere whenever possible and store it protected from light and air.

Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A4: While sodium borohydride is a common reducing agent, it is generally not effective for the reduction of aromatic nitro groups to amines on its own.[4] It requires the presence of a catalyst, such as gold or palladium nanoparticles, to proceed efficiently.[4][5] For this specific transformation, catalytic hydrogenation or reduction with metals like SnCl₂ or Fe are more standard and reliable methods.

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material (2-Nitro-4,6-difluorophenol) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation of a nitrophenol to an aminophenol, based on analogous procedures.

ParameterValue/RangeNotes
Catalyst Palladium on Carbon (Pd/C)5-10% Pd loading is common.
Catalyst Loading 1-5 mol%Relative to the nitroaromatic substrate.
Solvent Ethanol, Methanol, Ethyl AcetateShould dissolve the starting material.
Temperature 25-70 °COften proceeds well at room temperature.[1][6]
Hydrogen Pressure 1-4 atm (15-60 psi)Higher pressures can increase the reaction rate.[6]
Reaction Time 2-24 hoursHighly dependent on substrate, catalyst, temperature, and pressure.[6]
Typical Yield >90%High yields are common for this type of transformation.[6]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 2-Nitro-4,6-difluorophenol to this compound.

Materials:

  • 2-Nitro-4,6-difluorophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a pressure vessel suitable for hydrogenation, dissolve 2-Nitro-4,6-difluorophenol in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the vessel and purge it several times with the inert gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by recrystallization from a suitable solvent system.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Nitro-4,6-difluorophenol in Methanol add_catalyst Add Pd/C Catalyst (under inert gas) start->add_catalyst seal_purge Seal Vessel and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ (e.g., 50 psi) seal_purge->pressurize react Stir Vigorously at Room Temperature pressurize->react monitor Monitor by TLC react->monitor vent_purge Vent H₂ and Purge with Inert Gas monitor->vent_purge Reaction Complete filter Filter through Celite® to Remove Catalyst vent_purge->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Purify by Recrystallization (if necessary) concentrate->purify

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree start Low or No Yield? check_conversion Check TLC for Starting Material start->check_conversion sm_present Starting Material Still Present check_conversion->sm_present Yes no_sm No Starting Material check_conversion->no_sm No check_catalyst Is Catalyst Active? sm_present->check_catalyst check_workup Check Workup Procedure no_sm->check_workup check_degradation Product Degradation? no_sm->check_degradation sol_catalyst_yes Extend Reaction Time Increase H₂ Pressure check_catalyst->sol_catalyst_yes Yes sol_catalyst_no Add Fresh Catalyst Repurify Substrate Use Anhydrous Solvent check_catalyst->sol_catalyst_no No/Unsure sol_workup Optimize pH for Isolation Check for Product Solubility in Solvent check_workup->sol_workup sol_degradation Use Inert Atmosphere Avoid High Temperatures check_degradation->sol_degradation

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-4,6-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Amino-4,6-difluorophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it?

A1: Given that this compound derivatives possess both a weakly basic amino group and a weakly acidic phenolic hydroxyl group, pH modification is the most straightforward initial approach.[1][2] Attempt to dissolve the compound in acidic and basic aqueous solutions to determine if solubility is pH-dependent.[2] Weakly basic drugs are typically more soluble at a pH below their pKa, while weakly acidic drugs are more soluble at a pH above their pKa.[2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer. How can I prevent this?

A2: This is a common issue for poorly soluble compounds.[1] The DMSO concentration in your final solution may be too low to maintain solubility. Here are a few troubleshooting steps:

  • Increase the DMSO concentration in the final aqueous solution, if tolerated by your assay.

  • Use a co-solvent system. Adding a water-miscible solvent like ethanol, propylene glycol, or PEG 400 to the aqueous phase can help maintain solubility.[3]

  • Explore the use of surfactants. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4]

  • Consider formulating with cyclodextrins. These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[5][6]

Q3: Can I use salt formation to improve the solubility of my this compound derivative?

A3: Yes, salt formation is a viable and common strategy for ionizable compounds.[2][6] Since your compound has a basic amino group, you can form a salt by reacting it with a pharmaceutically acceptable acid. This can significantly improve aqueous solubility and dissolution rate.[2] However, it is crucial to screen various counter-ions as not all salts will have improved solubility and some may be hygroscopic.[7]

Q4: What are amorphous solid dispersions and could they be suitable for my compound?

A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a carrier matrix, usually a polymer.[8] The amorphous form of a drug is generally more soluble than its crystalline form.[2] This technique can be very effective for compounds that are "brick-dust" like (high melting point, low solubility).[7][9] If your this compound derivative is crystalline and has a high melting point, exploring ASDs through techniques like spray drying or hot-melt extrusion could be beneficial.[7][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Compound crashes out of solution during long-term experiments. The compound is supersaturated and is slowly crystallizing to a less soluble form.- Lower the final concentration of the compound.- Include a crystallization inhibitor in your formulation.- Use a formulation approach that provides thermodynamic stability, such as an inclusion complex with cyclodextrins.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure complete dissolution of the compound before use.- Use a solubilization technique that provides a stable solution.- Filter the solution before use to remove any undissolved particles.
Low oral bioavailability in animal studies despite in vitro activity. The compound has poor solubility and/or dissolution rate in the gastrointestinal tract.- Reduce the particle size of the compound (micronization or nanosuspension) to increase the surface area for dissolution.[4][10]- Formulate the compound as a solid dispersion or in a lipid-based delivery system to enhance dissolution and absorption.[4][8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of a this compound derivative at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (e.g., in µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

Objective: To evaluate the effect of different co-solvents on the solubility of a this compound derivative.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Profile protocol.

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent.

Quantitative Data Summary

The following table provides a hypothetical summary of solubility data for a representative this compound derivative (Compound X) to illustrate the effects of different solubilization techniques.

Solvent/Formulation Solubility of Compound X (µg/mL) Fold Increase (vs. Water)
Water (pH 7.4)1.51
0.1 N HCl (pH 1.2)150100
0.1 N NaOH (pH 13)5033
20% Ethanol in Water2517
10% HP-β-Cyclodextrin in Water7550
Solid Dispersion (1:5 drug:PVP K30)200133

Visual Guides

experimental_workflow cluster_start Start: Poorly Soluble Derivative cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_end Goal start This compound Derivative ph_sol pH-Solubility Profile start->ph_sol Ionizable? cosolvent Co-solvent Screening start->cosolvent salt Salt Formation ph_sol->salt pH-dependent? cyclo Cyclodextrin Complexation ph_sol->cyclo asd Solid Dispersion cosolvent->asd end_node Improved Solubility & Bioavailability salt->end_node asd->end_node cyclo->end_node

Caption: Experimental workflow for improving the solubility of this compound derivatives.

troubleshooting_logic start Precipitation Observed q1 Is the solution a simple aqueous dilution of a DMSO stock? start->q1 a1_yes Increase DMSO % or use co-solvents q1->a1_yes Yes q2 Is precipitation occurring over time? q1->q2 No a2_yes Supersaturation likely. Lower concentration or use stabilizers. q2->a2_yes Yes a_other Consider advanced formulation (e.g., solid dispersion, cyclodextrins) q2->a_other No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: 2-Amino-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 2-Amino-4,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed or in contact with skin. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: To what class of compounds does this compound belong?

A2: this compound is an organic compound that can be classified as a protein degrader building block.[1] It is also considered an aminophenol, which means it has both an amino group and a hydroxyl group attached to a benzene ring.

Q3: What are some common applications of aminophenol derivatives?

A3: Aminophenol derivatives are versatile intermediates in the synthesis of various compounds. For instance, they are used in the production of pharmaceuticals and dyes.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its integrity and ensure laboratory safety. This compound is sensitive to air and moisture (hygroscopic).

Recommended Storage Conditions

ParameterRecommendationSource
Temperature Room temperature in a cool, dry place.[1]
Atmosphere Store under an inert gas.
Container Keep container tightly closed when not in use.
Light Protect from light.
Ventilation Store in a well-ventilated area.
Ignition Sources Keep away from ignition sources.

Handling Precautions

PrecautionDetailsSource
Ventilation Use only in a well-ventilated area or in a chemical fume hood.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.
Static Discharge Implement proper grounding procedures to prevent static electricity.
Tools Use only non-sparking tools.
Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Work in a Ventilated Area (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Under Inert Atmosphere (if possible) prep_workspace->handle_weigh handle_transfer Use Non-Sparking Tools for Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_seal Tightly Seal Container Under Inert Gas handle_dissolve->cleanup_seal cleanup_store Store in a Cool, Dry, Dark, and Ventilated Area cleanup_seal->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

A logical workflow for the safe handling of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized based on procedures for similar compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is highly recommended for your specific application.

General Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of an aminophenol derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound and the anhydrous solvent.

  • Add the base portion-wise while stirring.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Experimental Workflow

start Start setup Reaction Setup (Inert Atmosphere, Dry Glassware) start->setup reagents Add this compound and Anhydrous Solvent setup->reagents base Add Base reagents->base reactant Add Reactant (e.g., Alkyl Halide) base->reactant reaction Stir and Monitor Reaction (TLC, LC-MS) reactant->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end start Experimental Issue Encountered issue_color Discoloration of Starting Material start->issue_color issue_yield Low or No Yield start->issue_yield issue_purify Purification Difficulty start->issue_purify cause_oxidation Cause: Oxidation issue_color->cause_oxidation cause_reagent Cause: Reagent Quality, Conditions, or Moisture issue_yield->cause_reagent cause_polarity Cause: Similar Polarity issue_purify->cause_polarity solution_purity Solution: Check Purity, Purify if Necessary, Store Properly cause_oxidation->solution_purity solution_optimize Solution: Verify Reagents, Optimize Conditions, Ensure Anhydrous Setup cause_reagent->solution_optimize solution_extract Solution: Use Acid-Base Extraction cause_polarity->solution_extract

References

Validation & Comparative

A Researcher's Guide to Purity Validation of 2-Amino-4,6-difluorophenol: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results and final products. This guide provides a comparative analysis of common analytical techniques for determining the purity of 2-Amino-4,6-difluorophenol, a key building block in medicinal chemistry and materials science. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, with supporting experimental data from analogous compounds and detailed methodologies to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity validation depends on several factors, including the nature of the compound, the expected impurities, and the required sensitivity and accuracy.[1] The following table summarizes the key performance characteristics of three commonly employed techniques for the analysis of fluorinated aromatic compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection.[1]Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[2]
Primary Use Quantification of known impurities and overall purity assessment.[2]Identification and quantification of volatile impurities, such as residual solvents.[1]Determination of absolute purity and structural confirmation of the main component and impurities.[1]
Sensitivity High (ng to µg range).[2]Very high (pg to ng range).[2]Moderate (µg to mg range).[2]
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile or amenable to derivatization to increase volatility.Sample must be soluble in a deuterated solvent.[1]
Typical Linearity (R²) > 0.999[3]> 0.998[3]Not applicable in the same way; linearity is inherent.
Typical Accuracy (% Recovery) 98 - 102%[3]90 - 110%[3]98 - 102% (with suitable internal standard)
Typical Precision (%RSD) < 2%[3]< 15%[3]< 1%

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for HPLC, GC-MS, and qNMR methods that can be adapted for the purity validation of this compound.

This method is based on reversed-phase chromatography, which is well-suited for the separation of polar aromatic compounds.[3]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for method development.[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Column Temperature : 30°C.[4]

    • Detection Wavelength : Based on the UV spectrum of this compound; a wavelength around 270-280 nm is a reasonable starting point.

    • Injection Volume : 10 µL.[4]

  • Standard and Sample Preparation :

    • Standard Solution : Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition to achieve a concentration of 100 µg/mL.[3]

    • Sample Solution : Prepare the sample in the same manner as the standard solution.[5] Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis : The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.[2]

GC-MS is particularly useful for identifying and quantifying volatile impurities. For polar compounds like phenols, derivatization may be necessary to improve volatility and peak shape.

  • Instrumentation : A GC system coupled to a mass spectrometer.[1]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas : Helium at a constant flow rate.[1]

    • Injector Temperature : 250 °C.[1]

    • Oven Temperature Program : An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.[6]

  • Derivatization (if necessary) : Silylation is a common derivatization technique for phenols. The sample can be treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the hydroxyl and amino groups with trimethylsilyl (TMS) groups.

  • Sample Preparation : Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.[6] If derivatization is performed, follow the specific protocol for the chosen reagent.

  • Injection Volume : 1 µL (with an appropriate split ratio, e.g., 50:1).[6]

  • Data Analysis : Identify impurities based on their mass spectra and retention times. Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.

qNMR provides a direct measurement of purity without the need for a reference standard of the analyte itself, but requires a certified internal standard.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Reagents :

    • Deuterated Solvent : A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).[2]

    • Internal Standard : A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[2]

  • Procedure :

    • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.[2]

    • NMR Acquisition : Acquire the ¹H NMR spectrum with parameters optimized for quantitation, including a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest).[1]

  • Data Analysis : The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the sample and internal standard.[1]

Workflow and Decision Making

The selection of an appropriate analytical technique or a combination of techniques is a critical step in the purity validation process. The following diagrams illustrate a typical workflow for purity validation and a decision-making process for selecting the most suitable analytical method.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow Start Sample Receipt Method_Selection Method Selection Start->Method_Selection Method_Development Method Development & Optimization Method_Selection->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Report Generate Report Routine_Analysis->Report Method_Selection_Logic cluster_1 Analytical Method Selection Volatile_Impurities Volatile Impurities Expected? Absolute_Purity Absolute Purity Required? Volatile_Impurities->Absolute_Purity No GC_MS Use GC-MS Volatile_Impurities->GC_MS Yes Routine_QC Routine QC? Absolute_Purity->Routine_QC No qNMR Use qNMR Absolute_Purity->qNMR Yes HPLC Use HPLC Routine_QC->HPLC Yes

References

Comparative Guide to the Synthesis of 2-Arylbenzoxazoles: An Evaluation of 2-Amino-4,6-difluorophenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-4,6-difluorophenol and its alternatives as precursors in the synthesis of 2-arylbenzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1] The inclusion of fluorine atoms in pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This guide presents comparative experimental data, detailed protocols, and visual representations of the synthetic workflow and a relevant biological pathway to aid researchers in selecting the appropriate starting materials for their drug discovery and development endeavors.

Performance Comparison in 2-Arylbenzoxazole Synthesis

The one-pot condensation of a 2-aminophenol derivative with an aromatic aldehyde is a common and efficient method for the synthesis of 2-arylbenzoxazoles. The electronic properties of the substituents on the 2-aminophenol ring can influence the reaction yield and rate. Below is a comparative summary of the yields obtained for the synthesis of 2-phenylbenzoxazole from various substituted 2-aminophenols.

Starting 2-AminophenolSubstituentsAldehydeCatalystSolventTime (min)Yield (%)
2-AminophenolNone (Baseline)BenzaldehydeAg@Fe2O3Water:Ethanol (5:1)792%[2]
2-Amino-4-chlorophenol4-ChloroBenzaldehydeAg@Fe2O3Water:Ethanol (5:1)1094%[2]
2-Amino-4-methylphenol4-MethylBenzaldehydeAg@Fe2O3Water:Ethanol (5:1)1090%[2]
This compound 4,6-Difluoro Benzaldehyde Ag@Fe2O3 Water:Ethanol (5:1) 15 88% [2]

Note: The data presented is based on a highly efficient green synthesis method utilizing a magnetically separable nanocatalyst. Yields may vary depending on the specific reaction conditions and catalyst used.

Experimental Protocols

A general and environmentally friendly protocol for the synthesis of 2-arylbenzoxazoles is detailed below. This method is applicable to a wide range of substituted 2-aminophenols and aromatic aldehydes.

Protocol 1: Green Synthesis of 2-Phenylbenzoxazole using a Magnetically Separable Nanocatalyst[2]

Materials:

  • 2-Aminophenol (1.5 mmol)

  • Benzaldehyde (1.5 mmol)

  • Ag@Fe2O3 core-shell nanoparticles (20 mg)

  • Water:Ethanol (5:1) mixture (6 mL)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • A reaction mixture is prepared by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 mL of a water:ethanol (5:1) dispersion.

  • The mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) solvent system.

  • Upon completion of the reaction, ethyl acetate is added to the mixture, and the product is extracted.

  • The organic phase is washed with water and dried over anhydrous MgSO4.

  • The ethyl acetate is evaporated to yield the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Visualizing the Synthesis and Biological Context

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the synthetic workflow and a relevant biological signaling pathway.

G General Workflow for the One-Pot Synthesis of 2-Arylbenzoxazoles cluster_reactants Reactants 2-Aminophenol_Derivative 2-Aminophenol Derivative Reaction_Vessel Reaction at Room Temperature 2-Aminophenol_Derivative->Reaction_Vessel Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Vessel Catalyst_Solvent Catalyst (e.g., Ag@Fe2O3) Solvent (e.g., H2O:EtOH) Catalyst_Solvent->Reaction_Vessel Workup Work-up (Extraction and Drying) Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product 2-Arylbenzoxazole Purification->Final_Product

Caption: One-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol derivatives.

G Simplified EGFR Signaling Pathway and Inhibition by Benzoxazole Derivatives EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization_Autophosphorylation Dimerization and Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway Cell_Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Benzoxazole_Inhibitor Fluorinated Benzoxazole Derivative Benzoxazole_Inhibitor->Dimerization_Autophosphorylation Inhibition

Caption: Inhibition of EGFR signaling by a fluorinated benzoxazole derivative.

References

A Comparative Analysis of 2-Amino-4,6-difluorophenol and Other Aminophenols for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-4,6-difluorophenol with other common aminophenols, namely 2-Aminophenol and 4-Aminophenol. The information presented is based on available experimental data and established chemical principles to assist in the selection of appropriate building blocks for drug discovery and chemical synthesis.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms into the aminophenol scaffold significantly alters its physicochemical properties, which can have a profound impact on its reactivity, biological activity, and pharmacokinetic profile. While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on the known effects of fluorination on aromatic systems.

PropertyThis compound2-Aminophenol4-Aminophenol
Molecular Weight 145.11 g/mol [1]109.13 g/mol [2]109.13 g/mol [3]
Melting Point Not available~172-174 °C[4][5]~187-190 °C[6]
pKa (Phenolic OH) Predicted to be lower than aminophenols due to electron-withdrawing fluorine atoms9.97[7]10.30[6]
pKa (Amino Group) Predicted to be lower than aminophenols due to electron-withdrawing fluorine atoms4.78[7]5.48[6]
LogP (Lipophilicity) Predicted to be higher than aminophenols0.620.04
Appearance Not availableWhite to brown crystalline powder[4]White or reddish-yellow crystals[6]
Solubility Not availableSoluble in ethanol and water[4]Slightly soluble in water and ethanol[3]

Performance in Key Applications: A Data-Driven Comparison

The utility of aminophenols in drug development often lies in their roles as precursors for heterocyclic compounds, their inherent biological activities, and their antioxidant properties.

Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µM)
This compound Data not available
2-Aminophenol Potent activity reported, but specific IC50 values vary across studies.[5]
4-Aminophenol Potent activity reported, generally higher than 2-aminophenol.[5]
N-Formyl-2-aminophenol 3.23 µg/mL[7]
Ascorbic Acid (Vitamin C) 6.1 - 10.65 µg/mL[7]
Quercetin 0.55 - 19.17 µg/mL[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Aminophenol derivatives have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating greater potency. Direct comparative MIC data for this compound is not available.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound Data not availableData not available
2-Aminophenol Generally shows some activity, but less potent than 4-aminophenol.[8]Generally shows some activity, but less potent than 4-aminophenol.[8]
4-Aminophenol Reported to have significant antibacterial activity.[9]Reported to have significant antibacterial activity.[9]
Selected Aminophenol Derivatives MIC values for various derivatives range from 8 to 64 µg/mL against different strains.[8]MIC values for various derivatives range from 8 to 64 µg/mL against different strains.[8]
Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of aminophenol derivatives are of interest in anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundIC50 against HeLa Cells (µM)IC50 against MCF-7 Cells (µM)
This compound Data not availableData not available
Various Aminophenol Derivatives IC50 values for different derivatives can range from low micromolar to higher concentrations.[4][10][11]IC50 values for different derivatives can range from low micromolar to higher concentrations.[4][10][11][12]

Experimental Protocols

Synthesis of this compound

General Protocol for the Reduction of a Nitrophenol

  • Dissolution: Dissolve the starting nitrophenol (e.g., 2-nitro-4,6-difluorophenol) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenol product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure aminophenol.

Note: This is a generalized protocol and specific conditions such as solvent, temperature, and reaction time will need to be optimized for the synthesis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of a compound.

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a serially diluted solution of the test compound to the DPPH solution. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][5]

Signaling Pathways and Experimental Workflows

Aminophenol derivatives have been implicated in the modulation of key signaling pathways involved in inflammation and cancer, such as the p38 MAPK and NF-κB pathways. The antioxidant properties of aminophenols may contribute to their inhibitory effects on these pathways, as reactive oxygen species (ROS) are known to be upstream activators.

NF-κB Signaling Pathway Inhibition by Aminophenol Derivatives

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some aminophenol derivatives may inhibit this pathway by scavenging ROS, which are involved in the activation of the IKK complex that leads to the degradation of IκBα and subsequent nuclear translocation of NF-κB.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ROS ROS Stimuli->ROS Aminophenol Aminophenol Derivatives IKK IKK Complex ROS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Inhibited NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Aminophenol->ROS Scavenges

Caption: Proposed mechanism of NF-κB pathway inhibition by aminophenol derivatives.

Synthesis of Benzoxazoles from Aminophenols

2-Aminophenols are key starting materials for the synthesis of benzoxazoles, a class of heterocyclic compounds with diverse biological activities. The general reaction involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Benzoxazole_Synthesis aminophenol 2-Aminophenol Derivative NH2 OH intermediate Intermediate aminophenol->intermediate Condensation carboxylic_acid Carboxylic Acid (or derivative) R-COOH carboxylic_acid->intermediate benzoxazole Benzoxazole N O intermediate->benzoxazole Cyclization/ Dehydration water H2O intermediate->water

Caption: General workflow for the synthesis of benzoxazoles from 2-aminophenols.

References

A Comparative Guide to the Reactivity of 2-Amino-4,6-difluorophenol and 2-amino-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-4,6-difluorophenol and 2-amino-4-fluorophenol. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science. This comparison is based on fundamental principles of organic chemistry, supported by available data on related compounds.

Executive Summary

The introduction of an additional fluorine atom in this compound significantly influences its electronic properties and, consequently, its reactivity compared to 2-amino-4-fluorophenol. The increased electron-withdrawing nature of the two fluorine atoms in this compound is expected to lower the pKa of the phenolic hydroxyl group, thereby enhancing the nucleophilicity of the corresponding phenoxide. Conversely, the aromatic ring of the difluorinated compound will be more deactivated towards electrophilic aromatic substitution. The amino group in both compounds remains a key site for reactions such as acylation and diazotization.

Physicochemical Properties

Property2-amino-4-fluorophenolThis compound
Molecular Formula C₆H₆FNOC₆H₅F₂NO
Molecular Weight 127.12 g/mol 145.11 g/mol
Predicted pKa ~9.77< 9.77

Note: The pKa of 2-amino-4-fluorophenol is a predicted value. The pKa of this compound is predicted to be lower due to the presence of an additional electron-withdrawing fluorine atom, which stabilizes the phenoxide anion.

Reactivity Comparison

The reactivity of these aminophenols can be considered in three main areas: reactions involving the hydroxyl group, reactions involving the amino group, and reactions involving the aromatic ring.

Reactions at the Hydroxyl Group (O-Nucleophilicity)

The acidity of the phenol determines the ease of formation of the phenoxide ion, which is a potent nucleophile.

  • This compound: The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, leading to a more stable phenoxide ion.[1][2] This enhanced nucleophilicity of the phenoxide makes it more reactive in O-alkylation and O-acylation reactions.

  • 2-amino-4-fluorophenol: With only one fluorine atom, the phenolic proton is less acidic compared to its difluoro counterpart. Consequently, its phenoxide is a weaker nucleophile.

A logical workflow for comparing O-alkylation reactivity would involve parallel reactions under identical conditions.

G cluster_0 Comparative O-Alkylation Workflow A Prepare equimolar solutions of 2-amino-4-fluorophenol and This compound B Add identical base (e.g., K2CO3) and alkylating agent (e.g., ethyl iodide) to both solutions A->B C React under identical conditions (temperature, time, solvent) B->C D Monitor reaction progress by TLC or LC-MS C->D E Isolate and quantify the O-alkylated products D->E F Compare yields and/or reaction rates E->F

Caption: Workflow for comparing O-alkylation reactivity.

Reactions at the Amino Group (N-Nucleophilicity and Diazotization)

The amino group in both molecules is nucleophilic and can undergo reactions such as acylation and diazotization.[3]

  • Acylation: Both compounds can be N-acylated using reagents like acetic anhydride or acetyl chloride. The relative nucleophilicity of the amino group might be slightly reduced in the difluoro compound due to the overall electron-withdrawing environment of the ring, but both are expected to react readily.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. This reaction is a hallmark of primary aromatic amines.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring's susceptibility to attack by electrophiles is governed by the activating and deactivating effects of its substituents. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while fluorine atoms are deactivating but also ortho-, para-directing.

  • This compound: The presence of two deactivating fluorine atoms, in addition to the activating hydroxyl and amino groups, makes the aromatic ring significantly less nucleophilic. Electrophilic attack is expected to be slower compared to the monofluorinated analogue. The positions open for substitution are C3 and C5. The directing effects of the existing substituents would need to be carefully considered to predict the major product.

  • 2-amino-4-fluorophenol: The single fluorine atom provides less deactivation, making the ring more susceptible to electrophilic attack than the difluoro compound. The activating -OH and -NH2 groups will direct incoming electrophiles primarily to the positions ortho and para to them.

The following diagram illustrates the interplay of directing effects on 2-amino-4-fluorophenol.

G A 2-amino-4-fluorophenol B -OH (ortho, para-directing, activating) A->B at C2 C -NH2 (ortho, para-directing, activating) A->C at C1 D -F (ortho, para-directing, deactivating) A->D at C4 E Electrophilic Attack Favored at C3, C5, and C6 B->E C->E D->E

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Protocols

While direct comparative experimental data is scarce, the following general protocols for key reactions can be adapted for a side-by-side comparison of this compound and 2-amino-4-fluorophenol.

General Protocol for N-Acylation

This protocol is adapted from standard procedures for the acetylation of aminophenols.

Materials:

  • 2-Amino-4-fluorophenol or this compound

  • Acetic anhydride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aminophenol (1.0 eq) and base (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Benzoxazole Synthesis

This protocol describes the condensation of an aminophenol with a carboxylic acid to form a benzoxazole.

Materials:

  • 2-Amino-4-fluorophenol or this compound

  • Benzoic acid (or other carboxylic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Combine the aminophenol (1.0 eq) and benzoic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (sufficient to ensure stirring) to the mixture.

  • Heat the reaction mixture to 180-200 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The additional fluorine atom in this compound is predicted to have a pronounced effect on its reactivity compared to 2-amino-4-fluorophenol. The increased acidity of the difluoro compound suggests it will be a better substrate for reactions involving the phenoxide nucleophile. Conversely, the monofluorinated compound is expected to be more reactive in electrophilic aromatic substitution reactions due to lesser deactivation of the aromatic ring. The reactivity of the amino group is anticipated to be comparable in both molecules for reactions like acylation. For drug development professionals, these differences in reactivity can be strategically exploited to favor desired reaction pathways and to fine-tune the electronic properties of target molecules. Direct comparative experimental studies are recommended to quantify these reactivity differences and to fully elucidate the synthetic potential of these valuable building blocks.

References

Comparative Efficacy Analysis: PROTAC ARV-825 versus Small Molecule Inhibitor JQ1 for BRD4 Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides a comparative analysis of the efficacy of the BRD4-targeting PROTAC, ARV-825, against the well-established small molecule inhibitor, JQ1. While the initial request concerned PROTACs incorporating 2-amino-4,6-difluorophenol, a thorough review of published scientific literature did not yield sufficient data on such compounds. Therefore, this guide utilizes the extensively studied BRD4 degraders as a representative example to illustrate the principles and experimental evaluation of PROTAC efficacy in comparison to traditional inhibitors.

ARV-825 is a heterobifunctional PROTAC that links a ligand for the BRD4 protein to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of BRD4.[1] JQ1, conversely, is a small molecule inhibitor that competitively binds to the bromodomains of BET family proteins, including BRD4, thereby inhibiting its function.[2] This guide will delve into their mechanisms of action, comparative efficacy data from various cancer cell lines, and detailed experimental protocols for the key assays used in their evaluation.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between ARV-825 and JQ1 lies in their mode of action. JQ1 acts as an inhibitor, reversibly binding to the active site of BRD4 and preventing its interaction with acetylated histones, which is crucial for the transcription of target genes like MYC.[3] In contrast, ARV-825 facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the BRD4 protein by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of ARV-825 and JQ1 across various cancer cell lines. The data is presented as DC50 (concentration for 50% degradation) for ARV-825 and IC50 (concentration for 50% inhibition of cell viability) for both compounds.

ARV-825 Efficacy Data
Cell Line Cancer Type DC50 (nM)
22RV1Prostate Cancer0.57[4]
CA46Burkitt's Lymphoma< 1[1]
NAMALWABurkitt's Lymphoma1[4]
IMR-32Neuroblastoma7.024[5]
SK-N-SHNeuroblastoma146.9[5]
SH-SY5YNeuroblastoma53.71[5]
SK-N-BE(2)Neuroblastoma232.8[5]
ARV-825 vs. JQ1: Comparative IC50 Values (72h treatment)
Cell Line Cancer Type ARV-825 IC50 (nM)
KMS-34Multiple Myeloma-
LR5Multiple Myeloma-
TPC-1Thyroid CarcinomaSignificantly more potent than JQ1 (at 500 nM)[6]
HGC27Gastric CancerLower than JQ1[7]
MGC803Gastric CancerLower than JQ1[7]
A2780Ovarian Endometrioid Carcinoma-
HEC151Endometrial Endometrioid Carcinoma-
H1373Non-Small Cell Lung Cancer-
A549Non-Small Cell Lung Cancer-
MOLM-13Acute Myeloid Leukemia18.2[1]
MV4-11Acute Myeloid Leukemia1.05[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key experiments used to evaluate the efficacy of PROTACs and small molecule inhibitors.

Protocol 1: Western Blot for BRD4 Degradation

Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cancer cell line of interest

  • ARV-825

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-BRD4)[8]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of ARV-825 or DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • ARV-825 and JQ1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of ARV-825 or JQ1 for 72 hours.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492-590 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the BRD4-ARV-825-CRBN ternary complex.

Materials:

  • Cells treated with ARV-825

  • Lysis buffer

  • Anti-BRD4 antibody[15]

  • Protein A/G magnetic beads[16]

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blot (anti-BRD4, anti-CRBN)

Procedure:

  • Cell Lysis: Lyse the treated cells as described in the Western Blot protocol.[17]

  • Immunoprecipitation: Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C.[16]

  • Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[16]

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.[17]

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against BRD4 and CRBN to detect the presence of the ternary complex.[17]

Visualizations

Signaling Pathway and Mechanism of Action

PROTAC_vs_Inhibitor cluster_inhibitor Small Molecule Inhibition (JQ1) cluster_protac PROTAC-mediated Degradation (ARV-825) JQ1 JQ1 BRD4_active Active BRD4 JQ1->BRD4_active Binds to Bromodomain Transcription_Inhibitor Transcription Blocked Chromatin Chromatin BRD4_active->Chromatin Binds Acetylated Histones BRD4_active->Transcription_Inhibitor Inhibits Binding MYC_Inhibitor MYC Expression Downregulated Transcription_Inhibitor->MYC_Inhibitor ARV825 ARV-825 BRD4_target BRD4 ARV825->BRD4_target Binds to BRD4 CRBN CRBN E3 Ligase ARV825->CRBN Binds to CRBN Ternary_Complex Ternary Complex (BRD4-ARV825-CRBN) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degraded Proteasome->Degradation MYC_Degradation MYC Expression Downregulated Degradation->MYC_Degradation

Caption: Mechanisms of action for JQ1 (inhibition) and ARV-825 (degradation).

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start Start: PROTAC Candidate biochemical Biochemical Assays (Binding Affinity, Ternary Complex Formation) start->biochemical cellular_degradation Cellular Degradation Assay (Western Blot) biochemical->cellular_degradation dc50 Determine DC50 & Dmax cellular_degradation->dc50 viability Cell Viability Assay (MTT / CCK8) dc50->viability ic50 Determine IC50 viability->ic50 downstream Downstream Pathway Analysis (e.g., MYC levels) ic50->downstream in_vivo In Vivo Efficacy Studies (Xenograft Models) downstream->in_vivo end Lead Optimization in_vivo->end

Caption: General experimental workflow for evaluating the efficacy of a PROTAC.

Conclusion

This comparison guide demonstrates that the PROTAC ARV-825 offers a distinct and often more potent mechanism for targeting BRD4 compared to the small molecule inhibitor JQ1. The ability of ARV-825 to induce degradation of BRD4 leads to sustained downstream effects and, in many cases, superior anti-proliferative activity in cancer cell lines. The provided experimental protocols and workflows serve as a foundation for researchers to design and execute studies for the evaluation of novel PROTACs and other targeted protein degraders. While the initially requested PROTACs containing this compound could not be analyzed due to a lack of available data, the principles and methods outlined in this guide are broadly applicable to the field of targeted protein degradation.

References

Comparative SAR Analysis of 2-Amino-4,6-difluorophenol Analogs and Related Heterocycles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure-Activity Relationships of Fluorinated Aminophenol and Aminopyridine Analogs as Potent Kinase Inhibitors.

The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern drug discovery, offering improvements in metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4,6-difluorophenol analogs and structurally related 2,6-diamino-3,5-difluoropyridinyl heterocycles, with a focus on their potent inhibitory activity against key protein kinases implicated in inflammatory diseases and cancer.

From Screening Hit to Potent p38α MAP Kinase Inhibitors

The development of selective p38α mitogen-activated protein (MAP) kinase inhibitors has been a significant focus for the treatment of chronic inflammatory diseases. A notable series of inhibitors is based on a 2,6-diamino-3,5-difluoropyridinyl scaffold, which shares key structural features with this compound. The SAR studies of these pyridinyl derivatives offer valuable insights into the structural requirements for potent kinase inhibition.

The general structure of these inhibitors consists of a central difluorinated amino-heterocycle linked to various substituted aryl moieties. The following table summarizes the SAR of key analogs, highlighting the impact of substitutions on their inhibitory potency against p38α MAP kinase and their cellular activity in inhibiting LPS-induced TNFα production.

Compound IDHeterocycle (at position 4 of pyridine)R Group (on phenyl)p38α IC50 (µM)TNFα Inhibition IC50 (µM)
1 2-Methylthio-imidazol-1-yl4-Fluoro0.040.09
2 Imidazol-1-yl4-Fluoro0.030.05
3 2-Amino-oxazol-5-yl4-Fluoro0.030.08
4 2-Amino-thiazol-5-yl4-Fluoro0.050.12
5 Pyrrol-2-yl4-Fluoro0.020.04
6 2-Methyl-pyrrol-3-yl4-Fluoro0.010.02
7 2-Amino-imidazol-1-yl4-Fluoro0.020.03
8 2-Amino-triazol-1-yl4-Fluoro0.040.07
9 Imidazol-1-yl2,4-Difluoro0.020.03
10 Imidazol-1-yl2,6-Difluoro0.040.06
11 Imidazol-1-yl4-Methyl0.060.15
12 Imidazol-1-yl4-Chloro0.030.06

Data compiled from studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α inhibitors.

The data reveals several key SAR trends:

  • Heterocyclic Core: A variety of five-membered heterocycles are well-tolerated, with pyrrole and imidazole derivatives generally showing high potency.

  • Substitution on the Phenyl Ring: A 4-fluoro substituent is a common feature in potent inhibitors. Disubstitution with fluorine at the 2 and 4 positions can maintain or slightly improve activity, while substitution at the 2 and 6 positions is less favorable. Other substitutions like methyl and chloro at the 4-position are also tolerated but may lead to slightly reduced potency.

  • Amino Group on the Heterocycle: The presence of an amino group on the heterocyclic ring, as seen in compounds 3, 4, 7, and 8, is compatible with potent inhibition.

Anticancer Activity of Aminophenol Analogs

In a related context, novel aminophenol analogs have been investigated for their anticancer properties. These studies, while not specific to the 2-amino-4,6-difluoro substitution pattern, provide valuable comparative data on the antiproliferative effects of this class of compounds against various cancer cell lines. For instance, a series of p-alkylaminophenols and N-(4-hydroxyphenyl)alkanamides were synthesized and evaluated for their ability to suppress cancer cell growth.

CompoundStructureMCF-7 IC50 (µM)DU-145 IC50 (µM)HL-60 IC50 (µM)
p-Dodecylaminophenol C12H25-NH-Ph-OH~5~7~3
p-Decylaminophenol C10H21-NH-Ph-OH~10~12~8
N-(4-hydroxyphenyl)dodecanamide C11H23-CO-NH-Ph-OH> 50> 50> 50
N-(4-hydroxyphenyl)decanamide C9H19-CO-NH-Ph-OH> 50> 50> 50
Fenretinide (Reference) Retinoyl-NH-Ph-OH~8~10~5

Data from studies on novel aminophenol analogues with anticancer activities.[1]

Key observations from this study include:

  • The nature of the linkage of the alkyl chain to the aminophenol is critical. A direct alkyl-amino linkage resulted in potent anticancer activity, whereas an amide linkage led to a significant loss of potency.[1]

  • The length of the alkyl chain influences activity, with the dodecyl derivative being more potent than the decyl analog.[1]

  • The most potent aminophenol analogs demonstrated greater efficacy than the reference compound, fenretinide.[1]

Experimental Protocols

p38α MAP Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α MAP kinase enzyme. The activity is typically quantified by measuring the consumption of ATP.

Protocol:

  • Recombinant human p38α kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified. This can be done using various methods, including radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP levels (e.g., Kinase-Glo®).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TNFα Inhibition in LPS-Stimulated Human Whole Blood

Principle: This cellular assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to stimulation with lipopolysaccharide (LPS).

Protocol:

  • Fresh human whole blood is collected from healthy donors.

  • The blood is pre-incubated with various concentrations of the test compound.

  • LPS is added to the blood to stimulate the production of TNFα by monocytes.

  • The samples are incubated for several hours (e.g., 4-6 hours) at 37°C.

  • The reaction is stopped, and the plasma is separated by centrifugation.

  • The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

  • IC50 values are determined by plotting the percentage of TNFα inhibition against the logarithm of the compound concentration.

Cancer Cell Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cancer cells (e.g., MCF-7, DU-145, HL-60) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these kinase inhibitors.

G cluster_pathway p38 MAP Kinase Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, UV) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylates Downstream_Effectors Downstream Effectors (e.g., MK2) p38_MAPK->Downstream_Effectors Phosphorylates TNFa_Production TNFα Production Downstream_Effectors->TNFa_Production Leads to Inhibitor This compound Analog Inhibitor Inhibitor->p38_MAPK G cluster_workflow Drug Discovery Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assay (Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., TNFα Inhibition) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

A Comparative Guide to Fluorinated E3 Ligase Binders for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the design and optimization of E3 ubiquitin ligase binders are paramount to the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of E3 ligase binders featuring fluorine substitutions, with a focus on derivatives that incorporate fluorinated phenyl moieties, and contrasts their performance with widely-used, non-fluorinated alternatives. While specific binders directly synthesized from 2-Amino-4,6-difluorophenol are not prominently featured in publicly accessible research, this guide will focus on structurally related fluorinated binders for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, which are the most utilized ligases in PROTAC design.

Introduction to Fluorinated E3 Ligase Binders

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. In the context of E3 ligase binders, strategic fluorination can modulate the electronic and conformational properties of the ligand, potentially leading to improved potency and selectivity of the resulting PROTACs. This guide will explore the impact of fluorination on the performance of VHL and CRBN binders.

Quantitative Performance Comparison

The following tables summarize key performance data for representative fluorinated E3 ligase binders and their non-fluorinated counterparts. The data is compiled from various published studies and is intended for comparative purposes.

VHL Ligand Binders
LigandModificationBinary Binding Affinity (Kd or IC50 to VHL)PROTAC DC50PROTAC DmaxReference
VH032 Non-fluorinated baseline185 nM (Kd)[1][2]Varies with targetVaries with target[1][2]
VH101 α-fluoro-cyclopropyl cap44 nM (Kd)[3]Improved cellular potency-[3]
VH298 α-cyano substitution (bioisostere of α-fluoro)90 nM (Kd)[3]1.9-fold increase vs VH032-[3]
(3R,4S)-F-Hyp VH032 analog Fluorine on hydroxyproline ring~370 nM (Kd)--[2]
Phenyl-fluorinated VH032 analog 3-fluoro on phenyl ring~5-fold improved IC50 vs. parent--[4]
VHL-SF2 Sulfonyl fluoride replacing hydroxyproline35 µM (IC50)Degrades BRD4 and AR-[5]
CRBN Ligand Binders
LigandModificationBinary Binding Affinity (Kd or IC50 to CRBN)PROTAC DC50PROTAC DmaxReference
Pomalidomide Non-fluorinated baselineHigh affinityVaries with targetVaries with target[6]
Lenalidomide Non-fluorinated baselineHigh affinityVaries with targetVaries with target[6]
Fluorinated Benzamide Analog (6b) Perfluorinated benzamideIncreased affinity vs. non-fluorinated (6a)--[6]
Fluorinated Phenyl Dihydrouracil Analog Fluorine on phenyl ring-<100 nM (for BTK and EGFR)>90%[]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for understanding the evaluation of E3 ligase binders and their corresponding PROTACs.

PROTAC_Mechanism

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding_Assay Binary Binding Affinity (ITC, SPR, FP) Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Function Degradation_Assay->Viability_Assay

Detailed Experimental Protocols

Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the E3 ligase binder to its target E3 ligase.

Materials:

  • Purified E3 ligase (e.g., VCB complex for VHL, or CRBN-DDB1)

  • Fluorinated or non-fluorinated E3 ligase binder

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Protocol:

  • Sample Preparation: Dialyze the purified E3 ligase and dissolve the binder in the same dialysis buffer to minimize buffer mismatch.

  • ITC Setup:

    • Load the E3 ligase solution (e.g., 10-20 µM) into the sample cell.

    • Load the binder solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the binder into the E3 ligase solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in a homogenous assay format.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged VCB)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)

  • Assay buffer and microplates

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.

  • Assay Reaction: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.

  • Signal Detection: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase complex

  • Purified target protein

  • Ubiquitin

  • ATP

  • Reaction buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.

  • Initiation: Add the PROTAC to initiate the reaction. Include a no-PROTAC control.

  • Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 60-90 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin. A high molecular weight smear or ladder of bands indicates poly-ubiquitination.

Conclusion

The strategic incorporation of fluorine into E3 ligase binders represents a promising avenue for optimizing the performance of PROTACs. The presented data indicates that fluorination can enhance binding affinity and cellular potency, although the effects are highly dependent on the specific position of the fluorine atom and the overall molecular context. The provided experimental protocols offer a robust framework for the systematic evaluation of novel E3 ligase binders and their corresponding PROTACs, enabling researchers to make data-driven decisions in the design of next-generation targeted protein degraders.

References

Comparative Biological Evaluation of Aminophenol and Difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various aminophenol and difluorophenol derivatives, drawing from recent scientific literature. Due to limited direct biological data on 2-Amino-4,6-difluorophenol, this document synthesizes findings from structurally related compounds to offer insights into their potential therapeutic applications, particularly in oncology and infectious diseases. The information presented herein is intended to serve as a foundational resource for further research and development in this chemical space.

I. Comparative Anticancer Activity

Several studies have highlighted the potential of aminophenol and its derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes in cancer cells.

A study on novel aminophenol analogues demonstrated that their anticancer activity is dependent on the length of an alkyl chain attached to the aminophenol. Specifically, p-dodecylaminophenol and p-decylaminophenol suppressed the growth of breast cancer (MCF-7, MCF-7/Adr(R)), prostate cancer (DU-145), and leukemia (HL60) cells.[1] The potency of these compounds was correlated with their ability to be incorporated into cancer cells and induce apoptosis.[1]

Similarly, novel derivatives of 6-amino-2-phenylbenzothiazole have shown cytostatic activities against a panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells.[2] Furthermore, a series of new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives exhibited high anti-proliferative activities against various cancer cell lines.[3] The length of the alkyl chain on the N-alkyl bromides was found to enhance their cytotoxic functions.[3]

In the context of difluorophenol derivatives, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent inhibitors of the B-Raf(V600E) kinase, a key driver in certain cancers like melanoma.[4] These compounds have demonstrated significant antiproliferative activity in cancer cell lines harboring this specific mutation.[4]

Table 1: Comparative in vitro Anticancer Activity of Aminophenol and Difluorophenol Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity MetricValueReference
Aminophenol Analoguesp-dodecylaminophenolHL60 (Leukemia)IC50Not Specified[1]
p-decylaminophenolMCF-7 (Breast)IC50Not Specified[1]
6-Amino-2-phenylbenzothiazolesFluoro substituted derivativesHeLa, MCF-7, CaCo-2, Hep-2Cytostatic ActivityActive[2]
2-Amino-4-aryl-6-pyridopyrimidinesN-alkyl bromide derivativesHep3B, A549, HeLa, C6, HT29, MCF7Anti-proliferative ActivityHigh[3]
o-Aminophenol DerivativesCompound 6iHepG2, A549, MCF7IC5029.46, 71.29, 80.02 µg/mL[5]
2,4-Difluorophenol AnaloguesN-(3-ethynyl-2,4-difluorophenyl)sulfonamideB-Raf(V600E) mutant cell linesAntiproliferative ActivityPotent[4]

II. Enzyme Inhibition Profile

Aminophenol and difluorophenol derivatives have also been investigated as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

For instance, amino and thiol substrate analogs of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) have been shown to be potent inhibitors of IspH, an enzyme in the bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for isoprenoid biosynthesis.[6] The amino and thiol analogs exhibited IC50 values of 0.15 µM and 0.21 µM, respectively, against IspH.[6] This pathway is essential in most bacteria and malaria parasites but absent in mammals, making it an attractive target for antimicrobial drug development.[6]

Synthetic amino acid derivatives have also demonstrated inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting their utility as hypoglycemic and anti-obesity agents.[7] The inhibitory effect was found to be dependent on the concentration and the length of the hydrocarbon chain of the derivatives.[7]

III. Antimicrobial Potential

Halogenated phenols and their derivatives are known for their antimicrobial properties.[8] The biological evaluation of 4-aminodiphenylamine derivatives has shown that some of these compounds possess antimicrobial and antibiofilm activity.[9][10] Similarly, certain o-aminophenol derivatives have demonstrated weak to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

The antifungal activity of 2,4-difluorophenol analogs has been particularly noteworthy. Analogs of the antifungal drug fluconazole, specifically 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, have shown superior efficacy against various Candida species, including resistant strains.[4] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

Table 2: Comparative Antimicrobial Activity of Aminophenol and Difluorophenol Derivatives

Compound ClassDerivative ExampleTarget OrganismActivity MetricValue (µg/mL)Reference
4-Aminodiphenylamine DerivativesCompounds 1 and 6S. aureus, E. faecalis, E. coli, P. aeruginosaMIC312 - 1250[10]
o-Nitrophenol DerivativesCompound 5gVarious bacteria and fungiMIC100 - 200[5]
2,4-Difluorophenol Dithiocarbamate AnalogsAnalog 2bCandida albicansMIC<0.03 - 0.25[4]
Analog 3aCandida glabrataMIC<0.03 - 0.25[4]

IV. Experimental Protocols

A comprehensive biological evaluation relies on standardized and well-documented experimental protocols. Below are summaries of key methodologies cited in the referenced literature.

A. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured spectrophotometrically, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with the test compounds, cells are fixed and stained with SRB. The bound dye is then solubilized, and the absorbance is measured to determine the cell density.

B. Enzyme Inhibition Assays

  • General Protocol: The activity of the target enzyme is measured in the presence and absence of the inhibitor. A typical assay involves incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation or substrate depletion is monitored over time, often using a spectrophotometric or fluorometric method. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic agents. The inhibitory activity is determined by pre-incubating the enzyme with the test compounds, followed by the addition of the substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase). The amount of product released is quantified, and the percentage of inhibition is calculated.

C. Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion

The collective evidence from studies on various aminophenol and difluorophenol derivatives suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects, highlight the versatility of these compounds. The structure-activity relationship studies indicate that modifications to the core structure, such as altering substituent groups and chain lengths, can significantly impact their potency and selectivity.

For researchers and drug development professionals, the data presented in this guide can serve as a valuable starting point for the design and synthesis of new this compound derivatives with potentially enhanced biological profiles. Further investigations into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

A Comparative Guide to In Vitro Assays for 2-Amino-4,6-difluorophenol-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,6-difluorophenol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms often enhances metabolic stability and binding affinity, making this scaffold a focal point in the development of novel therapeutics for oncology and other diseases. This guide provides an objective comparison of in vitro assays used to characterize compounds containing the this compound moiety, with a focus on their application as inhibitors of key oncogenic kinases such as BRAF, CDK4/6, and VRK1/2. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and progression of drug discovery programs.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro biochemical and cellular potencies of representative compounds featuring the this compound or a similar fluorinated aminophenol core. These compounds have been evaluated for their inhibitory activity against their respective target kinases and their effects on downstream cellular signaling and proliferation.

Table 1: Comparative Enzymatic Inhibitory Activity (IC50) of Fluorinated Aminophenol Derivatives Against Target Kinases

Compound ClassTarget KinaseRepresentative Compound(s)IC50 (nM)Assay Type
Pyridine-basedVRK126 150Enzyme Inhibition Assay
Pyridine-basedVRK218 >10,000Enzyme Inhibition Assay
N-(4-hydroxy-3-(trifluoromethyl)phenyl) amidesBRAFV600E2 (R'=3-t-Bu)3Biochemical Kinase Assay
N-(4-hydroxy-3-(trifluoromethyl)phenyl) amidesBRAFV600E10 (R'=3-iPr)<0.4Biochemical Kinase Assay
Diaryl-substituted pyrimidinesCDK4ZINC585291674 184.14Biochemical Kinase Assay
Diaryl-substituted pyrimidinesCDK6ZINC585291674 111.78Biochemical Kinase Assay

Table 2: Comparative Cellular Activity of Fluorinated Aminophenol Derivatives

Compound ClassCell LineCellular Target/PathwayRepresentative Compound(s)EC50 (µM) / EffectAssay Type
N-(4-hydroxy-3-(trifluoromethyl)phenyl) amidesA375 (BRAFV600E)p-ERK inhibition2 (R'=3-t-Bu)0.04Western Blot/In-Cell Western
N-(4-hydroxy-3-(trifluoromethyl)phenyl) amidesA375 (BRAFV600E)p-ERK inhibition10 (R'=3-iPr)0.05Western Blot/In-Cell Western
CDK4/6 InhibitorsVarious Cancer Cell LinesCell ProliferationNot SpecifiedVariesCell Viability Assay (e.g., MTT, CellTiter-Glo)
CDK4/6 InhibitorsVarious Cancer Cell LinesG1 Cell Cycle ArrestNot SpecifiedVariesFlow Cytometry
CDK4/6 InhibitorsVarious Cancer Cell LinesRb Phosphorylation InhibitionNot SpecifiedVariesWestern Blot

Mandatory Visualization

Signaling Pathways and Experimental Workflows

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor This compound Compound Inhibitor->BRAF

CDK46_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb P p-Rb Phosphorylated Rb E2F E2F Gene Expression S-Phase Gene Expression E2F->Gene Expression Rb-E2F Rb-E2F Complex p-Rb->E2F releases G1-S Transition G1-S Phase Transition Gene Expression->G1-S Transition Inhibitor This compound Compound Inhibitor->CDK4/6

Experimental_Workflow

Experimental Protocols

Biochemical Kinase Inhibition Assays

a. BRAFV600E Kinase Assay (Luminescent - ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2]

  • Materials:

    • Recombinant active BRAFV600E enzyme

    • Inactive MEK1 protein (as substrate)

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • ATP (10 mM stock)

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds serially diluted in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.

    • Add 5 µL of the diluted compound or control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of diluted active BRAFV600E enzyme to each well. For blank controls, add kinase buffer instead of the enzyme.

    • Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The final reaction volume will be 25 µL.

    • Incubate the plate at room temperature for 40-60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

b. CDK4/6 and VRK1/2 Kinase Assays (Radiometric Filter Binding)

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein.

  • Materials:

    • Recombinant active CDK4/Cyclin D1, CDK6/Cyclin D1, VRK1, or VRK2 enzyme

    • Substrate protein (e.g., Retinoblastoma protein (Rb) fragment for CDK4/6, Histone H3 for VRK1/2)

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • Test compounds serially diluted in DMSO

    • Filter plates (e.g., phosphocellulose)

    • Phosphoric acid wash buffer

    • Scintillation counter

  • Procedure:

    • Set up the kinase reaction in a microplate by combining the kinase, substrate, and test compound in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 values as described for the luminescent assay.

Cell-Based Assays

a. Cell Viability Assay (MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well plates

    • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

b. Western Blot for Phosphoprotein Analysis (p-Rb, p-ERK)

This technique detects the phosphorylation status of target proteins, providing evidence of on-target pathway inhibition in a cellular context.[1][4][5][6]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-p-ERK (Thr202/Tyr204), anti-total ERK)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with the test compound for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

c. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9][10][11]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

d. E2F-Regulated Gene Expression Analysis (RT-qPCR)

This assay measures changes in the mRNA levels of genes that are transcriptionally regulated by the E2F family of transcription factors, which are downstream of the CDK4/6-Rb pathway.[12][13][14]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for E2F target genes (e.g., CCNE1, MYC) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat cells with the test compound for an appropriate duration.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for the target and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.

References

Structural analysis of proteins bound to 2-Amino-4,6-difluorophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural interactions of aminophenol derivatives with various protein targets. This report provides a comparative analysis of binding modes, quantitative interaction data, and detailed experimental protocols for key structural studies.

While direct structural data for proteins bound to 2-Amino-4,6-difluorophenol is not yet publicly available, this guide offers a comparative analysis of structurally similar ligands, including 2-aminophenol and fluorinated substrate analogs, in complex with their respective protein targets. The insights from these structures provide a valuable framework for understanding the potential interactions of this compound and for guiding future drug discovery efforts.

This guide will focus on three key examples:

  • Tryptophan Synthase in complex with a 2-aminophenol quinonoid intermediate.

  • Aminophenol Dioxygenase with its substrate, 2-aminophenol.

  • IspH , a key enzyme in isoprenoid biosynthesis, bound to fluoro, amino, and thiol substrate analogs.

Quantitative Data Summary

The following table summarizes key quantitative data from the structural and functional studies of the selected protein-ligand complexes. This allows for a direct comparison of binding affinities and the quality of the structural data.

Protein TargetLigand/DerivativePDB IDResolution (Å)R-freeIC₅₀ (µM)Key Interacting Residues
Tryptophan Synthase2-aminophenol quinonoid4HPJ1.450.189-β-subunit active site residues
Aminophenol Dioxygenase2-aminophenol8IHG2.860.234-Catalytic domain residues
IspH(E)-4-fluoro-3-methylbut-2-enyl diphosphate4H4C1.800.232-H41, S225, S226, N227, S269
IspH(E)-4-amino-3-methylbut-2-enyl diphosphate---0.15Active site residues
IspH(E)-4-mercapto-3-methylbut-2-enyl diphosphate4H4E1.700.2130.21H41, S225, S226, N227, S269

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

X-ray Crystallography: A General Workflow

The determination of protein-ligand complex structures by X-ray crystallography follows a multi-step process, as outlined in the diagram below.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_determination Structure Determination & Refinement expr Gene Expression puri Protein Purification expr->puri char Characterization puri->char screen Screening Conditions char->screen optim Optimization screen->optim crystal Crystal Growth optim->crystal mount Crystal Mounting crystal->mount xray X-ray Exposure mount->xray diff Diffraction Pattern xray->diff phase Phasing diff->phase model Model Building phase->model refine Refinement model->refine validate Validation refine->validate PDB PDB validate->PDB PDB Deposition

A generalized workflow for protein X-ray crystallography.
Protein Expression and Purification (IspH Example)

The E. coli IspH protein was expressed and purified as described by Span et al.[1][2] The gene was cloned into a pET vector and expressed in E. coli BL21(DE3) cells. The protein was purified using a combination of affinity and size-exclusion chromatography.

Crystallization and Data Collection (IspH Example)

Crystals of IspH in complex with its ligands were grown using the sitting-drop vapor diffusion method.[1][2] For the complex with (E)-4-fluoro-3-methylbut-2-enyl diphosphate (PDB ID: 4H4C), the crystallization solution contained 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium sulfate, and 25% PEG3350.[3] X-ray diffraction data were collected at a synchrotron source.

Structure Determination and Refinement

The crystal structures were solved by molecular replacement using a previously determined structure as a search model.[3] The models were then built and refined using software packages such as REFMAC.

Comparative Analysis of Binding Modes

The following diagram illustrates the catalytic cycle of IspH and the inhibitory mechanism of substrate analogs.

isph_mechanism cluster_cycle IspH Catalytic Cycle cluster_inhibition Inhibition by Substrate Analogs IspH_Fe4S4 IspH [Fe4S4]2+ Substrate_binding Substrate Binding IspH_Fe4S4->Substrate_binding Intermediate_I Intermediate I Substrate_binding->Intermediate_I Reduction Reduction Intermediate_I->Reduction Intermediate_II Intermediate II Reduction->Intermediate_II Product_release Product Release Intermediate_II->Product_release Product_release->IspH_Fe4S4 Regeneration Inhibitor Amino/Thiol Derivatives Binding Binding to [Fe4S4] Cluster Inhibitor->Binding Binding->Intermediate_I Competes with substrate Stalled_complex Stalled Complex Binding->Stalled_complex

IspH catalytic cycle and inhibition by substrate analogs.

In Tryptophan Synthase, the 2-aminophenol quinonoid is a covalently bound intermediate in the β-subunit active site.[4][5] For Aminophenol Dioxygenase, 2-aminophenol binds as a substrate in the catalytic domain, poised for ring opening. In the case of IspH, the amino and thiol derivatives act as inhibitors by binding to the unique fourth iron atom of the [Fe4S4] cluster, mimicking the substrate binding but preventing the subsequent catalytic steps.[1][2]

Conclusion

The structural analyses of proteins in complex with 2-aminophenol and its analogs reveal diverse binding modes and mechanisms of interaction. While a structure with this compound is not yet available, the data presented here for Tryptophan Synthase, Aminophenol Dioxygenase, and IspH provide a strong foundation for predicting its binding characteristics. The detailed experimental protocols also serve as a valuable resource for researchers aiming to conduct similar structural studies. Future work should focus on obtaining the crystal structure of a protein bound to this compound to directly elucidate its specific interactions and to further inform the rational design of novel therapeutics.

References

Comparative Stability of Fluorinated Aminophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the chemical stability of fluorinated aminophenol isomers, compounds of significant interest in drug development and materials science. The introduction of fluorine into the aminophenol scaffold can profoundly influence molecular properties, including metabolic stability, thermal resilience, and resistance to oxidation. Understanding the stability profiles of different isomers is crucial for selecting optimal candidates for further development.

While direct comparative experimental data for all fluorinated aminophenol isomers is limited, this guide synthesizes established principles of fluorine chemistry and stability analysis of related compounds to provide a predictive overview. The following sections detail the expected stability trends, methodologies for experimental validation, and potential degradation pathways.

Data Summary: Predicted Stability of Fluorinated Aminophenol Isomers

The stability of fluorinated aminophenol isomers is influenced by the relative positions of the amino, hydroxyl, and fluorine substituents. Fluorine's high electronegativity can modulate the electron density of the aromatic ring and the functional groups, thereby affecting reactivity. The following table summarizes the predicted relative stability of various isomers based on theoretical calculations of non-fluorinated aminophenols and the known effects of fluorination. It is important to note that these are predictive values and should be confirmed by experimental data.

IsomerPredicted Relative Thermal Stability (Decomposition Onset)Predicted Relative Oxidative Stability (Oxidation Potential)Key Influencing Factors
Ortho-Aminophenol Isomers
2-Amino-3-fluorophenolHighHighFluorine's inductive withdrawal effect stabilizes the aromatic ring. Intramolecular hydrogen bonding between the amino and hydroxyl groups may also contribute to stability.
2-Amino-4-fluorophenolModerate to HighModerateFluorine at the para-position to the hydroxyl group can influence the electronic environment, potentially making it more susceptible to oxidation compared to the 3-fluoro isomer.
2-Amino-5-fluorophenolModerate to HighModerateThe electronic effects of fluorine at the meta-position to the hydroxyl group are less pronounced, leading to intermediate stability.
2-Amino-6-fluorophenolHighHighSteric hindrance from the fluorine atom adjacent to the amino group may provide additional kinetic stability against certain degradation pathways.
Meta-Aminophenol Isomers
3-Amino-2-fluorophenolHighHighThe proximity of the electron-withdrawing fluorine to the hydroxyl group is expected to increase its oxidation potential.
3-Amino-4-fluorophenolModerateLow to ModerateThe para-relationship between the amino and fluorine groups, and ortho to the hydroxyl group, may create a more electron-rich system susceptible to oxidation.
3-Amino-5-fluorophenolHighHighSymmetrical fluorine substitution meta to both the amino and hydroxyl groups provides significant inductive stabilization. Based on studies of non-fluorinated aminophenols, the 3-isomer is generally less reactive and more stable.[1]
Para-Aminophenol Isomers
4-Amino-2-fluorophenolModerateLowThe ortho-fluorine to the hydroxyl group can increase its acidity and susceptibility to oxidation. Non-fluorinated 4-aminophenol is generally the most reactive and least stable isomer.[1]
4-Amino-3-fluorophenolModerate to HighModerateFluorine meta to the hydroxyl group and ortho to the amino group provides some inductive stabilization, potentially improving stability over the non-fluorinated para-isomer.

Experimental Protocols

To empirically determine the stability of fluorinated aminophenol isomers, the following experimental protocols are recommended:

Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and identify phase transitions.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: 3-5 mg of the fluorinated aminophenol isomer is accurately weighed into an aluminum or ceramic pan.

  • TGA Protocol:

    • The sample is heated from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • The analysis is conducted under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

    • The mass loss of the sample as a function of temperature is recorded. The onset temperature of decomposition is determined from the TGA curve.

  • DSC Protocol:

    • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected melting and decomposition points.

    • Heat flow to or from the sample is measured relative to a reference. Endothermic and exothermic events such as melting, crystallization, and decomposition are recorded.

Oxidative Stability Assessment using Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the isomers, providing a measure of their resistance to electrochemical oxidation.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

  • Sample Preparation: A solution of the fluorinated aminophenol isomer (e.g., 1 mM) is prepared in an appropriate electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).

  • CV Protocol:

    • The potential is swept from an initial value (e.g., -0.2 V) to a final value (e.g., +1.0 V) and back at a set scan rate (e.g., 100 mV/s).

    • The resulting current is measured as a function of the applied potential.

    • The onset potential of the first oxidation peak provides a quantitative measure of the ease of oxidation. A higher (more positive) oxidation potential indicates greater stability against oxidation.[2]

Degradation Kinetics Study using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of degradation under specific stress conditions (e.g., elevated temperature, oxidative stress).

Methodology:

  • Instrumentation: An HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer).

  • Sample Preparation: A stock solution of the fluorinated aminophenol isomer is prepared and subjected to stress conditions (e.g., incubation at 60°C in an aqueous buffer or treatment with an oxidizing agent like hydrogen peroxide).

  • HPLC Protocol:

    • Aliquots are withdrawn at various time points.

    • The samples are analyzed by HPLC to quantify the remaining concentration of the parent compound.

    • The degradation rate constant can be calculated by plotting the natural logarithm of the concentration versus time, assuming pseudo-first-order kinetics.[3]

Visualizing Experimental Workflows and Degradation Pathways

To aid in the conceptualization of the stability assessment and potential degradation mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability cluster_kinetics Degradation Kinetics Sample Fluorinated Aminophenol Isomer TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC CV Cyclic Voltammetry (CV) Sample->CV HPLC HPLC Analysis Sample->HPLC TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Phase Transitions DSC->DSC_Data CV_Data Oxidation Potential CV->CV_Data Kinetics_Data Degradation Rate Constant HPLC->Kinetics_Data

Caption: Experimental workflow for assessing the stability of fluorinated aminophenol isomers.

Degradation_Pathway cluster_main Oxidative Degradation Pathway Parent Fluorinated Aminophenol Intermediate Quinone-imine Intermediate Parent->Intermediate Oxidation (-2e-, -2H+) Products Polymerization & Ring-Opening Products Intermediate->Products Hydrolysis & Further Reactions

Caption: A generalized oxidative degradation pathway for aminophenol compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4,6-difluorophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-4,6-difluorophenol, ensuring compliance and minimizing risk.

Hazard and Personal Protective Equipment Summary

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionRecommended PPE
Skin Irritation (H315)Causes skin irritation.[1]Protective gloves
Serious Eye Irritation (H319)Causes serious eye irritation.[1]Eye protection/face protection
Respiratory Irritation (H335)May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.

Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date hazard information and PPE recommendations.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste, in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

1. Waste Collection:

  • Solid Waste:

    • Collect un-used or contaminated this compound solid in a designated, clearly labeled, and sealable hazardous waste container.

    • If the chemical is spilled, absorb the spill with an inert material (e.g., sand, vermiculite) and place the absorbent material into the designated hazardous waste container.[2]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with incompatible wastes.

2. Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Note the concentration if it is in a solution.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Keep containers tightly closed when not in use.

3. Empty Container Disposal:

  • Rinsing:

    • Thoroughly empty the original container of all product.

    • The first rinse of the container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous waste.

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]

  • Disposal: Once properly rinsed and air-dried, the empty container can typically be disposed of through the regular laboratory glass or plastic recycling stream, depending on institutional policies.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect First (or first three) Rinseate as Hazardous Waste rinse_container->collect_rinseate dispose_container Dispose of Clean Container per Institutional Policy rinse_container->dispose_container collect_rinseate->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-Amino-4,6-difluorophenol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for 2-Amino-4,6-difluorophenol, tailored for research and development professionals. As your partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge for safe and effective experimentation. The following protocols are designed from a risk-mitigation perspective, explaining not just what to do, but why each step is critical for your protection.

Hazard Assessment: Understanding the Risks

This compound is a substituted aromatic amine and phenol. This chemical class requires careful handling due to its potential for skin absorption, irritation, and systemic toxicity.[1] The specific hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are summarized below.[2][3] Adherence to the prescribed safety protocols is mandatory to mitigate these risks.

Hazard Class GHS Pictogram Signal Word Hazard Statements (H-Codes)
Acute Toxicity & Irritation
alt text
Warning H302+H312: Harmful if swallowed or in contact with skin.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[1][4] The anesthetic effect of phenols can be deceptive; a lack of immediate pain does not signify a lack of exposure or damage.[1][4]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is selected, proper engineering controls must be in place. These are designed to isolate you from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[4][5][6] This is critical to control the inhalation of fine dust particles and any potential vapors.[2]

  • Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][7][8] Verify their functionality before beginning your work.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical. The following specifications are based on the known hazards of this compound and related phenolic compounds.

Protection Type Minimum Specification Rationale and Expert Guidance
Eye & Face Protection Chemical safety goggles with side shields.[2][8] A face shield should be worn over goggles when there is a risk of splashing (e.g., preparing solutions, transferring liquids).[2][5]Protects against dust particles and splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4]
Hand Protection Double-gloving is recommended. Use two pairs of standard nitrile exam gloves (min. 4-mil thickness) or a single pair of thicker (min. 8-mil) nitrile gloves for incidental contact.[5][7]Nitrile provides protection against incidental splashes, but phenols can degrade it.[1] Double-gloving increases protection and allows for safe removal of the outer glove if contamination occurs. For prolonged contact or handling concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended.[1][5] Always inspect gloves for tears before use and change them immediately upon contamination.
Body Protection A fully buttoned, long-sleeved laboratory coat.[4][5] Closed-toe shoes and long pants are mandatory.[1][5]Provides a barrier against accidental spills on the skin. A lab coat made of a chemically resistant material is preferable.
Respiratory Protection Generally not required when working within a certified fume hood.[2]If work outside a fume hood is unavoidable (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used in accordance with your institution's respiratory protection program.[2][9]

Procedural Guide: Safe Handling and PPE Workflow

Adhering to a strict sequence for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination of your skin, clothing, and work area.

PPE Donning and Doffing Sequence

The following workflow illustrates the correct order to minimize exposure. The fundamental principle is to handle "clean" items first when donning and "dirty" items first when doffing.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat & Long Pants/Shoes Don2 2. Eye & Face Protection Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye & Face Protection Doff2->Doff3 End End Doff3->End Start Start Start->Don1

Caption: Workflow for correct PPE donning and doffing.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, plastic-backed paper.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound into the container using a clean spatula. Minimize the creation of dust.[2]

  • Solution Preparation: Slowly add the solvent to the solid in the container. Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling: Once the procedure is complete, decontaminate any reusable equipment. Wipe down the work area within the fume hood.

  • Doff PPE: Remove PPE following the doffing sequence, disposing of contaminated items as outlined in the disposal plan below.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][10]

Disposal Plan: Managing Contaminated Waste

Improper disposal is a common source of secondary exposure. All materials that have come into contact with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway Source Handling this compound Solid_Waste Contaminated Solids (Gloves, Wipes, Weigh Paper) Source->Solid_Waste Liquid_Waste Unused/Waste Solutions Source->Liquid_Waste Solid_Container Labelled Hazardous Solid Waste Bag/Container Solid_Waste->Solid_Container Place in Liquid_Container Labelled Hazardous Liquid Waste Container (Compatible Material) Liquid_Waste->Liquid_Container Pour into Final_Disposal Collection by EH&S or Licensed Waste Contractor Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

Caption: Waste stream for materials contaminated with this compound.

Disposal Protocol:

  • Solid Waste: All contaminated gloves, paper towels, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused or waste solutions must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[6]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[2][10] Do not pour down the drain.

Emergency Procedures: Immediate Response

In case of accidental exposure, rapid and correct first aid is critical.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[4][10] For phenol exposures, subsequent wiping with a cloth soaked in polyethylene glycol 300 or 400 (PEG-300/400) is highly recommended if available.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the chemical) and seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[2][10] Seek immediate medical attention.

By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with confidence and safety, ensuring the integrity of your research and, most importantly, your personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,6-difluorophenol
Reactant of Route 2
2-Amino-4,6-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.